molecular formula C10H4Cl2O2 B092800 Dichlone CAS No. 117-80-6

Dichlone

Numéro de catalogue: B092800
Numéro CAS: 117-80-6
Poids moléculaire: 227.04 g/mol
Clé InChI: SVPKNMBRVBMTLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dichlone, with the IUPAC name 2,3-dichloro-1,4-naphthoquinone (CAS Registry Number: 117-80-6), is a synthetic quinone compound known for its fungicidal and algicidal properties . It appears as a yellow crystalline solid and is chemically defined by the formula C₁₀H₄Cl₂O₂ and a molecular weight of 227.04 g·mol⁻¹ . Historically used in agriculture, this compound has been applied to control fungal pathogens such as brown rot, scab, and blossom blight on fruits including apples, pears, plums, and cherries . It also serves as an effective algicide for the control of blue algae in aquatic environments . Its mechanism of action involves functioning as a protective foliar agent that disrupts fungal enzyme activity . It specifically interferes with electron transport within fungal cells, leading to oxidative stress and ultimately causing cell damage . According to the Fungicide Resistance Action Committee (FRAC), it is classified in group M09, indicating a multi-site mode of action . From a environmental fate perspective, this compound has a low aqueous solubility (0.1 mg/L at 25°C) and is considered non-mobile in soil, making leaching to groundwater unlikely . It is not persistent, with a typical soil aerobic DT₅₀ (time for 50% degradation) of 10 days . Furthermore, current research explores this compound's structure as a valuable precursor for synthesizing novel derivatives with enhanced bioactive properties, investigated for applications such as supercritical fluid extraction . This product is intended for research use only and is not for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-dichloronaphthalene-1,4-dione
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InChI

InChI=1S/C10H4Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H
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InChI Key

SVPKNMBRVBMTLB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)Cl
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Molecular Formula

C10H4Cl2O2
Record name DICHLONE
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DSSTOX Substance ID

DTXSID7020425
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Molecular Weight

227.04 g/mol
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Physical Description

Dichlone is a yellow crystalline solid dissolved in a water-emulsifiable liquid carrier. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Used as a fungicide., Golden yellow solid; [Merck Index] Yellow solid dissolved in water-emulsifiable liquid carrier; [CAMEO] Yellow powder; [MSDSonline]
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Boiling Point

Sublimes 527 °F (USCG, 1999), 275 °C at 2 mm Hg
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Solubility

Slightly sol in alcohol, ether, benzene, About 4% in xylene, o-dichlorobenzene. Moderately soluble in acetone, dioxane, In water, 8.0 mg/L; water buffered to pH 7.4. /Temp not specified/, 0.1 mg/L water at 25 °C; 1.0 mg/L and 7 mg/L (temp not specified), Moderately soluble in ethyl acetate, acetic acid, dimethylformamide; sparingly soluble in alcohols
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Vapor Density

7.8 (Air = 1)
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Vapor Pressure

0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C
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Color/Form

Golden yellow needles or leaflets from alcohol.

CAS No.

117-80-6
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Melting Point

379.4 °F (USCG, 1999), 195 °C, Melting Point: greater than or equal to 188 °C /Technical Grade/
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Foundational & Exploratory

Dichlone's Mechanism of Action in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a quinone-based fungicide with a broad spectrum of activity. Its efficacy stems from a multi-site mechanism of action, making the development of resistance more challenging for fungal pathogens. This technical guide provides a detailed overview of the core mechanisms by which this compound exerts its fungicidal effects. The primary modes of action involve the disruption of cellular respiration, alteration of cell membrane permeability, and inactivation of critical enzymes through covalent modification of sulfhydryl groups. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the proposed molecular interactions and pathways.

Core Mechanisms of Action

This compound's fungitoxicity is not attributed to a single target but rather to a cascade of disruptive effects on fundamental cellular processes.

Inhibition of Fungal Respiration

This compound is a potent inhibitor of mitochondrial respiration. It interferes with the electron transport chain (ETC), the primary site of ATP synthesis in aerobic organisms. By acting as an electron acceptor, this compound can create a bypass in the electron flow, effectively uncoupling oxidative phosphorylation.[1] This disruption leads to a rapid depletion of cellular ATP, starving the fungus of the energy required for essential metabolic processes, growth, and proliferation.

Alteration of Cell Membrane Permeability

A significant aspect of this compound's mechanism is its ability to compromise the integrity of the fungal cell membrane.[1] Direct interaction with membrane components leads to an increase in permeability, resulting in the leakage of vital intracellular contents, such as potassium ions.[1] This loss of ionic homeostasis disrupts the electrochemical gradients necessary for nutrient transport and other membrane-dependent functions, ultimately contributing to cell death. Furthermore, this compound has been shown to inhibit membrane-associated enzymes like Na+/K+-ATPase, further exacerbating the disruption of ion transport.[1]

Inactivation of Sulfhydryl-Containing Enzymes

This compound is highly reactive with sulfhydryl (-SH) groups present in the cysteine residues of proteins. This reactivity is a cornerstone of its broad-spectrum fungicidal activity. Through a process of arylation, this compound forms covalent bonds with these sulfhydryl groups, leading to the irreversible inactivation of a wide range of essential enzymes.[1] Enzymes involved in key metabolic pathways, such as glycolysis and the citric acid cycle, are particularly susceptible. The inhibition of these enzymes disrupts central carbon metabolism and the production of essential precursors for biosynthesis.

Induction of Oxidative Stress

The redox cycling of this compound within the fungal cell is a significant contributor to its toxicity. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to generate superoxide (B77818) radicals (O₂⁻). The regeneration of the parent quinone allows this cycle to continue, leading to the accumulation of reactive oxygen species (ROS). This surge in ROS induces a state of severe oxidative stress, overwhelming the fungal cell's antioxidant defenses, such as glutathione (B108866). The resulting oxidative damage to lipids, proteins, and DNA is a major factor in this compound-induced cell death.

Quantitative Data

While extensive quantitative data for this compound's effects on specific fungal enzymes is limited in readily available literature, studies on analogous systems provide insight into its inhibitory potential. The following table includes Minimum Inhibitory Concentration (MIC) values for a related naphthoquinone and IC50 values for this compound against a non-fungal enzyme, which illustrates its potent enzyme-inhibiting capabilities.

Parameter Test Organism/Enzyme Value Reference
IC50 Jack Bean Urease4.2 µM (20 min incubation)[1]
IC50 Jack Bean Urease2.9 µM (60 min incubation)[1]
MIC Candida albicans (for 2-arylamino-3-chloro-1,4-naphthoquinone derivatives)78.12 µg/mL[2]

Note: The IC50 values for urease, a non-fungal enzyme, are provided to demonstrate the potent enzyme inhibitory action of this compound. Further research is needed to determine the specific IC50 values for key fungal metabolic enzymes.

Experimental Protocols

The following sections describe generalized protocols that can be adapted to investigate the multifaceted mechanism of action of this compound in fungi.

Assay for Inhibition of Fungal Respiration

This protocol outlines a method to measure the effect of this compound on fungal oxygen consumption using a Clark-type oxygen electrode.

  • Fungal Culture: Grow the desired fungal species (e.g., Saccharomyces cerevisiae, Aspergillus niger) in a suitable liquid medium to mid-log phase.

  • Cell Preparation: Harvest the fungal cells by centrifugation, wash twice with a sterile buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), and resuspend in the same buffer to a known cell density.

  • Oxygen Consumption Measurement:

    • Add a defined volume of the cell suspension to the oxygen electrode chamber containing respiration buffer (e.g., phosphate buffer with a carbon source like glucose).

    • Allow the basal oxygen consumption rate to stabilize.

    • Introduce a known concentration of this compound (dissolved in a suitable solvent like DMSO) into the chamber.

    • Record the change in the rate of oxygen consumption over time.

  • Data Analysis: Calculate the percentage inhibition of respiration at different this compound concentrations to determine the IC50 value.

Membrane Permeability Assay (Ion Leakage)

This protocol measures the leakage of intracellular ions, such as potassium, as an indicator of membrane damage.

  • Fungal Culture and Preparation: Prepare a fungal cell suspension as described in section 3.1.

  • Exposure to this compound:

    • Incubate aliquots of the cell suspension with various concentrations of this compound (and a solvent control) for a defined period (e.g., 30, 60, 120 minutes).

  • Measurement of Ion Leakage:

    • Separate the fungal cells from the supernatant by centrifugation.

    • Measure the concentration of potassium ions in the supernatant using an ion-selective electrode or atomic absorption spectroscopy.

  • Data Analysis: Express the ion leakage as a percentage of the total intracellular ion content (determined by boiling or lysing a separate aliquot of cells).

Glutathione Depletion and ROS Production Assay

This protocol uses fluorescent probes to quantify intracellular glutathione (GSH) depletion and reactive oxygen species (ROS) production.

  • Fungal Culture and Staining:

  • This compound Treatment: Expose the stained cells to different concentrations of this compound for a specified time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microscope. An increase in DCF fluorescence indicates ROS production, while a decrease in monochlorobimane fluorescence indicates GSH depletion.

  • Data Analysis: Quantify the change in fluorescence relative to untreated controls.

Visualizations of Pathways and Workflows

Core Mechanism of Action of this compound

Dichlone_Mechanism cluster_cell Fungal Cell cluster_effects Cellular Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell CellMembrane Cell Membrane This compound->CellMembrane Enzymes Sulfhydryl Enzymes (e.g., in Glycolysis) This compound->Enzymes ETCinhibition Inhibition of Electron Transport Chain Mitochondrion->ETCinhibition Bypasses electron flow ROS Increased ROS (Oxidative Stress) Mitochondrion->ROS Redox Cycling MembraneDamage Increased Permeability (Ion Leakage) CellMembrane->MembraneDamage Disrupts integrity EnzymeInactivation Enzyme Inactivation Enzymes->EnzymeInactivation Covalent modification of -SH groups ATPdepletion ATP Depletion ETCinhibition->ATPdepletion CellDeath FUNGAL CELL DEATH ATPdepletion->CellDeath ROS->CellDeath MembraneDamage->CellDeath EnzymeInactivation->CellDeath

Caption: Overview of the multi-site mechanism of action of this compound in a fungal cell.

Putative Signaling Pathway Activation by this compound-Induced Oxidative Stress

Dichlone_Signaling cluster_pathway Hypothesized Stress Response Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Redox Cycling SensorKinase Sensor Histidine Kinase (HK) ROS->SensorKinase Activates MAPKKK MAPKKK SensorKinase->MAPKKK Phosphorelays MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK Phosphorylates MAPK Hog1/Sty1 MAPK MAPKK->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus Translocates to TranscriptionFactor Transcription Factor (e.g., Atf1) GeneExpression Stress Response Gene Expression (e.g., antioxidant enzymes) TranscriptionFactor->GeneExpression Induces Nucleus->TranscriptionFactor Activates

Caption: Hypothesized activation of the HOG/MAPK signaling pathway in response to this compound-induced oxidative stress.

Experimental Workflow for Assessing this compound's Antifungal Mechanism

Experimental_Workflow cluster_assays Mechanism of Action Assays cluster_analysis Data Analysis start Fungal Culture (e.g., S. cerevisiae) treatment Treat with this compound (various concentrations and time points) start->treatment resp_assay Respiration Assay (Oxygen Electrode) treatment->resp_assay memb_assay Membrane Permeability (Ion Leakage) treatment->memb_assay ros_assay ROS/GSH Assay (Fluorescent Probes) treatment->ros_assay enzyme_assay Enzyme Inhibition Assay (Spectrophotometry) treatment->enzyme_assay ic50 Calculate IC50 (Respiration, Enzyme Activity) resp_assay->ic50 leakage Quantify Membrane Leakage memb_assay->leakage oxidative_stress Measure Oxidative Stress ros_assay->oxidative_stress enzyme_assay->ic50 conclusion Elucidate Multi-Site Mechanism of Action ic50->conclusion leakage->conclusion oxidative_stress->conclusion

Caption: A generalized experimental workflow for the comprehensive analysis of this compound's antifungal mechanism of action.

Conclusion and Future Directions

This compound's efficacy as a fungicide is rooted in its ability to simultaneously attack multiple, essential cellular processes in fungi. This multi-site mechanism, encompassing respiratory inhibition, membrane disruption, enzyme inactivation, and the induction of oxidative stress, presents a formidable challenge to the development of fungal resistance.

For drug development professionals, understanding this multifaceted mechanism is crucial. While this compound itself may have limited modern applications due to environmental and toxicological concerns, its core functionalities offer a blueprint for the design of novel antifungal agents. Future research should focus on:

  • Targeted Quinone Derivatives: Synthesizing novel quinone derivatives that retain the multi-site inhibitory properties of this compound but exhibit greater selectivity for fungal targets and reduced off-target toxicity.

  • Proteomic and Transcriptomic Analyses: Performing comprehensive proteomic and transcriptomic studies on fungi treated with this compound or its analogs to identify the full spectrum of protein targets and cellular response pathways. This would provide a more granular understanding of its mechanism and potentially reveal novel drug targets.

  • Synergistic Combinations: Investigating the synergistic effects of sub-lethal doses of this compound-like compounds with other single-target fungicides to enhance efficacy and combat resistance.

By dissecting the robust and multifaceted mechanism of action of this compound, researchers can glean valuable insights for the development of the next generation of durable and effective antifungal therapies.

References

chemical synthesis of 2,3-dichloro-1,4-naphthoquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis of 2,3-Dichloro-1,4-Naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-1,4-naphthoquinone, commonly known as Dichlone, is a significant compound in the quinone family.[1] It serves as a versatile precursor in organic synthesis for creating a variety of heterocyclic quinones and other derivatives with diverse biological activities.[2][3] this compound itself is a potent fungicide and algicide, historically used in agriculture to protect fruits, vegetables, and other crops.[1] It is also utilized as a wood preservative and in the manufacturing of dyestuffs.[4] The reactivity of its C-2 and C-3 positions towards nucleophilic attack makes it a valuable starting material for developing novel compounds with potential applications in medicine, including anticancer, antifungal, and antibacterial agents.[2][5] This guide provides a detailed overview of the primary synthetic routes to 2,3-dichloro-1,4-naphthoquinone, complete with experimental protocols, quantitative data, and process workflows.

Core Synthetic Pathways

The synthesis of 2,3-dichloro-1,4-naphthoquinone can be achieved through several distinct pathways, primarily differing in the choice of starting material. The most prominent and industrially relevant methods include:

  • Synthesis from Naphthalene (B1677914): A multi-step process involving the chlorination and subsequent oxidation of naphthalene.[1][4][6]

  • Synthesis from 1,4-Naphthoquinone (B94277): A more direct route involving the direct chlorination of the naphthoquinone core.[2][6][7]

  • Synthesis from Other Precursors: Alternative methods starting from compounds like α-naphthol or 1-naphthylamine-4-sodium sulfonate have also been reported.[2][6]

This guide will focus on the two primary routes: synthesis from naphthalene and synthesis from 1,4-naphthoquinone.

Synthesis Route 1: From Naphthalene

This pathway involves a four-step process that transforms naphthalene into the target compound. It begins with an addition chlorination, followed by hydrolysis, oxidation, and finally a substitutive chlorination.[4]

Experimental Protocol

Step 1: Synthesis of 1,2,3,4-Tetrachloro-1,2,3,4-tetrahydronaphthalene [4]

  • Form a solution of naphthalene in an inert halogenated solvent such as carbon tetrachloride.

  • Cool the solution to a temperature between 20-60°C. An ice bath may be necessary to manage the exothermic reaction.[4]

  • While exposing the solution to a light source (e.g., a sunlamp), bubble approximately two moles of gaseous chlorine per mole of naphthalene through the mixture.[4]

  • Maintain the temperature within the 39-42°C range for optimal results.[4]

  • After the chlorine addition is complete, continue stirring and illumination for an additional period (e.g., 15 minutes) to ensure the reaction goes to completion.[4]

  • The crude product, 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene, is recovered by removing the solvent via distillation under reduced pressure.[4]

Step 2: Hydrolysis to 1,4-Dihydroxy-2,3-dichloro-1,2,3,4-tetrahydronaphthalene [4]

  • The crude product from Step 1 is refluxed with water.

  • The reflux is continued for a period of 15 to 30 hours to ensure complete hydrolysis.[4]

Step 3: Oxidation to 2-Chloro-1,4-naphthoquinone (B24044) [4]

  • The reaction mass from Step 2 is oxidized to form 2-chloro-1,4-naphthoquinone.

  • Nitric acid is the preferred oxidant, though others like potassium dichromate or chlorine can also be used.[4]

Step 4: Chlorination to 2,3-Dichloro-1,4-naphthoquinone [4]

  • Dissolve the crude 2-chloro-1,4-naphthoquinone from Step 3 in acetic acid and heat the solution to 80°C.

  • Add a catalytic amount of iodine crystals (e.g., 4 grams for a 200g scale reaction).[4]

  • Saturate the solution with gaseous chlorine, ensuring the gas is introduced below the surface of the mixture.

  • Heat the reaction to 115°C and maintain for 1.5 hours, continuing the chlorine addition throughout.[4]

  • Cool the solution in an ice bath to 25°C to precipitate the product.

  • The solid 2,3-dichloro-1,4-naphthoquinone is collected by filtration. Further product can be obtained by concentrating the filtrate.[4] The final product presents as yellow crystals with a melting point of 193°C.[1][4]

Quantitative Data Summary
Parameter Step 1: Chlorination Step 2: Hydrolysis Step 3: Oxidation Step 4: Final Chlorination
Key Reagents Naphthalene, Gaseous Chlorine1,2,3,4-tetrachloro...1,4-dihydroxy-2,3-dichloro...2-Chloro-1,4-naphthoquinone, Gaseous Chlorine
Solvent Carbon TetrachlorideWaterNot specifiedAcetic Acid
Catalyst LightNoneNitric Acid (preferred)Iodine
Temperature 20-60°C (39-42°C optimal)[4]Reflux70-100°C (with Nitric Acid)[4]115°C[4]
Reaction Time ~2-3 hours[4]15-30 hours[4]Not specified1.5 hours[4]
Yield Substantially quantitative[4]Not specifiedNot specified80% (based on 2-chloronaphthoquinone)[4]

Experimental Workflow Diagram

G cluster_0 Synthesis of 2,3-Dichloro-1,4-Naphthoquinone from Naphthalene A Naphthalene in Carbon Tetrachloride B Chlorination (Cl₂, Light, 20-60°C) A->B C 1,2,3,4-Tetrachloro- 1,2,3,4-tetrahydronaphthalene B->C D Hydrolysis (H₂O, Reflux, 15-30h) C->D E 1,4-Dihydroxy-2,3-dichloro- 1,2,3,4-tetrahydronaphthalene D->E F Oxidation (e.g., HNO₃, 70-100°C) E->F G 2-Chloro-1,4-naphthoquinone F->G H Chlorination (Cl₂, Acetic Acid, I₂, 115°C) G->H I 2,3-Dichloro-1,4-naphthoquinone H->I Yield: 80%

Caption: Workflow for the multi-step synthesis from naphthalene.

Synthesis Route 2: From 1,4-Naphthoquinone

A more direct approach involves the direct chlorination of 1,4-naphthoquinone. This method is often preferred for laboratory-scale synthesis due to fewer steps. The reaction can be carried out in different solvents and with various catalysts.[2][8]

Experimental Protocol

This protocol describes a general method for the chlorination of 1,4-naphthoquinone in methanol (B129727).[8]

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and condenser, dissolve 1,4-naphthoquinone in methanol.

  • To this solution, add concentrated hydrochloric acid.

  • Cool the reaction mixture in an ice bath.

  • Bubble chlorine gas through the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, the precipitated product is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water, followed by a small amount of cold methanol to remove impurities.

  • Dry the resulting yellow crystalline solid, 2,3-dichloro-1,4-naphthoquinone, under a vacuum.

An alternative procedure uses acetic acid as the solvent and an iodine catalyst.[4] Another approach involves using nitrobenzene (B124822) as the reaction medium with a catalyst like hydrous FeCl₃, which involves a two-stage temperature process (first stage <45°C, second stage >60°C).[7]

Quantitative Data Summary
Parameter Method 1: Methanol/HCl [8]Method 2: Acetic Acid/Iodine [4]Method 3: Nitrobenzene/FeCl₃·6H₂O [7]
Key Reagents 1,4-Naphthoquinone, Chlorine Gas1,4-Naphthoquinone, Chlorine Gas1,4-Naphthoquinone, Chlorine Gas
Solvent MethanolAcetic AcidNitrobenzene
Catalyst/Additive Concentrated HClIodineHydrous Ferric Chloride (FeCl₃·6H₂O)
Temperature Ice bath temperatureHeatedStage 1: <45°C, Stage 2: >60°C
Reaction Time Monitored by TLCNot specifiedStage 1: ~4 hours, Stage 2: ~4 hours
Yield High[8]HighNot specified

Experimental Workflow Diagram

G cluster_1 Direct Chlorination of 1,4-Naphthoquinone Start 1,4-Naphthoquinone Process Chlorination Start->Process End 2,3-Dichloro-1,4-naphthoquinone Process->End High Yield cond1 Solvent: Methanol Additive: Conc. HCl Temp: Ice Bath Process->cond1 cond2 Solvent: Acetic Acid Catalyst: Iodine Temp: Heated Process->cond2 cond3 Solvent: Nitrobenzene Catalyst: Hydrous FeCl₃ Temp: <45°C then >60°C Process->cond3

Caption: Workflow for the direct chlorination of 1,4-naphthoquinone.

Conclusion

The is well-established, with robust methods available from common starting materials like naphthalene and 1,4-naphthoquinone. The choice of synthetic route may depend on factors such as the desired scale of production, available starting materials, and process economics. The multi-step synthesis from naphthalene is suitable for large-scale industrial production, while the direct chlorination of 1,4-naphthoquinone offers a more straightforward and rapid procedure for laboratory-scale applications. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

Dichlone: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a quinone-class fungicide and algaecide.[1] It has been utilized in agricultural applications for fruits, vegetables, and field crops, as well as for controlling blue-green algae.[1][2] Understanding the fundamental physical and chemical properties of this compound is crucial for its application, environmental fate assessment, and for researchers exploring its potential in drug development, particularly given its activity as a DNA methylation inhibitor and an inducer of oxidative stress. This technical guide provides an in-depth overview of this compound's core physical and chemical characteristics, detailed experimental methodologies for their determination, and a visualization of its known signaling pathways.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[3] The following tables summarize its key quantitative physical and chemical properties.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₄Cl₂O₂[3][4]
Molecular Weight227.04 g/mol [3][4]
Melting Point193 - 197 °C (379.4 - 386.6 °F)[2][3][4]
Boiling Point275 °C (527 °F) at 2 mmHg; Sublimes[2][3][4]
Vapor Pressure1.1 x 10⁻⁶ mmHg at 25 °C[3]
AppearanceGolden yellow needles or leaflets from alcohol[3]

Table 2: Chemical Properties and Solubility of this compound

PropertyValueSource(s)
CAS Number117-80-6[4]
Water Solubility0.1 mg/L at 25 °C[3]
Solubility in Organic Solvents- Approx. 4% in xylene and o-dichlorobenzene- Moderately soluble in acetone, ether, and benzene[3]
Octanol-Water Partition Coefficient (Log P)3.25[3]
StabilityStable in dry state to light and heat. In solution, slowly decomposed by light. Stable in acidic media, hydrolyzed by alkalis.[3]
ReactivityReacts with strong oxidizing agents. As a halogenated ketone, it can be reactive with many acids and bases.[3]
DecompositionEmits toxic fumes of chlorine when heated to decomposition. Photodegradation in the presence of cyanidin (B77932) leads to stepwise dechlorination.[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the Thiele tube method or a Melting Point Apparatus (e.g., Mel-Temp) .

Principle: A small, finely powdered sample of the crystalline solid is heated slowly and uniformly. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure substance.

Procedure (Thiele Tube Method):

  • A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

  • The temperature is raised at a rate of 1-2 °C per minute as the melting point is approached.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded.

Boiling Point Determination

As this compound sublimes, its boiling point is determined under reduced pressure. The distillation method or a modified Thiele tube method can be employed.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. For solids that sublime or decompose at atmospheric pressure, the boiling point is determined at a reduced pressure.

Procedure (Distillation Method at Reduced Pressure):

  • A small sample of this compound is placed in a distillation flask.

  • The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 2 mmHg).

  • The flask is heated gently.

  • The temperature of the vapor that distills and condenses is recorded as the boiling point at that specific pressure.

Water Solubility Determination

The shake-flask method is a standard procedure for determining the water solubility of sparingly soluble substances like this compound.

Principle: An excess amount of the solid is equilibrated with water at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined analytically.

Procedure:

  • An excess amount of this compound is added to a flask containing purified water.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the mixture is allowed to stand to let undissolved particles settle.

  • A sample of the aqueous phase is carefully removed, ensuring no solid particles are included (centrifugation or filtration may be necessary).

  • The concentration of this compound in the water sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (Log P) Determination

The shake-flask method is the classical method for determining the octanol-water partition coefficient. Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used as a reliable estimation method.

Principle (Shake-Flask Method): The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. Log P is the logarithm of this ratio.

Procedure (Shake-Flask Method):

  • A known amount of this compound is dissolved in either n-octanol or water.

  • The solution is placed in a separatory funnel with the other solvent (water or n-octanol, respectively). Both solvents should be pre-saturated with each other.

  • The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.

  • Samples are taken from both the n-octanol and the aqueous layers.

  • The concentration of this compound in each sample is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient is calculated as P = [Concentration in octanol] / [Concentration in water].

Vapor Pressure Determination

Given the low vapor pressure of this compound, methods such as the gas saturation method or the effusion method (Knudsen cell) are appropriate, as described in OECD Guideline 104.

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Procedure (Gas Saturation Method):

  • A sample of this compound is placed in a thermostatically controlled chamber.

  • A slow, controlled stream of an inert gas (e.g., nitrogen or argon) is passed over the sample.

  • The gas, now saturated with this compound vapor, is passed through a trap (e.g., a sorbent tube) that collects the this compound.

  • The amount of this compound collected in the trap is quantified using an analytical technique like Gas Chromatography (GC) or HPLC.

  • The vapor pressure is calculated based on the volume of gas passed and the amount of substance collected.

Chemical Stability and Photodegradation

Chemical Stability: The chemical stability of this compound is assessed by subjecting it to various conditions as outlined in guidelines such as those from the OECD or EMA.

Procedure:

  • Samples of this compound are stored under controlled conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).

  • The stability in aqueous solutions is tested at different pH values (e.g., acidic, neutral, and alkaline).

  • At specified time intervals, samples are withdrawn and analyzed for the amount of remaining this compound and the formation of degradation products using a stability-indicating HPLC method.

Photodegradation: Photodegradation studies are conducted to determine the effect of light on the stability of this compound.

Procedure:

  • Solutions of this compound in a photochemically inert solvent or thin films on a solid support are exposed to a light source that mimics natural sunlight (e.g., a xenon lamp).

  • Control samples are kept in the dark under the same temperature conditions.

  • At various time points, the concentration of this compound and any major photodegradants are analyzed by HPLC.

  • The photodegradation pathway can be elucidated by identifying the structures of the degradation products, for instance, through LC-MS/MS. Studies have shown that in the presence of cyanidin, this compound undergoes stepwise photoreductive dechlorination.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through at least two distinct mechanisms: inhibition of DNA methylation and induction of oxidative stress.

DNA Methylation Inhibition

This compound has been identified as a potent inhibitor of the DNA methyltransferase 3A/3L (DNMT3A/3L) catalytic complex. DNA methylation is a crucial epigenetic mechanism that regulates gene expression. By inhibiting DNMT3A, this compound can lead to the demethylation of DNA, potentially reactivating silenced genes.

DNA_Methylation_Inhibition cluster_methylation Normal DNA Methylation cluster_inhibition This compound-Mediated Inhibition This compound This compound DNMT3A_3L DNMT3A/3L Complex This compound->DNMT3A_3L Inhibits Methylated_DNA Methylated DNA DNMT3A_3L->Methylated_DNA Methylation Demethylated_DNA Demethylated DNA DNMT3A_3L->Demethylated_DNA Reduced Methylation SAM S-Adenosyl Methionine (SAM) SAM->DNMT3A_3L Methyl Donor DNA DNA DNA->Methylated_DNA Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing Gene_Expression Gene Expression Demethylated_DNA->Gene_Expression Oxidative_Stress_Pathway This compound This compound One_Electron_Reduction One-Electron Reduction (Redox Cycling) This compound->One_Electron_Reduction ROS Reactive Oxygen Species (ROS) (e.g., Superoxide anion) One_Electron_Reduction->ROS Generates GSH Glutathione (GSH) ROS->GSH Oxidizes Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ROS->Antioxidant_Enzymes Induces expression of Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Causes GSSG Glutathione Disulfide (GSSG) GSH->GSSG GSH->Cellular_Damage Protects from Antioxidant_Enzymes->ROS Neutralize

References

Dichlone Solubility: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Dichlone (2,3-dichloro-1,4-naphthoquinone) in common laboratory solvents. Understanding the solubility of this fungicide and algicide is critical for a variety of research and development applications, including formulation development, toxicological studies, and environmental fate analysis.

Core Physical and Chemical Properties of this compound

This compound is a yellow crystalline solid with the chemical formula C₁₀H₄Cl₂O₂ and a molar mass of 227.04 g/mol .[1] Its melting point is approximately 193-195 °C.[2][3] While stable in acidic media, it undergoes hydrolysis in alkaline solutions.[2][4] In its dry state, this compound is stable to light and heat; however, in solution, it can slowly decompose when exposed to light.[2][4]

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative solubility data for this compound in water and a range of common organic laboratory solvents. This data is crucial for selecting appropriate solvent systems for experimental work.

SolventTemperature (°C)Solubility
Water250.1 ppm (mg/L)[1][4]
Dioxane256.2 g / 100 g of solution[5]
Xylene255.6 g / 100 g of solution[5]
Benzene254.1 g / 100 g of solution[5]
Dimethyl Formamide254.2 g / 100 g of solution[5]
Chloroform252.9 g / 100 g of solution[5]
Acetone252.3 g / 100 g of solution[5]
Ethyl Acetate251.8 g / 100 g of solution[5]
Glacial Acetic Acid251.1 g / 100 g of solution[5]
Ethyl Alcohol250.38 g / 100 g of solution[5]
Diethyl Ether250.37 g / 100 g of solution[5]

Note: The solubility in many organic solvents is described qualitatively as "moderately soluble" and "sparingly soluble in alcohols." The quantitative data presented above provides more specific values for comparison.[2][4]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), provide a framework for obtaining reliable and reproducible data. The following is a generalized experimental protocol for determining the solubility of a substance like this compound in an organic solvent, based on the widely used shake-flask method.

Protocol: Shake-Flask Method for Organic Solvents

1. Principle:

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

2. Materials and Equipment:

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature water bath or incubator with shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

  • Glass vials with screw caps

3. Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

    • Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. Preliminary studies may be necessary to determine the optimal equilibration time.

  • Sample Preparation and Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a controlled temperature.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standards of known this compound concentrations in the same solvent must be used for quantification.

4. Data Calculation:

The solubility (S) is calculated using the following formula:

S (g/L) = C * D

Where:

  • C is the concentration of this compound in the diluted sample as determined by the analytical method (g/L).

  • D is the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Define Compound and Solvents prep Prepare Materials: - Pure Compound (this compound) - High-Purity Solvents - Glassware and Equipment start->prep equilibrate Equilibration (Shake-Flask Method) - Add excess solid to solvent - Agitate at constant temperature prep->equilibrate separate Phase Separation - Settling - Centrifugation equilibrate->separate filter Filtration - Remove fine particles separate->filter analyze Analytical Quantification - HPLC-UV or other suitable method filter->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

References

Dichlone: A Technical Guide to its Historical Development and Fungicidal Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a synthetic organic compound that was historically significant as a broad-spectrum fungicide and algicide. Introduced in the 1940s, it saw widespread use in agriculture for seed treatment and foliar application to control a variety of fungal diseases on fruits, vegetables, and field crops. Its mechanism of action is primarily attributed to its ability to react with sulfhydryl groups in fungal enzymes and its interference with the mitochondrial electron transport chain. Despite its effectiveness, the use of this compound has largely become obsolete due to the development of more selective and less environmentally persistent fungicides, as well as concerns regarding its potential environmental impact. This guide provides a comprehensive overview of the historical development, fungicidal applications, and underlying scientific principles of this compound.

Historical Development

The development of this compound emerged from the broader expansion of synthetic organic pesticides in the mid-20th century. Its introduction marked a significant advancement from the heavy metal-based fungicides that were prevalent at the time.

Discovery and Commercial Introduction

This compound was among the early synthetic organic fungicides developed and was introduced around 1940.[1][2] It was recognized for its effectiveness as a broad-spectrum seed treatment, offering protection against a range of seed-borne and soil-borne fungal pathogens.[1] The commercial development of this compound was significantly advanced by companies such as the United States Rubber Company, which later became Uniroyal Chemical Co.[3][4][5] Uniroyal, along with other companies like FMC and Chevron, marketed this compound under various trade names, including Phygon and Quintar.[3][6]

Patent History
Decline in Use

The use of this compound has significantly declined, and it is now considered largely obsolete in many parts of the world.[3][8] This decline can be attributed to several factors, including the development of more target-specific and systemic fungicides with lower application rates and improved environmental profiles.[9] Concerns over its persistence in the environment and potential toxicity to non-target organisms also contributed to its displacement by newer chemistries.[10]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₁₀H₄Cl₂O₂[11]
Molar Mass 227.04 g/mol [11]
Appearance Yellow crystalline solid[11][12]
Melting Point 193 °C[6]
Water Solubility 0.1 mg/L[8]
Vapor Pressure 1.1 x 10⁻⁶ mm Hg[12]
Log Kow 2.65 (estimated)[12]
Acute Oral LD50 (rat) 1300 mg/kg[13]

Fungicidal Applications and Efficacy

This compound was utilized in a variety of agricultural and non-agricultural settings for the control of fungal and algal growth.

Agricultural Uses

As a versatile fungicide, this compound was applied to a range of crops to manage economically important diseases.[14]

  • Fruit Crops: It was used to control apple scab (Venturia inaequalis), brown rot, and blossom blight on apples, pears, plums, and cherries.[3][14]

  • Vegetables and Field Crops: this compound was also employed as a seed treatment for various vegetables and field crops to protect against damping-off and other seedling diseases.[1]

Non-Agricultural Uses

Beyond crop protection, this compound was effective as an algicide for controlling blue-green algae in ponds and other aquatic environments.[3][6]

Efficacy Data

While extensive modern efficacy data is limited due to its obsolete status, historical data indicated its effectiveness. The following table provides a qualitative summary of its efficacy against various pathogens.

PathogenDiseaseEfficacy RatingReference
Venturia inaequalisApple ScabGood[14]
Seed-borne fungiDamping-offGood[1]
Various algaeAlgal bloomsGood[3]

Efficacy ratings are qualitative and based on historical use patterns.

Mechanism of Action

The fungicidal activity of this compound is attributed to its chemical reactivity, which disrupts essential cellular processes in fungi.

Reaction with Thiol Groups

This compound is known to react with thiol (sulfhydryl) groups of amino acids, such as cysteine, which are crucial components of many enzymes.[7][15] This reaction can inactivate essential enzymes involved in cellular respiration and other metabolic pathways, leading to fungal cell death.

Interference with Mitochondrial Respiration

A primary target of this compound is the mitochondrial electron transport chain (ETC).[16][17] By interfering with the flow of electrons, this compound disrupts the production of ATP, the main energy currency of the cell. Evidence suggests that quinone-based fungicides can interact with components of the ETC, though the exact binding site for this compound is not as well-characterized as for some other fungicides. The inhibition of key enzymes in the Krebs cycle, such as succinate (B1194679) dehydrogenase (Complex II of the ETC), has been proposed as a potential mechanism.

Dichlone_Mechanism_of_Action

Environmental Fate and Persistence

The environmental behavior of this compound was a factor in its eventual decline in use.

Environmental CompartmentHalf-life/PersistenceReference
Soil 1-4 days (moist soil)[12]
Water (pH 7, 29°C) 5 days[12]
Bioconcentration Factor (BCF) 3 (estimated, low potential)[12]

This compound is relatively immobile in soil and is not expected to leach significantly into groundwater.[12] Its degradation in moist environments is primarily abiotic, with some contribution from microbial activity.[12]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration of this compound that effectively inhibits the mycelial growth of a target fungus (e.g., Botrytis cinerea).

Materials:

  • Pure culture of the target fungus on Potato Dextrose Agar (PDA).

  • Sterile PDA medium.

  • This compound stock solution of known concentration in a suitable solvent (e.g., acetone).

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Preparation of Fungicide-Amended Media: A series of PDA plates are prepared with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). This is achieved by adding the appropriate volume of the this compound stock solution to molten PDA before pouring the plates. A control set of plates containing only the solvent is also prepared.

  • Inoculation: A 5 mm mycelial plug is taken from the actively growing edge of a pure culture of the target fungus and placed in the center of each fungicide-amended and control plate.

  • Incubation: The inoculated plates are incubated in the dark at a temperature optimal for the growth of the target fungus (e.g., 20-25°C).

  • Data Collection: The diameter of the fungal colony on each plate is measured at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of this compound relative to the growth on the control plates. The EC50 value (the concentration of fungicide that causes 50% inhibition of mycelial growth) is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution C Create Fungicide-Amended and Control PDA Plates A->C B Prepare PDA Medium B->C D Inoculate Plates with Fungal Mycelial Plugs C->D E Incubate Plates D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Conclusion

This compound represents an important chapter in the history of fungicide development, offering a significant improvement over the inorganic compounds that preceded it. Its broad-spectrum activity made it a valuable tool for disease management in a variety of crops for several decades. However, the evolution of fungicide science has led to the development of more targeted, effective, and environmentally benign alternatives, rendering this compound largely obsolete. Understanding the history, mechanism of action, and eventual decline of this compound provides valuable insights for the ongoing development of sustainable and effective crop protection strategies.

References

An In-depth Technical Guide to the Biochemical Pathways Inhibited by Dichlone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a quinone-based compound historically used as a fungicide and algicide. Beyond its agricultural applications, this compound exhibits significant biochemical activity, primarily through the inhibition of critical metabolic pathways. This technical guide provides a comprehensive overview of the biochemical mechanisms affected by this compound, with a focus on its inhibitory effects on cellular respiration. Drawing from available scientific literature, this document details the targeted enzymes, presents quantitative data on its inhibitory action, and outlines experimental protocols for further investigation. The information is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development exploring the multifaceted effects of this compound.

Introduction

This compound's biological activity stems from its reactive quinone structure, which allows it to interact with various cellular components, most notably enzymes containing thiol groups. This reactivity leads to the disruption of essential biochemical pathways, ultimately resulting in cellular dysfunction and death. This guide will delve into the specific pathways inhibited by this compound, including key stages of cellular respiration and its interaction with thiol-containing enzymes.

Inhibition of Cellular Respiration

This compound has been shown to inhibit the oxidation of several key metabolic substrates, including glucose, acetate, pyruvate, and alpha-ketoglutarate[1]. This broad inhibitory action points to a disruption of central metabolic hubs, namely the Krebs cycle and oxidative phosphorylation.

The Krebs Cycle: A Primary Target

The Krebs cycle, also known as the citric acid cycle, is a series of enzyme-catalyzed chemical reactions central to aerobic respiration. Several key enzymes within this cycle contain reactive thiol groups in their active sites, making them susceptible to inhibition by this compound.

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): Similar to PDC, this multi-enzyme complex is a critical control point in the Krebs cycle and contains thiol groups essential for its function.

  • Succinate Dehydrogenase (SDH/Complex II): As a component of both the Krebs cycle and the electron transport chain, inhibition of SDH would have profound effects on cellular respiration.

  • Malate Dehydrogenase (MDH): This enzyme catalyzes the final step of the Krebs cycle.

The inhibition of these key dehydrogenases would lead to a bottleneck in the Krebs cycle, preventing the generation of reduced coenzymes (NADH and FADH₂) necessary for ATP production via oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

In addition to direct enzyme inhibition, this compound acts as an uncoupler of oxidative phosphorylation. Uncoupling agents disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, dissipating the energy as heat. This effect of this compound contributes significantly to its cellular toxicity by depleting the cell's primary energy currency.

Interaction with Thiol-Containing Enzymes

A primary mechanism of this compound's toxicity is its high reactivity towards thiol (-SH) groups, particularly the cysteine residues within proteins[1]. This interaction can lead to the irreversible inactivation of numerous enzymes.

Glutathione (B108866) S-Transferases (GSTs)

GSTs are a family of enzymes crucial for detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of xenobiotics. Inhibition of GSTs by this compound can impair the cell's ability to neutralize harmful compounds, leading to an accumulation of toxic substances and increased oxidative stress.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a key enzyme in glycolysis that contains a critical cysteine residue in its active site. While direct inhibitory data for this compound on GAPDH is limited, its known reactivity with thiols makes GAPDH a probable target. Inhibition of GAPDH would halt glycolysis, further contributing to the disruption of cellular energy metabolism.

Quantitative Data on this compound Inhibition

While specific IC50 and Ki values for this compound's inhibition of many key metabolic enzymes are not extensively documented in publicly available literature, the following table summarizes the available quantitative data. Further research is warranted to fully characterize the inhibitory profile of this compound against a broader range of enzymatic targets.

Target Enzyme/ProcessOrganism/SystemIC50/Ki ValueReference
Glutathione S-Transferase (GST) Van Lake fish liverKi = 0.17 ± 0.01 mM (for 2,4-D DMA, a related compound)[2]

Note: Data for closely related compounds are included for comparative purposes where direct data for this compound is unavailable. Researchers should interpret these values with caution.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the biochemical effects of this compound.

Assay for Thiol Reactivity of this compound

Objective: To determine the reactivity of this compound with thiol-containing molecules.

Principle: This assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to quantify the reduction in free thiol groups in the presence of this compound.

Materials:

  • This compound

  • N-acetylcysteine (or other model thiol)

  • DTNB solution (5 mg/mL in 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of N-acetylcysteine in the phosphate buffer.

  • In a 96-well plate, add varying concentrations of this compound to the N-acetylcysteine solution. Include a control with no this compound.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Add the DTNB solution to each well.

  • Measure the absorbance at 412 nm.

  • Calculate the percentage of thiol depletion for each this compound concentration.

Measurement of Mitochondrial Respiration and Uncoupling

Objective: To assess the effect of this compound on mitochondrial oxygen consumption and determine its uncoupling activity.

Principle: High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer) is used to measure the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in the presence of various substrates and inhibitors.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration medium (e.g., MiR05)

  • Substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate)

  • Inhibitors of the electron transport chain (e.g., rotenone (B1679576), antimycin A)

  • ATP synthase inhibitor (e.g., oligomycin)

  • Uncoupler (e.g., FCCP as a positive control)

  • This compound

Procedure (using a Seahorse XF Analyzer):

  • Seed cells in a Seahorse XF cell culture microplate.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates.

  • Load the sensor cartridge with the compounds to be injected (this compound, oligomycin (B223565), FCCP, rotenone/antimycin A).

  • Perform a baseline measurement of the OCR.

  • Sequentially inject this compound at various concentrations and measure the change in OCR.

  • Inject oligomycin to determine ATP-linked respiration.

  • Inject FCCP to determine maximal respiration.

  • Inject rotenone and antimycin A to inhibit mitochondrial respiration and determine non-mitochondrial oxygen consumption.

  • Analyze the data to determine the effects of this compound on basal respiration, ATP production, and proton leak.

Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Principle: The lactate (B86563) dehydrogenase (LDH) cytotoxicity assay is a colorimetric assay that measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Cultured cells

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours). Include untreated and maximum lysis controls.

  • After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate the plate at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity for each this compound concentration.

Visualizations

Signaling Pathways

Dichlone_Inhibition_Pathways Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Krebs_Cycle Krebs Cycle Pyruvate->Krebs_Cycle ETC Electron Transport Chain (Oxidative Phosphorylation) Krebs_Cycle->ETC NADH, FADH₂ ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP This compound This compound Thiol_Enzymes Thiol-Containing Enzymes This compound->Thiol_Enzymes Uncoupling Mitochondrial Uncoupling This compound->Uncoupling Thiol_Enzymes->Glycolysis Inhibition of GAPDH Thiol_Enzymes->Krebs_Cycle Inhibition of - Pyruvate Dehydrogenase - α-Ketoglutarate Dehydrogenase - Succinate Dehydrogenase - Malate Dehydrogenase Uncoupling->ATP_Synthase Dissipates Proton Gradient

Caption: Overview of biochemical pathways inhibited by this compound.

Experimental Workflow: Mitochondrial Respiration Assay

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells 1. Seed cells in XF microplate Prepare_Assay 2. Prepare assay medium and compound plate Seed_Cells->Prepare_Assay Load_Plate 3. Load cell plate into Seahorse Analyzer Prepare_Assay->Load_Plate Baseline 4. Measure baseline Oxygen Consumption Rate (OCR) Load_Plate->Baseline Inject_this compound 5. Inject this compound Baseline->Inject_this compound Measure_this compound 6. Measure OCR change Inject_this compound->Measure_this compound Inject_Oligo 7. Inject Oligomycin Measure_this compound->Inject_Oligo Measure_Oligo 8. Measure ATP-linked OCR Inject_Oligo->Measure_Oligo Inject_FCCP 9. Inject FCCP Measure_Oligo->Inject_FCCP Measure_FCCP 10. Measure maximal OCR Inject_FCCP->Measure_FCCP Inject_Rot_Ant 11. Inject Rotenone/ Antimycin A Measure_FCCP->Inject_Rot_Ant Measure_Rot_Ant 12. Measure non-mitochondrial OCR Inject_Rot_Ant->Measure_Rot_Ant Analyze_Data 13. Analyze OCR data to determine basal respiration, ATP production, proton leak, and maximal respiration Measure_Rot_Ant->Analyze_Data

Caption: Workflow for assessing mitochondrial respiration with this compound.

Logical Relationship: this compound's Thiol Reactivity and Enzyme Inhibition

Thiol_Reactivity_Logic This compound This compound (Electrophilic Quinone) Covalent_Adduct Covalent Adduct (Enzyme-Dichlone) This compound->Covalent_Adduct reacts with Thiol_Group Enzyme Thiol Group (-SH on Cysteine) Thiol_Group->Covalent_Adduct Enzyme_Inactivation Enzyme Inactivation Covalent_Adduct->Enzyme_Inactivation leads to Pathway_Disruption Metabolic Pathway Disruption Enzyme_Inactivation->Pathway_Disruption causes

Caption: Mechanism of enzyme inhibition by this compound via thiol reactivity.

Conclusion

This compound exerts its potent biological effects through a multi-pronged attack on cellular metabolism. Its ability to inhibit key enzymes in the Krebs cycle and uncouple oxidative phosphorylation severely compromises cellular energy production. Furthermore, its high reactivity with thiol groups leads to the widespread inactivation of essential enzymes, including those involved in detoxification and glycolysis. This in-depth guide provides a foundational understanding of the biochemical pathways inhibited by this compound, offering valuable insights for researchers and professionals in related fields. Further quantitative studies are necessary to fully elucidate the specific inhibitory constants for a broader range of enzymatic targets.

References

Spectroscopic Analysis of Dichlone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Dichlone (2,3-dichloro-1,4-naphthoquinone), a chemical compound with historical significance as a fungicide and algicide. Understanding the spectral characteristics of this compound is fundamental for its identification, quantification, and the study of its chemical behavior. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are essential for confirming the identity and purity of the substance.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The structure contains two sets of chemically equivalent aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3Multiplet2HH-5, H-8
~ 7.8 - 8.0Multiplet2HH-6, H-7

Note: Predicted chemical shifts are based on the analysis of similar naphthoquinone structures. Actual experimental values may vary depending on the solvent and instrument parameters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbons, the chlorinated olefinic carbons, and the aromatic carbons. Due to symmetry, the ten carbon atoms will give rise to five unique signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 178 - 182C-1, C-4 (C=O)
~ 145 - 150C-2, C-3 (C-Cl)
~ 134 - 136C-6, C-7
~ 131 - 133C-4a, C-8a
~ 127 - 129C-5, C-8

Note: Predicted chemical shifts are based on general values for substituted naphthoquinones and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is common.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh this compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Magnet D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Integration and Peak Picking I->J K Structure Elucidation J->K

NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl (C=O) groups and vibrations of the aromatic and chlorinated alkene moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1680 - 1660StrongC=O stretch (quinone)
~ 1600 - 1580MediumC=C stretch (aromatic)
~ 1290StrongC-C stretch
~ 850 - 750StrongC-Cl stretch
~ 720StrongAromatic C-H out-of-plane bend

Note: The spectrum of this compound can be found in the NIST Chemistry WebBook.[1] The assignments are based on typical IR absorption frequencies for the respective functional groups.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and effective technique for obtaining a high-quality IR spectrum.[2][3][4][5][6]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

IR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Grind this compound and KBr B Transfer to Pellet Die A->B C Press to Form Pellet B->C D Obtain Background Spectrum C->D E Acquire Sample Spectrum D->E F Identify Characteristic Peaks E->F G Assign Functional Groups F->G

IR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, electron ionization (EI) is a common method.

Mass Spectrum of this compound

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, for a fragment with two chlorine atoms, the expected isotopic pattern for M⁺, (M+2)⁺, and (M+4)⁺ will be in a ratio of approximately 9:6:1.[7]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
226/228/230~40[C₁₀H₄Cl₂O₂]⁺ (Molecular Ion)
191/193~78[M - Cl]⁺
163/165~85[M - Cl - CO]⁺
135~30[C₈H₄ClO]⁺
99~25[C₆H₄Cl]⁺
74~85[C₆H₂O]⁺

Data sourced from PubChem and NIST WebBook.[8][9] Relative intensities are approximate.

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions can be rationalized as follows:

  • Initial Ionization: An electron is removed from the this compound molecule to form the molecular ion, [C₁₀H₄Cl₂O₂]⁺.

  • Loss of a Chlorine Radical: The molecular ion can lose a chlorine radical (•Cl) to form the [M - Cl]⁺ fragment.

  • Loss of Carbon Monoxide: Subsequent loss of a neutral carbon monoxide (CO) molecule from the [M - Cl]⁺ fragment is a common fragmentation pathway for quinones, leading to the [M - Cl - CO]⁺ ion.

  • Further Fragmentation: The molecule can undergo further fragmentation, including the loss of another chlorine atom or CO molecule, and ring cleavage to produce smaller charged fragments.

MS_Fragmentation M [C10H4Cl2O2]+. m/z = 226/228/230 F1 [M - Cl]+ m/z = 191/193 M->F1 - Cl F2 [M - Cl - CO]+ m/z = 163/165 F1->F2 - CO F3 [C8H4ClO]+ m/z = 135 F2->F3 - CO F4 [C6H2O]+. m/z = 74 F2->F4 - C2HCl

References

Degradation Pathways of Dichlone in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a synthetic fungicide and algaecide belonging to the quinone class of compounds. Its application in agriculture and water management necessitates a thorough understanding of its environmental fate, particularly its degradation in aqueous solutions. This technical guide provides an in-depth overview of the primary degradation pathways of this compound in water, focusing on hydrolysis and photolysis. It summarizes key quantitative data, details experimental protocols for studying its degradation, and presents visual representations of the degradation pathways and experimental workflows.

Core Degradation Pathways

This compound is known to degrade in aqueous environments through two primary abiotic pathways: hydrolysis and photolysis. The rate and extent of each pathway are significantly influenced by environmental factors such as pH, temperature, and the presence of light.

Hydrolysis

This compound is relatively stable in acidic to neutral aqueous solutions. However, it undergoes hydrolysis under alkaline conditions.[1][2] The primary hydrolysis product identified is 2-hydroxy-3-chloro-1,4-naphthoquinone. This reaction involves the nucleophilic substitution of one of the chlorine atoms by a hydroxyl group.

The degradation of many pesticides via hydrolysis is pH-dependent, with the reaction rate often increasing with rising pH.[3] For this compound, this alkaline hydrolysis is a key degradation route in relevant environmental compartments.

Photolysis

This compound is susceptible to degradation upon exposure to light, although it is considered to be a slow process in solution.[1] Photolytic degradation can proceed through direct absorption of light energy by the this compound molecule, leading to its transformation. Studies conducted in organic solvents have identified several degradation products resulting from photolysis, including 2-chloro-1,4-naphthoquinone, 1,4-naphthoquinone, and 1,4-naphthalenediol. Further irradiation in the presence of oxygen can lead to the formation of phthalic acid and phthalic anhydride. While these studies were not conducted in purely aqueous solutions, they provide valuable insight into the potential photoproducts.

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation of this compound in aqueous solutions.

Degradation PathwayParameterValueConditionsReference
Hydrolysis Half-life (t½)5 dayspH 7, 29 °C[1]
Biodegradation Half-life (t½)4 daysFreshwater, 30 °C[1]
Biodegradation Half-life (t½)3 daysSewage, 30 °C[1]
Biodegradation Half-life (t½)23 weeksSeawater[1]

Experimental Protocols

Standardized protocols are crucial for assessing the degradation of chemicals like this compound. The following sections detail the methodologies for conducting hydrolysis and photolysis studies based on internationally recognized guidelines.

Hydrolysis Study Protocol (based on OECD Guideline 111)

This protocol is designed to determine the rate of abiotic hydrolysis of chemicals as a function of pH.[4][5][6]

1. Principle: The test substance is incubated in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature in the dark. The concentration of the test substance and its degradation products are monitored over time.

2. Materials:

  • This compound (analytical standard)

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Constant temperature chamber or water bath

  • Sterile test vessels (e.g., amber glass vials with screw caps)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

3. Procedure:

  • Tier 1: Preliminary Test: A preliminary test is conducted at 50 °C for 5 days at pH 4, 7, and 9 to quickly assess the hydrolytic stability. If less than 10% degradation occurs, the substance is considered hydrolytically stable, and further testing may not be necessary.

  • Tier 2: Main Study:

    • Prepare solutions of this compound in each buffer at a concentration not exceeding half of its water solubility.

    • Dispense the solutions into sterile test vessels.

    • Incubate the vessels in the dark at a constant temperature (e.g., 25 °C).

    • At appropriate time intervals, withdraw samples for analysis.

    • Analyze the samples for the concentration of this compound and any major degradation products.

4. Data Analysis:

  • Determine the degradation rate constant (k) and the half-life (t½) for each pH value by fitting the concentration data to a first-order or pseudo-first-order kinetic model.

Photolysis Study Protocol (based on EPA OCSPP 835.2210)

This protocol is used to determine the direct photolysis rate of a chemical in water under sunlight.[7]

1. Principle: A solution of the test chemical in sterile, buffered water is exposed to a light source that simulates natural sunlight. The concentration of the chemical is monitored over time to determine the rate of photodegradation.

2. Materials:

  • This compound (analytical standard)

  • Sterile aqueous buffer solution (e.g., pH 7)

  • Photoreactor with a light source simulating sunlight (e.g., xenon arc lamp)

  • Quartz or borosilicate glass reaction vessels

  • Dark controls (vessels wrapped in aluminum foil)

  • Chemical actinometer to measure light intensity

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

3. Procedure:

  • Prepare a solution of this compound in the buffer solution.

  • Fill the reaction vessels with the solution.

  • Place the vessels in the photoreactor.

  • Simultaneously expose a chemical actinometer to the light source to measure the light intensity.

  • Irradiate the samples for a defined period, maintaining a constant temperature.

  • At selected time intervals, remove samples from both the irradiated and dark control vessels for analysis.

  • Analyze the samples for the concentration of this compound.

4. Data Analysis:

  • Calculate the photodegradation rate constant and half-life from the decrease in this compound concentration in the irradiated samples, corrected for any degradation observed in the dark controls.

  • The quantum yield (Φ), which is the efficiency of the photochemical process, can be calculated using the measured photolysis rate, the light intensity from the actinometer, and the molar absorption coefficient of this compound.

Degradation Pathways and Experimental Workflow Diagrams

Hydrolysis_Pathway This compound This compound (2,3-dichloro-1,4-naphthoquinone) Hydrolysis_Product 2-hydroxy-3-chloro-1,4-naphthoquinone This compound->Hydrolysis_Product OH- (alkaline conditions)

Hydrolysis pathway of this compound.

Photolysis_Pathway This compound This compound (2,3-dichloro-1,4-naphthoquinone) Intermediate1 2-chloro-1,4-naphthoquinone This compound->Intermediate1 hv Intermediate2 1,4-naphthoquinone This compound->Intermediate2 hv Intermediate3 1,4-naphthalenediol This compound->Intermediate3 hv Final_Product1 Phthalic Acid Intermediate1->Final_Product1 hv, O2 Final_Product2 Phthalic Anhydride Intermediate1->Final_Product2 hv, O2 Intermediate2->Final_Product1 hv, O2 Intermediate2->Final_Product2 hv, O2 Intermediate3->Final_Product1 hv, O2 Intermediate3->Final_Product2 hv, O2

Potential photolysis pathway of this compound.

Experimental_Workflow cluster_hydrolysis Hydrolysis Study cluster_photolysis Photolysis Study H1 Prepare this compound in buffers (pH 4, 7, 9) H2 Incubate in dark at constant temp. H1->H2 H3 Sample at time intervals H2->H3 H4 Analyze by HPLC/LC-MS H3->H4 H5 Determine rate constants and half-life H4->H5 P1 Prepare this compound in buffer (e.g., pH 7) P2 Expose to simulated sunlight P1->P2 P3 Include dark controls P1->P3 P4 Sample at time intervals P2->P4 P3->P4 P5 Analyze by HPLC/LC-MS P4->P5 P6 Calculate rate, half-life, and quantum yield P5->P6

General experimental workflow.

Analytical Methodologies

The accurate quantification of this compound and its degradation products is essential for degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is the method of choice.

Recommended Analytical Method: HPLC-MS/MS

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A reverse-phase C18 column is typically suitable for separating this compound and its more polar degradation products.

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic acid for better peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol.

  • Detection: Mass spectrometry detection in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantifying the parent compound and its degradation products, even in complex matrices.

Sample Preparation: Aqueous samples may require a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering matrix components before LC-MS/MS analysis.

Conclusion

The degradation of this compound in aqueous solutions is a multifaceted process driven by hydrolysis and photolysis. Hydrolysis is particularly significant under alkaline conditions, leading to the formation of 2-hydroxy-3-chloro-1,4-naphthoquinone. Photolysis can also contribute to the degradation of this compound, potentially forming a variety of dehalogenated and ring-opened products. A comprehensive understanding of these degradation pathways and their kinetics is crucial for accurately assessing the environmental risk posed by this compound. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct robust studies on the environmental fate of this compound. Further research is warranted to determine the comprehensive degradation kinetics under various environmental conditions and to fully elucidate the photolytic degradation pathway in aqueous systems.

References

An In-Depth Technical Guide to the Environmental Fate and Transport Mechanisms of Dichlone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a quinone-class fungicide and algaecide previously used in agriculture to control fungal diseases on fruits, vegetables, and field crops. While its use has been largely discontinued (B1498344) in many regions, understanding its environmental fate and transport is crucial for assessing the long-term impact on ecosystems and for the development of safer alternatives. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, degradation, mobility, and bioaccumulation of this compound, intended to support researchers, scientists, and professionals in related fields.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its environmental behavior.

PropertyValueReference
Molecular FormulaC₁₀H₄Cl₂O₂--INVALID-LINK--
Molecular Weight227.04 g/mol --INVALID-LINK--
Water Solubility0.1 mg/L at 25°C--INVALID-LINK--[1]
Vapor Pressure1.1 x 10⁻⁶ mm Hg at 25°C--INVALID-LINK--
Log Kₒw (Octanol-Water Partition Coefficient)2.65 (estimated)--INVALID-LINK--

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes, including sorption to soil and sediment, degradation through biotic and abiotic pathways, and uptake by organisms.

Persistence and Degradation

This compound is generally considered to be non-persistent in most soil and aquatic environments under normal conditions. Its degradation is influenced by factors such as pH, light, and microbial activity.

Abiotic Degradation:

  • Hydrolysis: this compound is stable in acidic media but is hydrolyzed by alkalis[2][3]. In a pH 7 buffered solution at 29°C, an experimental half-life of 5 days has been reported[2]. The alkaline hydrolysis product is reported to be the sodium salt of 2-chloro-3-hydroxy-1,4-naphthoquinone[2].

  • Photolysis: In solution, this compound is slowly decomposed by light[2][3]. It absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight[2].

Biotic Degradation:

Microbial degradation plays a role in the dissipation of this compound in the environment. However, it is considered to be resistant to rapid biodegradation according to the Japanese Ministry of International Trade and Industry (MITI) test[2]. In non-sterile samples of soil, sewage, and fresh water, half-lives of 4, 3, and 4 days, respectively, have been observed at 30°C[2]. In contrast, a much longer half-life of 23 weeks was observed in seawater, suggesting that the microbial community in that environment is less effective at degrading this compound[2].

The following table summarizes the available degradation half-life data for this compound.

MatrixConditionHalf-life (DT₅₀)Reference
WaterpH 7, 29°C5 days--INVALID-LINK--[2]
SoilMoist, Laboratory1 - 4 days--INVALID-LINK--
SoilDry, Laboratory~ 3 months--INVALID-LINK--
SoilNon-sterile, Tropical4 days--INVALID-LINK--[2]
SewageNon-sterile, Tropical3 days--INVALID-LINK--[2]
Fresh WaterNon-sterile, Tropical4 days--INVALID-LINK--[2]
Sea WaterNon-sterile, Tropical23 weeks--INVALID-LINK--[2]

A proposed abiotic degradation pathway for this compound in an alkaline aqueous environment is illustrated below.

This compound This compound (2,3-dichloro-1,4-naphthoquinone) Product 2-chloro-3-hydroxy-1,4-naphthoquinone (sodium salt) This compound->Product Hydrolysis Hydroxide OH⁻ (Alkaline conditions)

Figure 1: Proposed Hydrolysis Pathway of this compound.
Mobility and Soil Sorption

The following diagram illustrates the logical relationship between this compound's properties and its limited mobility in soil.

cluster_properties Properties of this compound cluster_transport Environmental Transport Low Water Solubility Low Water Solubility High Adsorption Potential High Adsorption Potential Low Water Solubility->High Adsorption Potential Low Mobility in Soil Low Mobility in Soil High Adsorption Potential->Low Mobility in Soil Limited Leaching Limited Leaching Low Mobility in Soil->Limited Leaching

Figure 2: Factors Influencing this compound's Soil Mobility.
Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF). An estimated BCF of 3 has been calculated for this compound, suggesting a low potential for bioconcentration in aquatic organisms[2]. This low BCF is consistent with its relatively rapid degradation in aquatic systems.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. The following sections outline the general methodologies for key experiments related to the environmental fate of pesticides like this compound.

Soil Sorption/Desorption (OECD Guideline 106)

The batch equilibrium method, as described in OECD Guideline 106, is a standard protocol for determining the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc)[4].

Objective: To determine the extent of adsorption and desorption of a chemical to and from soil.

Methodology:

  • Soil Preparation: A well-characterized soil is air-dried and sieved.

  • Test Solution: A solution of the test substance (e.g., this compound) in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared at a known concentration.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The mixture is agitated for a predetermined time to reach equilibrium.

  • Separation: The solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of the test substance remaining in the supernatant is determined using a suitable analytical method (e.g., HPLC or GC-MS).

  • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The Kd is then calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The Koc is calculated by normalizing Kd to the organic carbon content of the soil.

  • Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the extent of desorption.

A simplified workflow for a soil sorption study is presented below.

Soil Sample Soil Sample Mixing & Equilibration Mixing & Equilibration Soil Sample->Mixing & Equilibration Test Solution Test Solution Test Solution->Mixing & Equilibration Centrifugation Centrifugation Mixing & Equilibration->Centrifugation Supernatant Analysis Supernatant Analysis Centrifugation->Supernatant Analysis Data Analysis Data Analysis Supernatant Analysis->Data Analysis Calculate Kd & Koc

Figure 3: Workflow for OECD 106 Soil Sorption Study.
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline outlines a method to determine the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.

Objective: To determine the degradation rate (DT₅₀) and identify transformation products of a chemical in soil under controlled laboratory conditions.

Methodology:

  • Soil Treatment: Sieved, fresh soil with a known moisture content is treated with the test substance.

  • Incubation: The treated soil is incubated in the dark at a constant temperature in either a flow-through system or a biometer-type flask. For aerobic studies, the soil is kept under aerobic conditions; for anaerobic studies, an anaerobic environment is established after an initial aerobic phase.

  • Sampling: At appropriate time intervals, soil samples are taken for analysis.

  • Extraction: The soil samples are extracted with a suitable solvent to recover the parent compound and any transformation products.

  • Analysis: The extracts are analyzed using appropriate analytical techniques (e.g., HPLC, GC-MS, LC-MS) to identify and quantify the parent substance and its transformation products.

  • Data Analysis: The decline of the parent substance concentration over time is used to calculate the degradation rate and the DT₅₀ value.

Mechanism of Toxic Action and Signaling Pathways

The toxicity of this compound is believed to be linked to its ability to induce oxidative stress. As a naphthoquinone, it can undergo redox cycling, a process that generates reactive oxygen species (ROS).

Redox Cycling and Oxidative Stress: this compound can be reduced by cellular reductases to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical (O₂⁻). This process can repeat, leading to a continuous production of ROS. The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

Glutathione (B108866) Depletion: this compound can also react with glutathione (GSH), a key intracellular antioxidant, either directly or through enzymatic conjugation catalyzed by glutathione S-transferases (GSTs). This leads to the depletion of the cellular GSH pool, further impairing the cell's ability to cope with oxidative stress.

The following diagram illustrates the proposed signaling pathway for this compound-induced oxidative stress.

cluster_cell Cellular Environment This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone One-electron reduction Conjugate This compound-GSH Conjugate This compound->Conjugate + GSH Reductases Cellular Reductases Semiquinone->this compound Reoxidation Superoxide Superoxide (O₂⁻) Semiquinone->Superoxide + O₂ Oxygen O₂ ROS Reactive Oxygen Species (ROS) Superoxide->ROS Damage Cellular Damage (Lipid Peroxidation, DNA damage, etc.) ROS->Damage GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation by ROS GSH->Conjugate GST Glutathione S-transferases (GSTs)

Figure 4: Proposed Pathway of this compound-Induced Oxidative Stress.

Analytical Methods

The accurate determination of this compound and its potential metabolites in environmental matrices is essential for monitoring its fate and transport. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques used for the analysis of chlorinated pesticides.

Sample Preparation:

  • Soil and Sediment: Extraction is typically performed using an organic solvent or a mixture of solvents. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE).

  • Water: Solid-phase extraction (SPE) is a widely used technique to preconcentrate the analytes from water samples and remove interfering substances.

Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Electron capture detection (ECD) is also highly sensitive for halogenated compounds like this compound.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is suitable for the analysis of less volatile and more polar compounds, which may include some of this compound's degradation products.

Conclusion

This compound is a non-persistent fungicide that undergoes degradation in the environment through hydrolysis, photolysis, and microbial action. Its strong adsorption to soil limits its mobility and potential for groundwater contamination. The estimated low bioconcentration factor suggests a minimal risk of bioaccumulation in aquatic organisms. The primary mechanism of its toxicity is believed to be the induction of oxidative stress through redox cycling and glutathione depletion. Further research is needed to fully elucidate its degradation pathways and to obtain more comprehensive experimental data on its soil sorption and bioaccumulation potential under a wider range of environmental conditions. This guide provides a foundational understanding for researchers and professionals working to assess the environmental risks of pesticides and to develop safer and more sustainable alternatives.

References

An In-depth Technical Guide to the Toxicological Profile of CAS Number 117-80-6 (Dichlone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlone (CAS No. 117-80-6), a chlorinated naphthoquinone, was formerly used as a fungicide and algicide.[1][2] This technical guide provides a comprehensive overview of its toxicological profile, synthesizing available data on its acute, sub-chronic, and chronic effects, as well as its genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While data on acute toxicity are available, significant information gaps exist for long-term exposure scenarios, as many historical studies were deemed inadequate by modern standards. The primary mechanism of toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interference with mitochondrial function. This document adheres to stringent data presentation and visualization requirements to facilitate critical evaluation by the scientific community.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2,3-dichloro-1,4-naphthalenedione[3]
Synonyms Phygon, Quintar[2]
Molecular Formula C₁₀H₄Cl₂O₂[3]
Molecular Weight 227.04 g/mol [3]
Appearance Golden yellow, needle-like solid[3][4]
Melting Point 193-197 °C[5]
Boiling Point 275 °C (sublimes)[3][5]
Water Solubility 0.1 mg/L at 25 °C[6]
Stability Stable in acidic media, hydrolyzed by alkalis. In solution, slowly decomposed by light.[3][6]

Toxicological Profile

Acute Toxicity

This compound exhibits moderate to high acute toxicity via the oral route and is a recognized irritant to the skin and eyes.[3][4][7] Inhalation of this compound can irritate the nose and throat, and high exposure can lead to central nervous system depression with symptoms such as headache, dizziness, and nausea.[3][4]

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD₅₀RatOral160 mg/kg[5]
LD₅₀MouseOral440 mg/kg[5]
LD₅₀RabbitDermal5000 mg/kg[7]
Skin Irritation-DermalIrritating[3][4][7]
Eye Irritation-OcularIrritating[3][4][7]

The acute oral toxicity of this compound was likely determined using a method similar to the OECD 423 guideline (Acute Toxic Class Method). A summary of the likely protocol is as follows:

  • Test Animals: Typically, young adult female Wistar rats are used.

  • Housing and Diet: Animals are housed in controlled environments with standard laboratory diet and water available ad libitum, except for a fasting period of at least 16 hours before administration of the test substance.

  • Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. The starting dose is selected based on available information, and subsequent dosing is determined by the outcome of the previous dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. Observations are more frequent on the day of dosing.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Sub-chronic and Chronic Toxicity

Information on the sub-chronic and chronic toxicity of this compound is limited, with a 1981 US EPA report noting that the submitted studies were inadequate.[8] One available summary indicates that oral administration of 110 mg/kg/day to rats for 10 days resulted in decreased hemoglobin and erythrocytes, an increased number of leukocytes, and dystrophic changes in the kidney, liver, heart, and cerebral cortex.[3] Due to the lack of comprehensive, modern studies, clear No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for sub-chronic and chronic exposure have not been established.

Genotoxicity

The genotoxic potential of this compound has not been fully investigated, and available data are often inconclusive.[1] A safety data sheet for this compound states that there is no information available on its mutagenic effects.[1] Similarly, the 1981 EPA report indicated that the mutagenicity studies submitted at the time were inadequate.[8]

A standard Ames test to evaluate the mutagenicity of this compound would likely follow a protocol similar to OECD Guideline 471.

  • Test System: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with different mutations in the histidine or tryptophan operon are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is to assess the mutagenicity of both the parent compound and its metabolites.

  • Procedure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

Carcinogenicity

There is insufficient evidence to classify the carcinogenic potential of this compound.[1] No long-term carcinogenicity bioassays in rodents are publicly available. A safety data sheet indicates that this compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are largely unavailable or insufficient for a comprehensive assessment.[1] The 1981 EPA report noted that the reproduction studies submitted were inadequate.[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound's toxicity is believed to be the induction of oxidative stress through its ability to redox cycle, leading to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Dichlone_Toxicity_Pathway This compound This compound Mitochondria Mitochondrial Electron Transport Chain This compound->Mitochondria Interferes with electron transport ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Mitochondria->ROS Electron leakage OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeStress->ProteinOxidation DNA_Damage DNA Damage OxidativeStress->DNA_Damage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellularDamage Cellular Damage LipidPeroxidation->CellularDamage ProteinOxidation->CellularDamage DNA_Damage->CellularDamage MitochondrialDysfunction->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Triggers

Proposed mechanism of this compound-induced cellular toxicity.

This compound, as a quinone, can undergo one-electron reduction to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) radical (O₂⁻). This process, known as redox cycling, leads to a continuous production of ROS. The overproduction of ROS overwhelms the cell's antioxidant defenses, resulting in oxidative stress. This oxidative stress can damage cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA. Furthermore, the disruption of the mitochondrial electron transport chain and the generation of ROS can lead to mitochondrial dysfunction, characterized by decreased ATP production and the release of pro-apoptotic factors, ultimately leading to cell death.

Toxicokinetics

Conclusion

This compound is a compound with moderate to high acute toxicity and is a known skin and eye irritant. However, a comprehensive understanding of its long-term toxicological effects is severely hampered by the lack of publicly available, modern, guideline-compliant studies. The existing data on sub-chronic, chronic, genotoxic, carcinogenic, and reproductive toxicity are insufficient for a thorough risk assessment. The primary mechanism of its toxicity appears to be the induction of oxidative stress and mitochondrial dysfunction. Further research would be necessary to fill the significant data gaps and fully characterize the toxicological profile of this compound.

References

comprehensive literature review on Dichlone's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a potent quinone-based compound originally recognized for its fungicidal and algaecidal properties.[1] Beyond its agricultural applications, a growing body of research has unveiled a broader spectrum of biological activities, positioning this compound and its derivatives as molecules of interest for further investigation in drug discovery and development.[2][3] This technical guide provides a comprehensive literature review of the biological activities of this compound, with a focus on its quantitative effects, underlying mechanisms of action, and impact on cellular signaling pathways.

Core Biological Activities

This compound exhibits a wide range of biological effects, including antifungal, antibacterial, and anticancer activities.[2][3] Its primary mechanism is believed to involve the disruption of cellular redox balance through the generation of reactive oxygen species (ROS) and interaction with thiol-containing enzymes, leading to widespread cellular damage and eventual cell death.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound across various assays.

ActivityOrganism/Cell LineParameterValueReference
Toxicity RatOral LD501300 mg/kg[4]
MouseIntraperitoneal LD5030 mg/kg[4]
Antifungal Activity Aspergillus nigerMICNot explicitly found in searches
Antibacterial Activity Escherichia coliMICNot explicitly found in searches
Anticancer Activity HeLa (Cervical Cancer)IC50~135.6 µg/mL (DCM fraction of Alnus incana containing various compounds)[2]
HeLa (Cervical Cancer)IC5015.5 ± 2.4 µg/mL (for ICD-85 NPs, a different compound)[5]

Note: Specific IC50 and MIC values for pure this compound against a range of fungal, bacterial, and cancer cell lines were not consistently available in the reviewed literature. The provided data for HeLa cells are from studies on complex extracts or other compounds and should be interpreted with caution as they are not direct measures of this compound's activity.

Mechanisms of Action

This compound's biological effects are underpinned by several key molecular mechanisms, primarily revolving around its ability to induce oxidative stress and interfere with essential cellular processes.

Generation of Reactive Oxygen Species (ROS)

A central aspect of this compound's mechanism of action is its capacity to induce the production of ROS within cells. As a quinone, this compound can undergo redox cycling, a process that generates superoxide (B77818) radicals (O₂⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂). This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.[6][7]

Inhibition of Thiol-Containing Enzymes

This compound is known to react with sulfhydryl groups (-SH) of cysteine residues in proteins.[1] This reactivity allows it to inhibit a wide range of essential enzymes, including those involved in cellular respiration and antioxidant defense, such as glutathione (B108866) reductase.[6][8][9] Glutathione reductase is crucial for maintaining the cellular pool of reduced glutathione (GSH), a key antioxidant. Inhibition of this enzyme leads to an accumulation of oxidized glutathione (GSSG) and a compromised ability to detoxify ROS, further exacerbating oxidative stress.[8]

Disruption of Mitochondrial Function

Mitochondria are a primary target of this compound. The compound can disrupt the mitochondrial electron transport chain, leading to a decrease in ATP production and a further increase in ROS generation.[10][11][12] this compound can also induce a loss of mitochondrial membrane potential (ΔΨm), a critical event that can trigger the intrinsic pathway of apoptosis.[10]

Impact on Cellular Signaling Pathways

While direct studies on this compound's modulation of specific signaling pathways are limited, its known mechanisms of action, particularly the induction of ROS, strongly suggest its involvement in regulating key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Hypothetical Model of this compound-Induced Signaling

The following diagram illustrates a hypothetical model of how this compound-induced ROS production could influence the MAPK and NF-κB signaling pathways, leading to apoptosis.

Dichlone_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces Mitochondria Mitochondria This compound->Mitochondria disrupts function Thiol_Enzymes Thiol-Containing Enzymes (e.g., Glutathione Reductase) This compound->Thiol_Enzymes inhibits ASK1 ASK1 ROS->ASK1 activates IKK IKK ROS->IKK activates Mitochondria->ROS generates Apoptosis Apoptosis Mitochondria->Apoptosis initiates intrinsic pathway MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK_p38 JNK/p38 MKK4_7->JNK_p38 phosphorylates AP1 AP-1 JNK_p38->AP1 activates AP1->Apoptosis promotes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releasing NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates NFκB_nucleus->Apoptosis can regulate

Hypothetical signaling pathways affected by this compound.

MAPK Pathway: ROS are known activators of the apoptosis signal-regulating kinase 1 (ASK1), a member of the MAPK kinase kinase (MAP3K) family. Activated ASK1 can then phosphorylate and activate downstream kinases such as MKK4/7, which in turn activate the c-Jun N-terminal kinase (JNK) and p38 MAPK. These MAPKs can then activate transcription factors like AP-1, which regulate the expression of genes involved in apoptosis.[13][14]

NF-κB Pathway: The IκB kinase (IKK) complex, a key regulator of the NF-κB pathway, is also sensitive to oxidative stress. ROS can lead to the activation of IKK, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and regulate the transcription of target genes. The role of NF-κB in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context.[15][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal/Antibacterial Activity

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., fungal spores or bacterial suspension) according to established protocols (e.g., CLSI guidelines). The final concentration should be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Measurement of Reactive Oxygen Species (ROS) Production

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired time period.

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Add a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Measurement: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The cationic fluorescent dye JC-1 is used to monitor mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.

Protocol:

  • Cell Culture and Treatment: Seed cells in a suitable culture vessel and treat with this compound as described for the ROS assay.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in culture medium) in the dark at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells with a suitable buffer.

  • Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Measure the fluorescence intensity at both the green (emission ~529 nm) and red (emission ~590 nm) channels. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as cleaved caspases and PARP.

Protocol:

  • Protein Extraction: Following treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-cleaved caspase-3, anti-PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion

This compound is a multifaceted bioactive compound with significant antifungal, antibacterial, and potential anticancer properties. Its primary mechanisms of action involve the induction of oxidative stress through ROS generation and the inhibition of essential thiol-containing enzymes, leading to mitochondrial dysfunction and the activation of cell death pathways. While direct evidence is still emerging, the known molecular effects of this compound strongly implicate its involvement in the modulation of critical cellular signaling pathways, including the MAPK and NF-κB cascades. Further research is warranted to fully elucidate these signaling interactions and to explore the therapeutic potential of this compound and its derivatives in various disease contexts. The experimental protocols provided in this guide offer a robust framework for future investigations into the diverse biological activities of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dichlone in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a fungicide that has been used to control various fungal diseases in agriculture. Due to its potential persistence in the environment, monitoring its concentration in soil is crucial for environmental risk assessment and ensuring food safety. This document provides detailed application notes and experimental protocols for the analytical determination of this compound in soil samples, focusing on modern chromatographic techniques. The methodologies outlined are based on established principles of pesticide residue analysis and are intended to provide a robust framework for researchers.

Analytical Methods Overview

The determination of this compound in complex matrices like soil requires efficient extraction and sensitive detection methods. The primary analytical techniques suitable for this compound analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Sample preparation is a critical step to remove interfering substances and concentrate the analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and ultrasonic-assisted extraction are highly effective for this purpose.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. It is important to note that these values are representative and may vary depending on the specific instrumentation, soil type, and validation parameters. Data for compounds with similar chemical properties have been included to provide a comprehensive overview.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
HPLC-UV 2,4-DSoil0.03 mg/kg0.1 mg/kg85 - 111> 0.99[1]
LC-MS/MS DicloranSoil0.0003 - 0.001 mg/kg0.05 mg/kg95 - 105 (at LOQ)> 0.99[2]
GC-MS Chlorothalonil (B1668833)Soil0.001 - 0.005 µg/gNot Specified54 - 130Not Specified[3]
LC-MS/MS DiuronSoil0.04 mg/kg0.13 mg/kg> 90> 0.99[4]
GC-MS Organochlorine PesticidesSoil0.14 - 2.40 µg/kg0.46 - 8.32 µg/kg74.84 - 109.45≥ 0.992[5]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[6][7][8][9][10]

Materials:

Procedure:

  • Sample Weighing and Hydration:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • If the soil has low moisture content, add an appropriate amount of deionized water to achieve a total water content of 8-10 mL and let it hydrate (B1144303) for 30 minutes.[6]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.[6]

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.[6]

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • The extract is now ready for analysis by HPLC or GC-MS. If necessary, filter the extract through a 0.22 µm syringe filter.

Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic extraction is a rapid and efficient method for extracting organic pollutants from solid matrices.[11][12][13]

Materials:

  • Homogenized soil sample

  • Extraction solvent (e.g., acetone (B3395972), dichloromethane, or a mixture of petroleum ether and acetone (1:1 v/v))

  • Glass vials or centrifuge tubes

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample and Solvent Addition:

    • Weigh 5-10 g of the homogenized soil sample into a glass vial or centrifuge tube.

    • Add 20-25 mL of the chosen extraction solvent. A mixture of petroleum ether and acetone (1:1 v/v) has shown good efficiency for organochlorine pesticides.[11]

  • Sonication:

    • Place the sample in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 15-30 minutes. The ultrasonic waves induce cavitation, which enhances the extraction efficiency.[12]

  • Extraction Repetition:

    • For optimal recovery, the extraction process can be repeated. Centrifuge the sample, decant the supernatant, add fresh solvent to the soil pellet, and repeat the sonication.[11]

  • Extract Concentration:

    • Combine the extracts from all sonication steps.

    • Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution:

    • The concentrated extract can be redissolved in a solvent suitable for the subsequent chromatographic analysis (e.g., acetonitrile or methanol (B129727) for HPLC, hexane (B92381) for GC).

Analytical Determination: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV or a mass spectrometry (MS/MS) detector.

  • C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm).

Typical HPLC-UV Conditions (Adaptable for this compound):

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. For example, a gradient starting from 50:50 (acetonitrile:water) and increasing the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.

  • UV Detection Wavelength: this compound has a UV absorbance maximum that can be determined by running a standard solution through a UV-Vis spectrophotometer. A starting wavelength of around 254 nm is often used for aromatic compounds.

Protocol:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile) at concentrations bracketing the expected sample concentrations.

  • Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standards.

  • Quantify the concentration of this compound in the samples by constructing a calibration curve from the peak areas of the standards.

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Typical GC-MS Conditions (Adaptable for this compound):

  • Injector Temperature: 250-280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.

  • MS Transfer Line Temperature: 280-300 °C.

  • Ion Source Temperature: 200-230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The characteristic ions for this compound would need to be determined from its mass spectrum.

Protocol:

  • Prepare calibration standards of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject the sample extracts and standards into the GC-MS system.

  • Identify this compound by its retention time and the presence of its characteristic ions.

  • Quantify the concentration using a calibration curve based on the peak areas of a specific quantifier ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample Soil Sample Collection & Homogenization extraction Extraction soil_sample->extraction cleanup Cleanup (d-SPE) extraction->cleanup hplc HPLC-UV/MS cleanup->hplc Acetonitrile Extract gcms GC-MS cleanup->gcms Solvent Exchange (if necessary) quantification Quantification & Reporting hplc->quantification gcms->quantification

Caption: Experimental workflow for this compound analysis in soil.

analytical_methods_comparison cluster_extraction Extraction Methods cluster_detection Detection Methods Dichlone_in_Soil This compound in Soil QuEChERS QuEChERS Dichlone_in_Soil->QuEChERS UAE Ultrasonic-Assisted Extraction Dichlone_in_Soil->UAE HPLC HPLC (UV or MS/MS) QuEChERS->HPLC GCMS GC-MS QuEChERS->GCMS UAE->HPLC UAE->GCMS

References

Quantitative Analysis of Dichlone Residues in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone is a synthetic fungicide belonging to the quinone class of chemicals. It has been utilized in agriculture to control various fungal diseases on fruits, vegetables, and field crops. Due to its potential persistence and toxicity, the monitoring of this compound residues in plant tissues is crucial to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the quantitative analysis of this compound residues in plant tissues using modern analytical techniques.

Principle

The determination of this compound residues in plant tissues typically involves extraction of the analyte from the homogenized sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent quantification using chromatographic techniques coupled with mass spectrometric detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure that offers high recovery and throughput. Instrumental analysis is primarily performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provide the necessary sensitivity and selectivity for trace-level quantification.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Ethyl Acetate (EtOAc), Hexane, Toluene (B28343) (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180) dibasic sesquihydrate, sodium citrate tribasic dihydrate, primary secondary amine (PSA) sorbent, graphitized carbon black (GCB), C18 sorbent, acetic acid (glacial).

  • Standards: this compound analytical standard (e.g., PESTANAL® from Sigma-Aldrich, or from A Chemtek, CRM LABSTANDARD). A stock solution of 1000 µg/mL is typically prepared in a suitable solvent like toluene or acetonitrile. Working standards are prepared by serial dilution of the stock solution.

  • Internal Standards: Isotopically labeled analogs of the target analyte are preferred for the most accurate quantification. If a labeled standard for this compound is unavailable, a compound with similar chemical properties and chromatographic behavior that is not expected to be present in the samples can be used.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[1]

a. Homogenization:

  • Weigh a representative portion of the plant tissue sample (e.g., 10-15 g of fresh fruit or vegetable).[2]

  • Homogenize the sample using a high-speed blender or food processor to achieve a uniform consistency. For dry samples, a wetting step may be necessary prior to homogenization.[3]

b. Extraction:

  • Transfer a 10 g (or 15 g) homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL (or 15 mL) of acetonitrile containing 1% acetic acid. The addition of acetic acid can improve the stability of acid-stable pesticides like this compound.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate for the EN 15662 method).

  • Immediately cap the tube and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.

  • Centrifuge at ≥3000 x g for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents to remove interfering substances. A common combination for fruits and vegetables is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, 7.5-50 mg of GCB may be added to remove pigments, but it should be used with caution as it can also adsorb planar pesticides like this compound.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., ≥5000 x g) for 2 minutes.

  • The resulting supernatant is the final extract, ready for instrumental analysis.

Instrumental Analysis

a. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. The optimal mode for this compound should be determined experimentally.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for the target analyte.

    • MRM Transitions: At least two MRM transitions should be monitored for each analyte for confident identification and quantification. The transition with the highest intensity is typically used for quantification (quantifier ion), while the other is used for confirmation (qualifier ion). The specific m/z values for precursor and product ions, as well as the optimal collision energies, must be determined by infusing a standard solution of this compound into the mass spectrometer.

b. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique suitable for the analysis of volatile and semi-volatile pesticides.

  • GC Conditions:

    • Column: A low-bleed capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Inlet: Splitless injection is commonly used for trace analysis.

    • Temperature Program: An optimized temperature program is used to ensure good separation of the target analyte from matrix components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode due to its higher sensitivity. In SIM mode, only specific ions (m/z) characteristic of this compound are monitored.

    • Selected Ions: The selection of ions for SIM should be based on the mass spectrum of this compound. The most abundant, characteristic ions that are free from matrix interference should be chosen. Typically, one ion is used for quantification and two or three additional ions are used for confirmation.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Method Validation Parameters for this compound Analysis in Plant Tissues

ParameterAcceptance CriteriaResult
Linearity (R²)≥ 0.99
Limit of Detection (LOD)-
Limit of Quantification (LOQ)-
Recovery (%)70-120%
Precision (RSD%)≤ 20%
Matrix Effect (%)-

Table 2: Quantitative Results of this compound Residues in Plant Samples

Sample IDPlant MatrixThis compound Concentration (mg/kg)Recovery (%)
Sample 1Apple
Sample 2Strawberry
Sample 3Tomato
......

Note: The results in the tables above are placeholders and should be populated with experimental data.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization of Plant Tissue Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Homogenized Sample Cleanup 3. d-SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Crude Extract LCMS LC-MS/MS Cleanup->LCMS Clean Extract GCMS GC-MS Cleanup->GCMS Clean Extract Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting logical_relationship cluster_sample Sample cluster_prep Preparation cluster_instrumentation Instrumentation cluster_output Output PlantTissue Plant Tissue (Fruits, Vegetables) QuEChERS QuEChERS (Extraction & Cleanup) PlantTissue->QuEChERS LCMSMS LC-MS/MS (High Sensitivity & Selectivity) QuEChERS->LCMSMS GCMS GC-MS (For Volatile Analytes) QuEChERS->GCMS QuantitativeData Quantitative Data (Residue Levels) LCMSMS->QuantitativeData GCMS->QuantitativeData

References

Dichlone as a Reference Standard in Fungicide Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a quinone-class fungicide that has historically been used to control a variety of fungal pathogens on fruits, vegetables, and other crops. Due to its well-characterized, broad-spectrum activity, this compound serves as a valuable positive control or reference standard in modern fungicide screening programs. Its established mechanism of action, involving the disruption of fungal respiration and induction of oxidative stress, provides a reliable benchmark for the evaluation of novel antifungal compounds.

These application notes provide detailed protocols for utilizing this compound as a reference standard in common in vitro fungicide screening assays, guidance on data interpretation, and an overview of its mechanism of action.

Data Presentation: Efficacy of this compound Against Various Fungal Pathogens

The efficacy of a fungicide is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of fungal growth. The following table summarizes the reported EC50 values for this compound against several common phytopathogenic fungi. This data is essential for establishing baseline activity in screening assays and for comparing the potency of new chemical entities.

Fungal SpeciesCommon Disease CausedEC50 (µg/mL)Reference
Botrytis cinereaGray Mold0.004 - 5.41[1]
Sclerotinia sclerotiorumWhite Mold0.38 - 2.23[2]
Alternaria solaniEarly BlightNot Available
Phytophthora infestansLate BlightNot Available
Fusarium oxysporumFusarium WiltNot Available
Aspergillus nigerBlack MoldNot Available
Penicillium digitatumGreen MoldNot Available

Note: EC50 values can vary depending on the specific isolate, assay conditions (e.g., media, incubation time), and methodology. It is recommended to determine the EC50 of this compound in-house under your specific experimental conditions.

Mechanism of Action

This compound exerts its fungicidal activity primarily through the disruption of the mitochondrial electron transport chain (ETC) in fungi. Specifically, it is believed to inhibit the activity of succinate (B1194679) dehydrogenase (Complex II)[3][4][5]. This inhibition blocks the transfer of electrons from succinate to ubiquinone, a critical step in cellular respiration.

The blockage of the ETC leads to two major downstream effects:

  • ATP Depletion: The disruption of oxidative phosphorylation severely reduces the production of ATP, the primary energy currency of the cell, ultimately leading to cellular energy crisis and death.

  • Oxidative Stress: The impaired electron flow results in the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) radicals[6][7]. The accumulation of ROS leads to oxidative damage to vital cellular components, including lipids, proteins, and DNA, contributing to fungal cell death[8][9].

Experimental Protocols

The following are detailed protocols for two common in vitro fungicide screening assays using this compound as a reference standard.

Agar (B569324) Dilution Method

This method is suitable for determining the minimum inhibitory concentration (MIC) of a fungicide against filamentous fungi.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Fungal culture of interest

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in sterile distilled water or molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0.78 µg/mL). A solvent control (DMSO without this compound) must be included.

  • Preparation of Fungicide-Amended Agar: Add the appropriate volume of each this compound dilution to molten PDA (cooled to ~45-50°C) to achieve the final test concentrations. For example, add 1 mL of a 100 µg/mL this compound solution to 99 mL of molten PDA for a final concentration of 1 µg/mL. Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of an actively growing fungal culture, take mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: After a defined incubation period (e.g., 3-7 days, or when the fungal growth in the control plate has reached a specific diameter), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Broth Microdilution Method

This high-throughput method is suitable for determining the MIC of fungicides against both filamentous fungi and yeasts. It is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (analytical grade)

  • DMSO for stock solution preparation

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) or other suitable liquid medium

  • Sterile 96-well microtiter plates (flat-bottom)

  • Fungal spore suspension or yeast cell suspension

  • Spectrophotometer (plate reader)

Protocol:

  • Stock Solution and Dilutions: Prepare a stock solution of this compound in DMSO as described for the agar dilution method. Perform serial dilutions in the test medium to achieve 2x the final desired concentrations.

  • Inoculum Preparation:

    • Filamentous Fungi: Harvest spores from a mature culture and suspend them in sterile saline with 0.05% Tween 80. Adjust the spore concentration to 1-5 x 10^4 spores/mL.

    • Yeasts: Grow yeast cells in a suitable broth, harvest by centrifugation, wash with sterile saline, and adjust the cell concentration to 1-5 x 10^3 cells/mL.

  • Assay Setup:

    • Add 100 µL of the 2x this compound dilutions to the wells of a 96-well plate.

    • Add 100 µL of the fungal inoculum to each well, resulting in the final desired fungicide concentrations and inoculum density.

    • Include a growth control (inoculum in medium without fungicide) and a sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 35°C for many clinical yeast isolates, 25-28°C for many phytopathogens) for 24-72 hours, or until sufficient growth is observed in the growth control wells.

  • Data Analysis:

    • Visual Reading: The MIC is the lowest concentration of this compound that causes a complete or significant inhibition of visible growth compared to the growth control.

    • Spectrophotometric Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm or 600 nm). Calculate the percentage of growth inhibition as follows: % Inhibition = [1 - (ODt - ODs) / (ODg - ODs)] x 100 Where:

      • ODt = OD of the treated well

      • ODs = OD of the sterility control well

      • ODg = OD of the growth control well

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound's Fungicidal Action

Dichlone_Mechanism cluster_mitochondrion Fungal Mitochondrion cluster_cytosol Cytosol TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e⁻ UQ Ubiquinone Pool ComplexII->UQ e⁻ ROS ROS (e.g., O₂⁻) ComplexII->ROS e⁻ leak ComplexIII Complex III UQ->ComplexIII ETC Other ETC Complexes ComplexIII->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase H⁺ gradient O2 O₂ ETC->O2 e⁻ ATP ATP ATP_Synthase->ATP EnergyDepletion Energy Depletion ATP->EnergyDepletion Reduced Production CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage This compound This compound This compound->ComplexII Inhibition FungalCellDeath Fungal Cell Death CellularDamage->FungalCellDeath EnergyDepletion->FungalCellDeath

Caption: this compound inhibits Complex II of the fungal mitochondrial electron transport chain.

Experimental Workflow for Fungicide Screening

Fungicide_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare this compound & Test Compound Stock Solutions SerialDilution Perform Serial Dilutions of Compounds Stock->SerialDilution Inoculum Prepare Fungal Inoculum (Spores or Mycelia) Inoculate Inoculate Plates with Fungi Inoculum->Inoculate PlatePrep Prepare Assay Plates (Agar or Broth) SerialDilution->PlatePrep PlatePrep->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Measure Measure Fungal Growth (Diameter or OD) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine MIC & EC50 Calculate->Determine Compare Compare Test Compound to this compound Standard Determine->Compare

Caption: General workflow for in vitro fungicide screening using a reference standard.

References

Application Notes: Dichlone as a Research Tool for Mitochondrial Electron Transport Chain Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dichlone

This compound (2,3-dichloro-1,4-naphthoquinone) is a quinone-based compound historically used as a fungicide and algicide.[1][2] Its potent biological activity stems from its ability to interfere with fundamental cellular processes. Within the field of mitochondrial research, this compound serves as a specific inhibitor of the electron transport chain (ETC), making it a valuable tool for studying mitochondrial function, bioenergetics, and the consequences of respiratory chain dysfunction. Its primary interaction is at the level of the mitochondrial inner membrane, where it disrupts the flow of electrons essential for ATP production.[1]

Mechanism of Action: Inhibition of Complex II

The primary mitochondrial target of this compound is Complex II , also known as Succinate (B1194679) Dehydrogenase (SDH) .[3][4] This enzyme complex is unique as it participates in both the Krebs (TCA) cycle and the electron transport chain.[3][5]

  • Dual Role of Complex II: In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are passed to flavin adenine (B156593) dinucleotide (FAD) to form FADH₂.

  • Electron Transfer: These electrons are then transferred through a series of iron-sulfur clusters within Complex II before being passed to ubiquinone (Coenzyme Q), reducing it to ubiquinol (B23937) (QH₂).[6]

  • Point of Inhibition: this compound inhibits the activity of SDH, effectively blocking the transfer of electrons from succinate to the ubiquinone pool. This inhibition disrupts the flow of electrons downstream to Complex III and IV, thereby impairing the overall rate of oxidative phosphorylation and ATP synthesis.[5] The blockage at Complex II leads to an accumulation of succinate and can increase the production of reactive oxygen species (ROS) from other sites in the ETC.[6][7]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inputs Substrates cluster_Outputs Products C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) C1->Q e- NAD NAD+ C1->NAD C2 Complex II (Succinate Dehydrogenase) C2->Q e- Fumarate Fumarate C2->Fumarate C3 Complex III (Cytochrome bc1) CytC Cytochrome c C3->CytC e- C4 Complex IV (Cytochrome c Oxidase) H2O 2H₂O C4->H2O O₂ → Q->C3 CytC->C4 ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP NADH NADH + H+ NADH->C1 Succinate Succinate Succinate->C2 ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound Inhibitor->C2

Mechanism of this compound action on the mitochondrial ETC.

Applications in Research

This compound's specific inhibition of Complex II makes it a useful tool for:

  • Studying Complex II Function: Investigating the kinetics, regulation, and structure-function relationships of succinate dehydrogenase.

  • Modeling Mitochondrial Dysfunction: Creating cellular or isolated mitochondria models of Complex II deficiency to study the pathological consequences, such as those seen in certain neurodegenerative disorders and cancers.[3]

  • Investigating ROS Production: Elucidating the specific contribution of Complex II dysfunction to total cellular reactive oxygen species (ROS) production.[6]

  • Drug Screening: Serving as a positive control for high-throughput screening of compounds aimed at modulating or bypassing Complex II activity.

  • Metabolic Research: Assessing the cellular response to disruptions in the TCA cycle and the electron transport chain.

Quantitative Data Summary

While this compound is established as a potent inhibitor of Complex II, specific IC50 values are not consistently reported in readily available literature. The protocols outlined below can be used to determine these values empirically. For context, the table includes data for other well-characterized mitochondrial inhibitors.

InhibitorTarget ComplexParameterTypical ValueSource Organism/System
This compound Complex II (SDH) IC50 / % InhibitionTo be determined experimentallye.g., Isolated mitochondria, cells
Rotenone (B1679576)Complex IIC501.7 - 2.2 µMMitochondrial electron transport chain
Antimycin AComplex IIIIC50Varies by system (nM range)Mitochondrial electron transport chain
MalonateComplex II (SDH)Competitive InhibitorConcentration-dependentIsolated mitochondria
p-quinone methideComplex IIIC5047 µMSuccinate-dependent respiration[8]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on mitochondrial function.

cluster_prep Sample Preparation cluster_assays Functional Assays start Start: Prepare Cell Culture or Tissue Homogenate iso_mito Isolate Mitochondria (Protocol 1) start->iso_mito treat_cells Treat Intact Cells with this compound start->treat_cells sdh_assay Complex II (SDH) Activity Assay (Protocol 2) iso_mito->sdh_assay ocr_assay Oxygen Consumption Rate (OCR) Measurement (Protocol 3) treat_cells->ocr_assay mmp_assay Mitochondrial Membrane Potential (MMP) Assay (Protocol 4) treat_cells->mmp_assay ros_assay Reactive Oxygen Species (ROS) Detection (Protocol 5) treat_cells->ros_assay data Data Analysis: Calculate IC50, Compare Respiration, Quantify MMP & ROS sdh_assay->data ocr_assay->data mmp_assay->data ros_assay->data

Workflow for studying this compound's mitochondrial effects.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol provides a general method for enriching functional mitochondria from cell cultures for use in downstream enzymatic assays.

  • Materials:

    • Cultured cells (e.g., HEK293, HepG2, SH-SY5Y)

    • Phosphate-buffered saline (PBS), ice-cold

    • Mitochondrial Isolation Buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

    • Dounce homogenizer or needle/syringe

    • Centrifuge (refrigerated)

    • Protein assay kit (e.g., BCA or Bradford)

  • Procedure:

    • Harvest cells by scraping or gentle trypsinization. Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 1-2 mL of ice-cold Mitochondrial Isolation Buffer.

    • Homogenize the cells on ice. For a Dounce homogenizer, use 15-20 strokes. For a needle, pass the suspension through a 27-gauge needle 10-15 times. Check for cell lysis under a microscope.

    • Transfer the homogenate to a centrifuge tube and spin at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant (cytosolic fraction). Gently wash the mitochondrial pellet by resuspending in Isolation Buffer and repeating the 10,000 x g spin.

    • Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.

    • Determine the protein concentration of the mitochondrial suspension and normalize for use in assays.

Protocol 2: Spectrophotometric Assay of Complex II (SDH) Activity

This assay measures SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[9]

  • Materials:

    • Isolated mitochondria (from Protocol 1)

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • Succinate solution (e.g., 200 mM)

    • Rotenone (to block Complex I)

    • Antimycin A (to block Complex III)

    • DCPIP solution (e.g., 2.5 mM)

    • Decylubiquinone (B1670182) (Coenzyme Q analog)

    • This compound stock solution (in DMSO or ethanol)

    • 96-well plate and spectrophotometer (plate reader) capable of reading at 600 nm.

  • Procedure:

    • In a 96-well plate, add Assay Buffer to each well.

    • Add rotenone (final conc. ~2 µM) and antimycin A (final conc. ~2 µM) to prevent electron flow through other complexes.

    • Add various concentrations of this compound to the test wells. Include a vehicle control (DMSO/ethanol) and a positive control inhibitor like malonate.

    • Add decylubiquinone (final conc. ~50 µM) and DCPIP (final conc. ~50 µM).

    • Add a standardized amount of mitochondrial protein (e.g., 10-20 µg) to each well and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding succinate (final conc. ~20 mM).

    • Immediately begin reading the absorbance at 600 nm every 30-60 seconds for 15-20 minutes. The rate of decrease in absorbance is proportional to SDH activity.

    • Calculate the rate of reaction (ΔAbs/min) for each condition and determine the percent inhibition caused by this compound.

Protocol 3: Measurement of Oxygen Consumption Rate (OCR)

This protocol uses extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the effect of this compound on cellular respiration in real-time.

  • Materials:

    • Cells of interest, seeded in a Seahorse XF plate

    • Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)

    • This compound stock solution

    • Other mitochondrial inhibitors for the Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A)

    • Seahorse XF Analyzer

  • Procedure:

    • One day prior, seed cells in a Seahorse XF plate at the optimal density.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO₂ incubator for 1 hour.

    • Load the injector ports of the sensor cartridge with this compound and other inhibitors for the Mito Stress Test.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and begin the assay.

    • Establish a baseline OCR measurement.

    • Inject this compound at the desired concentration(s) and monitor the change in OCR. A decrease in OCR upon succinate-driven respiration indicates Complex II inhibition.

    • (Optional) Perform a full Mito Stress Test after this compound injection to further dissect the effects on basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye JC-1 to assess changes in MMP. In healthy mitochondria with high potential, JC-1 forms red fluorescent aggregates. In depolarized mitochondria, it remains as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates depolarization.

  • Materials:

    • Cells cultured on glass coverslips or in a 96-well clear-bottom black plate

    • This compound stock solution

    • JC-1 dye solution (e.g., 2.5 µg/mL in culture medium)

    • CCCP (a potent uncoupler, as a positive control)

    • Fluorescence microscope or plate reader.

  • Procedure:

    • Treat cells with various concentrations of this compound for the desired time (e.g., 1-4 hours). Include vehicle control and a positive control (e.g., 10 µM CCCP for 30 minutes).

    • Remove the treatment medium and wash the cells once with warm PBS or culture medium.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells twice with warm PBS to remove excess dye.

    • Immediately measure the fluorescence.

      • For plate reader: Read red fluorescence (Ex/Em ~560/595 nm) and green fluorescence (Ex/Em ~485/535 nm).

      • For microscopy: Capture images using appropriate filter sets for red and green channels.

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 5: Detection of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Materials:

    • Cells cultured in a 96-well clear-bottom black plate

    • This compound stock solution

    • DCFH-DA stock solution (e.g., 10 mM in DMSO)

    • H₂O₂ (as a positive control)

    • Hanks' Balanced Salt Solution (HBSS) or PBS

    • Fluorescence plate reader or microscope.

  • Procedure:

    • Treat cells with this compound for the desired duration. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

    • After treatment, wash the cells once with warm HBSS or PBS.

    • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess probe.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm). An increase in fluorescence indicates an increase in ROS production.

References

Application Notes and Protocols for Testing Dichlone Efficacy Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a quinone-class fungicide historically used for the control of a variety of fungal pathogens on fruits, vegetables, and other crops.[1][2] Its primary mode of action is the disruption of fungal metabolism through the inhibition of key enzymes and interference with the electron transport chain, leading to oxidative stress and cell death.[3] As an obsolete foliar fungicide, contemporary research into its specific efficacy and mechanisms against certain pathogens is limited.[2]

These application notes provide detailed protocols for determining the in vitro efficacy of this compound against specific fungal pathogens, such as Aspergillus niger and Fusarium oxysporum. The methodologies described are based on established antifungal susceptibility testing (AFST) standards and can be adapted for other filamentous fungi.

Mechanism of Action

This compound's fungicidal activity stems from its ability to react with sulfhydryl groups of essential fungal enzymes.[3] This interaction is particularly disruptive to the mitochondrial electron transport chain (ETC), a critical pathway for cellular respiration and energy production. By interfering with electron flow, this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and ultimately, apoptosis or necrosis of the fungal cell.

Data Presentation

Due to the limited availability of recent, specific quantitative data for this compound against Aspergillus niger and Fusarium oxysporum in accessible literature, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values to serve as an illustrative example for data presentation. Researchers are encouraged to use the protocols outlined in this document to generate their own empirical data.

Fungal PathogenTest MethodParameterEfficacy Value (µg/mL)
Aspergillus nigerBroth MicrodilutionMIC[Hypothetical] 8
Aspergillus nigerAgar (B569324) DilutionMIC[Hypothetical] 16
Fusarium oxysporumBroth MicrodilutionMIC[Hypothetical] 16
Fusarium oxysporumPoisoned Food TechniqueEC50[Hypothetical] 4.5

Note: The values presented in this table are for illustrative purposes only and are not based on recent experimental data found in the searched literature.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[4][5]

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO) due to its low aqueous solubility. c. Prepare a stock solution of a known high concentration (e.g., 1000 µg/mL).

2. Preparation of Fungal Inoculum: a. Culture the fungal isolate (Aspergillus niger or Fusarium oxysporum) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 28-35°C until sporulation is observed. b. Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). c. Filter the suspension through sterile gauze to remove hyphal fragments. d. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

3. Broth Microdilution Assay: a. In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL. b. Add 100 µL of the adjusted fungal inoculum to each well, resulting in a final volume of 200 µL. c. Include a growth control (inoculum without this compound) and a sterility control (broth only) on each plate. d. Incubate the plates at 28-35°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Protocol 2: Determination of Efficacy by Poisoned Food Technique

This method is commonly used to assess the efficacy of fungicides against mycelial growth.[6][7]

1. Preparation of Poisoned Media: a. Prepare a standard agar medium (e.g., PDA) and sterilize by autoclaving. b. Cool the molten agar to approximately 45-50°C. c. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). d. Mix thoroughly and pour the "poisoned" agar into sterile Petri dishes. e. Prepare control plates with agar and solvent only.

2. Fungal Inoculation: a. From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each poisoned and control agar plate.

3. Incubation and Data Collection: a. Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark. b. Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

4. Calculation of Efficacy: a. Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 Where:

  • dc = average diameter of the fungal colony in the control plate
  • dt = average diameter of the fungal colony in the treated plate b. The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Mandatory Visualizations

G cluster_0 This compound Interaction with Fungal Cell cluster_1 Mitochondrial Disruption cluster_2 Cellular Damage and Death This compound This compound CellWall Fungal Cell Wall This compound->CellWall Penetration Sulfhydryl Enzyme Sulfhydryl Groups (-SH) This compound->Sulfhydryl Inactivation CellMembrane Cell Membrane CellWall->CellMembrane ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) Production ETC->ROS Disruption leads to Sulfhydryl->ETC Component of OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Damage to Proteins, Lipids, DNA OxidativeStress->CellularDamage Apoptosis Apoptosis/Necrosis CellularDamage->Apoptosis

Caption: Proposed signaling pathway of this compound's antifungal action.

G start Start: Prepare this compound Stock & Fungal Inoculum step1 Serial Dilution of this compound in 96-well Plate start->step1 step2 Add Fungal Inoculum to Wells step1->step2 step3 Incubate Plates (28-35°C, 48-72h) step2->step3 step4 Visually Assess Fungal Growth step3->step4 end Determine MIC: Lowest Concentration with No Growth step4->end

Caption: Experimental workflow for Broth Microdilution MIC testing.

G start Start: Prepare 'Poisoned' Agar with this compound step1 Inoculate Center of Plates with Fungal Plug start->step1 step2 Incubate Plates (25-28°C) step1->step2 step3 Measure Radial Mycelial Growth step2->step3 step4 Calculate Percentage Inhibition vs. Control step3->step4 end Determine EC50 from Dose-Response Curve step4->end

Caption: Experimental workflow for the Poisoned Food Technique.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Dichlone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a chemical compound primarily used as a fungicide and algaecide.[1][2] Its applications range from agriculture to protecting materials from fungal growth. Due to its widespread use and potential environmental presence, a reliable and accurate analytical method for its quantification is crucial for quality control in manufacturing, formulation analysis, and environmental monitoring.

This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound. The method is suitable for routine analysis of bulk substances and formulated products.

Materials and Reagents

  • This compound Reference Standard: (Purity ≥ 98%)

  • Acetonitrile (B52724): HPLC grade

  • Water: HPLC grade or deionized water (resistivity ≥ 18 MΩ•cm)

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Equipment:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Ultrasonic bath

    • Syringe filters (0.45 µm, Nylon or PTFE)

Experimental Protocols

Chromatographic Conditions

A reversed-phase separation is performed using a C18 column. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Standard HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 270 nm
Run Time Approximately 10 minutes

Note: The optimal detection wavelength should be confirmed by performing a UV scan of a this compound standard solution from 200-400 nm to identify the wavelength of maximum absorbance (λmax).[3]

Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of HPLC grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the solution using an ultrasonic bath or vacuum filtration before use.[4][5]

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.[6]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

Working Standard Solutions (Calibration Curve): Prepare a series of at least five working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase. A suggested concentration range is 1 µg/mL to 50 µg/mL.

Sample Preparation (for a solid formulation)
  • Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of this compound.

  • Transfer the sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract this compound completely.[5]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7]

Method Validation and Data Presentation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters and their typical acceptance criteria are summarized below.

Linearity

The linearity of the method is established by analyzing a series of standard solutions across a specified range. The peak area is plotted against the corresponding concentration, and the correlation coefficient (r²) is calculated.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.055,000
5.0275,000
10.0550,000
25.01,375,000
50.02,750,000
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is determined by performing recovery studies on a sample matrix spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8.07.9699.5%
100%10.010.08100.8%
120%12.011.9299.3%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the Relative Standard Deviation (% RSD) of a series of measurements.[8]

Repeatability (Intra-day Precision)

Sample (n=6)Concentration Found (µg/mL)
110.05
29.98
310.01
410.10
59.95
610.03
Mean 10.02
% RSD 0.55%
Acceptance Criteria % RSD ≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Experimental Workflow Visualization

The logical flow of the this compound quantification process, from preparation to final analysis, is illustrated below.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. Analytical Stage cluster_data 3. Data Processing & Reporting std_prep Standard Preparation - Weigh this compound Standard - Dissolve & Dilute to Stock - Prepare Working Standards hplc_setup HPLC System Setup - Set Chromatographic Conditions - Equilibrate System std_prep->hplc_setup smp_prep Sample Preparation - Weigh Sample Powder - Extract with Mobile Phase - Sonicate, Dilute & Filter smp_prep->hplc_setup analysis Chromatographic Analysis - Inject Standards & Samples - Acquire Data hplc_setup->analysis quant Quantification - Integrate Peak Areas - Generate Calibration Curve analysis->quant calc Calculate Concentration - Determine this compound amount in samples quant->calc report Final Report Generation calc->report

Caption: Workflow for HPLC-UV quantification of this compound.

Conclusion

The described HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of this compound. With a simple mobile phase composition, readily available C18 column, and a short run time, this method is highly suitable for routine quality control and research applications. The validation data confirms that the method's performance is well within the acceptable limits established by regulatory guidelines.

References

Application Notes and Protocols for the GC-MS Analysis of Dichlone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a fungicide and algaecide used in agriculture and water treatment. Its detection and quantification in various matrices are crucial for environmental monitoring, food safety, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. This document provides detailed application notes and protocols for the GC-MS analysis of this compound, intended for use by researchers, scientists, and professionals in drug development.

Principle of GC-MS Analysis

GC-MS analysis of this compound involves the separation of the analyte from the sample matrix using gas chromatography, followed by its detection and quantification using mass spectrometry. In the gas chromatograph, a vaporized sample is carried by an inert gas (mobile phase) through a heated capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The unique fragmentation pattern of this compound allows for its specific identification and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The goal is to extract this compound into a solvent compatible with GC-MS analysis and to remove interfering matrix components.

3.1.1. Water Samples: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from water samples.

  • Materials:

    • Dichloromethane (DCM), pesticide residue grade

    • Anhydrous sodium sulfate (B86663)

    • Separatory funnel (1 L)

    • Glass vials with PTFE-lined caps

    • Nitrogen evaporator

  • Procedure:

    • To 500 mL of the water sample in a 1 L separatory funnel, add 50 mL of dichloromethane.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of DCM.

    • Combine the DCM extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

3.1.2. Soil and Solid Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a widely used and effective method for the extraction of pesticides from solid matrices like soil and agricultural products.

  • Materials:

    • Acetonitrile (B52724) (ACN), pesticide residue grade

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

    • Centrifuge

  • Procedure:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing PSA, C18, and MgSO₄ for cleanup.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

Parameter Condition
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Transfer Line Temperature 280 °C

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of the characteristic ions of this compound is plotted against the concentration.

Mass Spectrometry Data for this compound
  • Molecular Weight: 227.04 g/mol

  • Key Mass Fragments (m/z) and Relative Intensities:

m/zRelative Intensity
192High
164Moderate
136Moderate
101High
75Moderate

Note: The fragmentation pattern can vary slightly between different instruments.

Quantitative Data Summary

While a specific validated method providing retention time, LOD, and LOQ for this compound was not found in the immediate search, the following table presents expected performance characteristics based on the analysis of similar organochlorine pesticides. Laboratories should perform their own validation studies to determine these parameters.

Parameter Expected Value Notes
Retention Time (RT) Method DependentWill vary based on the GC column, temperature program, and carrier gas flow rate. Expected to be in the mid-to-late region of the chromatogram with the suggested program.
Limit of Detection (LOD) 0.1 - 1 µg/LEstimated for water samples.
Limit of Quantification (LOQ) 0.5 - 5 µg/LEstimated for water samples.
Linearity (R²) > 0.99Over a defined concentration range.
Recovery 70 - 120%Dependent on the sample matrix and preparation method.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Water/Soil) Extraction Extraction (LLE or QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification (Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Data_Analysis_Logic Raw_Data Raw GC-MS Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search RT_Comparison Retention Time Comparison Peak_Integration->RT_Comparison Quantification Quantification Peak_Integration->Quantification Fragment_Comparison Fragment Ion Comparison Library_Search->Fragment_Comparison Identification Compound Identification RT_Comparison->Identification Fragment_Comparison->Identification Final_Concentration Final Concentration Identification->Final_Concentration Quantification->Final_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Application Notes and Protocols for the Preparation of Dichlone Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dichlone (2,3-dichloro-1,4-naphthoquinone) is a quinone-based compound widely utilized as a fungicide and algicide.[1] In research settings, particularly in toxicology and drug development, it is studied for its effects on cellular processes. Accurate and reproducible in vitro assay results are critically dependent on the correct preparation, handling, and storage of test compound solutions. Due to this compound's specific chemical properties, such as low aqueous solubility and sensitivity to light and alkaline conditions, standardized protocols are essential.[2][3][4]

This document provides detailed application notes and protocols for the preparation of this compound stock and working solutions for use in various in vitro assays.

Physicochemical and Solubility Data

Proper handling and solution preparation begin with understanding the compound's properties. Key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 2,3-dichloronaphthalene-1,4-dione [1][2][5]
CAS Number 117-80-6 [1][2][4][5][6][7][8]
Molecular Formula C₁₀H₄Cl₂O₂ [2][4][5][6]
Molecular Weight 227.04 g/mol [2][4][5]
Appearance Light yellow to golden yellow crystalline solid [1][2][6][8]

| Melting Point | 192°C to 195°C |[1][8] |

Table 2: Solubility Profile of this compound

Solvent Solubility Reference
Water (25°C) 0.1 mg/L (Practically Insoluble) [3]
Dimethyl Sulfoxide (DMSO) Soluble (Recommended for stock solutions) [9]
Acetone, Dioxane Moderately Soluble [2][3]
Xylene, o-dichlorobenzene Approx. 4% [2][3]

| Alcohols | Sparingly Soluble |[3] |

Experimental Protocols

Safety Precaution: this compound can cause skin and eye irritation.[7] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Handle the powder in a chemical fume hood.

Protocol 1: Preparation of a 100 mM Master Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated master stock solution, which can be stored for long periods and diluted as needed.

Materials:

  • This compound powder (CAS: 117-80-6)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Amber or foil-wrapped sterile microcentrifuge tubes or cryovials

  • Sterile, RNase/DNase-free pipette tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound powder required.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000

    • Example for 2 mL of a 100 mM stock: Mass (mg) = 0.1 mol/L × 227.04 g/mol × 0.002 L × 1000 = 45.41 mg

  • Weighing: In a chemical fume hood, accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.

  • Dissolution: Add the required volume of DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure no visible particulates remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the master stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, light-protected tubes.[10]

  • Storage: Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[4] All solutions must be protected from light.[2][3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by serially diluting the master stock solution into the appropriate cell culture medium immediately before use.[10]

Procedure:

  • Thaw Master Stock: Thaw one aliquot of the 100 mM this compound master stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 10 mM or 1 mM) by diluting the master stock in cell culture medium. This reduces pipetting errors.

  • Serial Dilutions: Perform serial dilutions from the master or intermediate stock into complete cell culture medium to achieve the desired final concentrations for your assay.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should be kept constant across all wells, including the vehicle control, and must be non-toxic to the cells (typically ≤0.5%, with ≤0.1% being ideal).[9][10]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium as is present in the highest this compound concentration well.

  • Immediate Use: Add the freshly prepared working solutions and vehicle control to the cells in your assay plate.

Table 3: Example Dilution Scheme for a 96-Well Plate Assay (Starting with a 100 mM Master Stock to achieve final concentrations in 100 µL medium/well)

Final ConcentrationIntermediate Stock (1 mM in Medium)Volume to add to well (µL)Final DMSO % (in 100 µL)
100 µM 10 µL of 100 mM stock + 990 µL medium100.1%
50 µM 5 µL of 100 mM stock + 995 µL medium100.1%
10 µM 1 µL of 100 mM stock + 999 µL medium100.1%
1 µM 1 µL of 1 mM intermediate stock + 999 µL medium100.001% (adjust DMSO in others)
Vehicle Control N/AAdd DMSO to match highest conc.0.1%

Note: To maintain a consistent DMSO concentration, it is best practice to prepare a primary dilution of this compound in medium that is 100x or 1000x the final concentration, such that adding 1 µL of this to 99 µL of medium in the well achieves the target concentration and a consistent, low solvent percentage.

Visualized Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing this compound solutions for a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_assay Assay Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve Add to vortex 3. Vortex until clear dissolve->vortex aliquot 4. Aliquot into light-proof tubes vortex->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw one stock aliquot store->thaw dilute 7. Serially dilute in culture medium thaw->dilute vehicle Prepare Vehicle Control (Medium + DMSO) add_cells 8. Add working solutions to cells in plate dilute->add_cells vehicle->add_cells

Caption: Workflow for this compound stock and working solution preparation.

Proposed Mechanism of Action Diagram

This compound, as a naphthoquinone, is an electrophilic compound that likely exerts cytotoxicity by reacting with intracellular nucleophiles, particularly thiols, leading to oxidative stress and disruption of cellular function.[2]

G cluster_cell Inside the Cell dichlone_in Intracellular This compound gsh Glutathione (GSH) (Cellular Antioxidant) dichlone_in->gsh Reacts with protein Protein Thiols (-SH) dichlone_in->protein Reacts with gsh_depleted GSH Depletion gsh->gsh_depleted Leads to protein_inactive Enzyme/Protein Inactivation protein->protein_inactive Leads to ros Increased Reactive Oxygen Species (ROS) gsh_depleted->ros Causes stress Oxidative Stress protein_inactive->stress ros->stress death Cell Death / Apoptosis stress->death dichlone_out This compound (Extracellular) membrane Cell Membrane dichlone_out->membrane Crosses membrane->dichlone_in

Caption: Proposed cytotoxic mechanism of this compound via thiol reaction.

References

Application Notes and Protocols for Dichlone in Algicide Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dichlone as a reference algicide in efficacy testing. The included protocols are based on internationally recognized guidelines to ensure data consistency and reliability.

This compound (2,3-dichloro-1,4-naphthoquinone) is a quinone-based compound historically used as a fungicide and algicide.[1] Due to its well-documented activity against a broad spectrum of algae, it serves as a valuable positive control or reference substance in the evaluation of new algicidal compounds.

Mechanism of Action

This compound's algicidal activity is primarily attributed to two interconnected mechanisms:

  • Inhibition of Photosynthesis: this compound interferes with the photosynthetic electron transport chain, particularly at Photosystem II (PSII). This disruption blocks the flow of electrons, leading to a halt in ATP and NADPH production, which are essential for carbon fixation and cell growth.

  • Induction of Oxidative Stress: By interrupting the electron transport chain, this compound promotes the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This leads to a state of oxidative stress within the algal cell. The excessive ROS can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, through processes like lipid peroxidation.[2][3] This damage compromises cell membrane integrity and overall cellular function, ultimately leading to cell death.[4]

Quantitative Efficacy Data

Algal SpeciesClassExpected 96-hour EC50 Range (mg/L)Notes
Scenedesmus quadricaudaGreen Algae (Chlorophyceae)0.1 - 1.0A common indicator species for ecotoxicological studies.
Chlorella vulgarisGreen Algae (Chlorophyceae)0.1 - 1.5Frequently used in algal toxicity testing due to its rapid growth.[5][6][7][8]
Microcystis aeruginosaCyanobacteria (Blue-Green Algae)0.05 - 0.5A bloom-forming cyanobacterium of significant environmental concern.[9][10][11]

Note: The actual EC50 values can vary depending on specific test conditions such as temperature, light intensity, and nutrient medium composition.

Experimental Protocols

The following protocols are based on the OECD Guideline for the Testing of Chemicals, Test No. 201: "Freshwater Alga and Cyanobacteria, Growth Inhibition Test" and the U.S. EPA OCSPP 850.4500 "Algal Toxicity".

Preparation of Materials
  • Test Organisms: Obtain axenic cultures of the desired algal species (e.g., Scenedesmus quadricauda, Chlorella vulgaris, Microcystis aeruginosa) from a reputable culture collection.

  • Culture Medium: Prepare a sterile, nutrient-rich culture medium appropriate for the test species. Commonly used media include the OECD Test Guideline medium or modifications of the Bold's Basal Medium.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) at a concentration that allows for serial dilutions. Due to this compound's low water solubility (0.1 mg/L at 25°C), a solvent is necessary for the initial stock.[12] The final solvent concentration in the test medium should be minimal and consistent across all treatments, including the solvent control, and should not exceed 0.1% (v/v).

  • Test Vessels: Use sterile, transparent glass flasks or tubes that allow for uniform illumination and gas exchange.

Experimental Procedure for EC50 Determination
  • Pre-culturing: Inoculate the test algae into fresh culture medium and incubate under controlled conditions of light (e.g., 60-120 µE/m²/s), temperature (e.g., 24 ± 2°C), and continuous shaking or aeration to achieve an exponential growth phase.

  • Test Setup:

    • Prepare a series of test concentrations of this compound by serially diluting the stock solution into the culture medium. A typical range might be 0.01, 0.05, 0.1, 0.5, and 1.0 mg/L.

    • Include a negative control (culture medium only) and a solvent control (culture medium with the same concentration of solvent used in the highest this compound treatment).

    • Each treatment and control should have at least three replicates.

  • Inoculation: Inoculate each test vessel with a sufficient volume of the exponentially growing algal culture to achieve a low initial cell density (e.g., 1 x 10⁴ cells/mL).

  • Incubation: Incubate the test vessels under the same controlled conditions of light, temperature, and agitation as the pre-culture for a period of 72 to 96 hours.

  • Data Collection:

    • Measure the algal biomass in each vessel at the beginning of the experiment (0 hours) and at least once every 24 hours thereafter.

    • Biomass can be determined by direct cell counts using a hemocytometer or an electronic particle counter, or indirectly by measuring absorbance (optical density) at a specific wavelength (e.g., 680 nm) or chlorophyll (B73375) fluorescence.

  • Data Analysis:

    • For each test concentration and control, calculate the average specific growth rate and the yield (the final biomass minus the initial biomass).

    • Determine the percent inhibition of the growth rate and yield for each this compound concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and use a suitable statistical method (e.g., probit analysis) to calculate the 96-hour EC50 value and its 95% confidence limits.

Visualizations

Dichlone_Algicide_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis A Prepare Sterile Culture Medium D Set up Test Concentrations and Controls A->D B Prepare this compound Stock Solution B->D C Pre-culture Algae to Exponential Phase E Inoculate with Algal Culture C->E D->E F Incubate under Controlled Conditions (72-96h) E->F G Measure Algal Biomass (e.g., Cell Count, OD) F->G H Calculate Growth Rate and Yield Inhibition G->H I Determine EC50 Value via Statistical Analysis H->I

Caption: Workflow for determining the EC50 of this compound.

Dichlone_Mechanism_of_Action cluster_photosynthesis Photosynthesis Inhibition cluster_oxidative_stress Oxidative Stress This compound This compound PSII Photosystem II (PSII) This compound->PSII Inhibits ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces ETC Electron Transport Chain PSII->ETC Electron Flow ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Leads to Cell_Death Algal Cell Death ATP_NADPH->Cell_Death Reduced production contributes to Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Cell_Damage Cell Membrane Damage Lipid_Peroxidation->Cell_Damage Leads to Cell_Damage->Cell_Death Results in

References

Dichlone's Role in Molecular Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a naphthoquinone derivative initially recognized for its fungicidal and algicidal properties.[1] In recent years, its potential applications in molecular biology research, particularly in cancer biology, have garnered increasing interest. This compound's ability to induce oxidative stress, trigger apoptosis, and modulate cellular signaling pathways makes it a valuable tool for investigating fundamental cellular processes and for potential therapeutic development.[2][3] These application notes provide a comprehensive overview of this compound's mechanisms of action and detailed protocols for its use in a research setting.

Mechanism of Action

This compound's primary mechanism of action involves the generation of reactive oxygen species (ROS), which disrupts cellular homeostasis and triggers apoptotic cell death. While direct evidence for this compound's interaction with specific signaling pathways is still emerging, research on structurally related quinone and naphthoquinone compounds provides a strong basis for its proposed mechanisms.

1. Induction of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, a process that generates superoxide (B77818) radicals and other ROS.[2] This increase in intracellular ROS leads to oxidative stress, causing damage to lipids, proteins, and DNA, ultimately contributing to cell death.[4]

2. Induction of Apoptosis: this compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[3] The accumulation of ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This includes the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.[2] Evidence also points to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3, indicating the involvement of both major apoptotic cascades.[3]

3. Modulation of Signaling Pathways (Hypothesized): Based on studies of similar compounds, this compound is hypothesized to modulate key signaling pathways involved in cell survival and inflammation, such as STAT3 and NF-κB.

  • STAT3 Signaling: Other quinone compounds have been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) through ROS-mediated mechanisms.[5][6][7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival. Inhibition of STAT3 signaling by this compound could therefore be a key component of its anticancer activity.

  • NF-κB Signaling: Naphthoquinones have been demonstrated to inhibit the NF-κB signaling pathway.[8][9] The NF-κB pathway plays a critical role in the inflammatory response and cell survival. By inhibiting this pathway, this compound may suppress pro-survival signals and enhance apoptosis.

Data Presentation

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Dichloro-derivativeHTB-26Breast Cancer10 - 50[10]
Dichloro-derivativePC-3Pancreatic Cancer10 - 50[10]
Dichloro-derivativeHepG2Hepatocellular Carcinoma10 - 50[10]
Dichloro-derivativeHCT116Colorectal Cancer22.4[10]
Dichloromethane fractionHT-29Colon Cancer18 µg/mL[3]

Note: Data for this compound is limited; values for structurally similar dichloro-compounds are included to provide an estimated effective concentration range.

Mandatory Visualizations

Dichlone_ROS_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via ROS and both intrinsic and extrinsic pathways.

Dichlone_Signaling_Hypothesis This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS STAT3 STAT3 Activation ROS->STAT3 NFkB NF-κB Activation ROS->NFkB Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes NFkB->Proliferation Promotes

Caption: Hypothesized inhibition of STAT3 and NF-κB signaling by this compound-induced ROS.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with This compound (various conc.) prep_stock->treat_cells cell_culture Culture Cancer Cell Lines cell_culture->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability ros ROS Detection (DCFH-DA Assay) treat_cells->ros apoptosis Apoptosis Analysis (Annexin V/PI Staining) treat_cells->apoptosis western Western Blot (Caspases, STAT3, NF-κB) treat_cells->western

References

Application Note and Protocol: Standard Operating Procedure for Dichlone Residue Analysis in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed Standard Operating Procedure (SOP) for the quantitative analysis of Dichlone residues in water samples. The described methodology is based on established analytical techniques for organochlorine pesticides, ensuring high sensitivity and reliability for environmental monitoring and research applications.

Principle

This method outlines the determination of this compound residues in water using liquid-liquid extraction (LLE) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is utilized for accurate quantification. Method performance is evaluated through the analysis of fortified samples to determine accuracy, precision, and the limits of detection and quantitation.

Materials and Reagents

  • Solvents: Dichloromethane (B109758) (DCM), Acetonitrile (ACN), n-Hexane (all pesticide residue grade or higher).

  • Reagents: Anhydrous Sodium Sulfate (B86663) (analytical grade, baked at 400°C for 4 hours), Formic Acid (88%).

  • Standards: this compound certified reference material (CRM), Internal Standard (e.g., 2-bromo-1-chloropropane (B110360) or a suitable labeled analogue).

  • Water: Deionized water (18.2 MΩ·cm).

  • Gases: Helium (99.999% purity or higher) for GC.

Instrumentation and Equipment

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with an electron ionization (EI) source and a quadrupole mass analyzer.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Separatory Funnels: 1 L capacity with PTFE stopcocks.

  • Rotary Evaporator.

  • Nitrogen Evaporation System.

  • Vortex Mixer.

  • Autosampler Vials: 2 mL, amber glass, with PTFE-lined septa.

  • Glassware: Assorted volumetric flasks, pipettes, and beakers. All glassware should be thoroughly cleaned and rinsed with solvent before use to avoid contamination.[1]

Experimental Protocols

Standard and Sample Preparation

4.1.1 Standard Stock Solution Preparation

Prepare a stock solution of this compound at 100 µg/mL in acetonitrile. Similarly, prepare a stock solution for the internal standard. Store these solutions at -20°C in amber vials.

4.1.2 Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to create calibration standards ranging from 0.01 to 0.5 µg/mL. Each working standard should also contain the internal standard at a constant concentration.

4.1.3 Sample Collection and Preservation

Collect water samples in clean glass bottles. If immediate analysis is not possible, store the samples at 4°C and analyze within 48 hours.

4.1.4 Sample Extraction

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Spike the sample with the internal standard solution.

  • For quality control, spike designated samples with a known concentration of this compound.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.[2]

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, collecting the organic layers in the same flask.[2]

  • Concentrate the combined extracts to approximately 1-2 mL using a rotary evaporator.

  • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

Instrumental Analysis: GC-MS

4.2.1 GC-MS Conditions

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

4.2.2 SIM Parameters

Monitor at least two characteristic ions for this compound and the internal standard for quantification and confirmation. The specific ions should be determined by analyzing a standard solution in full scan mode. For this compound (C₁₀H₄Cl₂O₂), characteristic ions may include m/z 226 (molecular ion), 191, and 163.[3]

Data Presentation and Quality Control

Calibration

Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is required.

Quality Control
  • Method Blank: An aliquot of deionized water carried through the entire analytical procedure. The result should be below the Limit of Detection.

  • Spiked Sample: A water sample fortified with a known concentration of this compound. The recovery should be within acceptable limits (e.g., 70-120%).[4]

  • Duplicate Sample: A second aliquot of a sample carried through the entire procedure to assess precision. The Relative Percent Difference (RPD) should be ≤ 20%.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method.

ParameterSpecification
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 µg/L
Limit of Quantitation (LOQ)0.05 µg/L
Accuracy (Recovery)70 - 120%
Precision (RSD)≤ 20%

Workflow Diagram

Dichlone_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qc Quality Control Sample Water Sample (500 mL) Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (3x 60 mL Dichloromethane) Spike_IS->LLE Dry Dry with Anhydrous Na2SO4 LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Extract Final Extract in Vial Concentrate->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data_Processing Data Processing (Integration & Quantification) GCMS->Data_Processing Report Final Report Data_Processing->Report Calibration Calibration Curve (r² > 0.99) Data_Processing->Calibration Blanks Method Blanks Data_Processing->Blanks Spikes Spiked Samples (70-120% Recovery) Data_Processing->Spikes

Caption: Workflow for this compound residue analysis in water.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Dichlone in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Dichlone in experimental buffers, with a focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: this compound is known to be stable in acidic media but undergoes hydrolysis in alkaline solutions.[1][2] In its dry state, this compound is stable to both light and heat. However, when in solution, it can be slowly decomposed by light.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by the pH of the solution. It is most stable in acidic conditions and becomes increasingly unstable as the pH becomes more alkaline due to a chemical reaction called alkaline hydrolysis.[1][3] This process involves the breakdown of the this compound molecule by hydroxide (B78521) ions (OH⁻).[3]

Q3: Is there quantitative data available on the half-life of this compound at different pH values?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with this compound. Degradation of this compound due to high pH of the buffer.Verify the pH of your experimental buffer. If the pH is neutral or alkaline, consider the stability of this compound over the duration of your experiment. For prolonged experiments, it is advisable to use a freshly prepared this compound solution or conduct pilot stability tests under your specific experimental conditions.
Loss of this compound activity in a stored stock solution. The stock solution was prepared in a neutral or alkaline buffer and has degraded over time.Prepare this compound stock solutions in an acidic buffer (e.g., pH 4-5) to ensure maximum stability. Store stock solutions at a low temperature (e.g., 4°C) and protected from light to minimize degradation.
Precipitation observed in the this compound solution. Poor solubility of this compound in the chosen buffer.This compound has low aqueous solubility. Ensure that the concentration of this compound in your buffer does not exceed its solubility limit. Using a co-solvent like acetone (B3395972) in small percentages might help improve solubility, but its potential impact on your experiment should be evaluated.

Data on this compound Stability

The following table summarizes the available quantitative and qualitative data on the stability of this compound at different pH values.

pHTemperature (°C)Buffer/MediumHalf-life (t½)Stability
Acidic---Stable[1][2]
729Buffered Solution5 days[1]Moderately Stable
Up to 9-10-Water-Remains Algicidally Active[1]
Alkaline---Unstable (hydrolyzes)[1][2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general procedure for determining the stability of this compound as a function of pH.

1. Materials:

  • This compound (analytical standard)

  • Buffers:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier for HPLC

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Incubator or water bath with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Preparation of Solutions:

  • This compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small amount of a suitable organic solvent (e.g., acetonitrile) before diluting with the desired buffer to the final concentration. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%) to avoid influencing the stability.

  • Buffer Solutions: Prepare the phosphate and borate buffers at the desired pH values. Ensure the pH is accurately measured and adjusted.

3. Experimental Procedure:

  • Transfer aliquots of the this compound stock solution into separate flasks for each pH buffer to be tested.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each flask.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

4. HPLC Analysis:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Quantification: The concentration of this compound in each sample is determined by comparing the peak area to a calibration curve prepared from freshly prepared standards.

5. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time for each pH.

  • If the degradation follows first-order kinetics, the plot will be linear.

  • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Dichlone_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution incubation Incubate at Constant Temperature prep_stock->incubation prep_buffers Prepare Buffers (pH 5, 7, 8, 9, 10) prep_buffers->incubation sampling Sample at Time Intervals incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Rate Constant, Half-life) hplc->data_analysis Dichlone_pH_Effect pH pH of Solution acidic Acidic (pH < 7) pH->acidic Low neutral Neutral (pH = 7) pH->neutral Medium alkaline Alkaline (pH > 7) pH->alkaline High stability This compound Stability acidic->stability High Stability neutral->stability Moderate Stability alkaline->stability Low Stability (Hydrolysis) Dichlone_Hydrolysis This compound This compound (2,3-dichloro-1,4-naphthoquinone) Product 2-chloro-3-hydroxy-1,4-naphthoquinone This compound->Product Nucleophilic Substitution Hydroxide OH⁻ (Hydroxide Ion) Hydroxide->Product Chloride Cl⁻ (Chloride Ion)

References

Technical Support Center: Troubleshooting Dichlone Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Dichlone in their experiments, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: this compound precipitation in aqueous solutions like cell culture media is primarily due to its hydrophobic nature and very low water solubility (approximately 0.1 mg/L at 25°C).[1][2] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO or ethanol, is diluted into the aqueous environment of the cell culture medium, the this compound molecules can aggregate and fall out of solution, forming a visible precipitate. This process is often referred to as "crashing out."

Q2: What are the ideal solvents for preparing this compound stock solutions?

Q3: What is the maximum recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.[3] It is essential to perform a vehicle control experiment with the same final solvent concentration to assess any effects of the solvent on the cells.

Q4: Can I filter out the precipitate and use the remaining this compound solution?

A4: This is not recommended. Filtering the medium to remove the precipitate will also remove an unknown amount of the active compound, leading to an inaccurate final concentration of this compound in your experiment. This will compromise the reliability and reproducibility of your results. The best approach is to address the root cause of the precipitation.

Q5: How does the pH of the cell culture medium affect this compound stability and solubility?

A5: this compound is stable in acidic media but is hydrolyzed by alkalis.[2][4] Most standard cell culture media are buffered to a physiological pH (around 7.2-7.4). While this compound is relatively stable at this pH, significant increases in pH due to cellular metabolism or improper CO2 levels in the incubator can lead to its degradation and potentially contribute to precipitation.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Observation: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
Exceeding Aqueous Solubility The final concentration of this compound in the medium is higher than its solubility limit in the aqueous environment.- Perform a serial dilution of your this compound stock in the cell culture medium to determine the maximum soluble concentration. - Lower the final working concentration of this compound in your experiment.
Rapid Dilution Shock Adding a concentrated stock solution directly and quickly into the media can cause localized high concentrations of this compound and the organic solvent, leading to rapid precipitation.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid and thorough mixing. - Consider a two-step dilution: first, dilute the stock into a smaller volume of pre-warmed media, and then add this intermediate dilution to the final volume.
Low Media Temperature The solubility of many compounds, including this compound, is lower at colder temperatures.- Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.
High Final Solvent Concentration A high percentage of the organic solvent in the final working solution can still lead to precipitation upon dilution in the aqueous media, and can also be toxic to cells.- Ensure the final concentration of your solvent (e.g., DMSO) is kept to a minimum, ideally ≤ 0.1%.
Issue 2: Precipitation Occurs Over Time in the Incubator

Observation: The this compound-containing medium is clear initially, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Media Evaporation Evaporation of water from the culture medium in the incubator concentrates all solutes, including this compound, potentially exceeding its solubility limit.- Ensure proper humidification of your incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
pH Shift in Media Cellular metabolism can produce acidic byproducts, lowering the pH of the medium. Conversely, issues with CO2 levels can cause the pH to rise, leading to the hydrolysis of this compound.- Monitor the pH of your cell culture medium regularly, especially in dense or long-term cultures. - Ensure your incubator's CO2 level is correctly calibrated for the bicarbonate concentration in your medium.
Light-Induced Decomposition This compound in solution is slowly decomposed by light.[2][4] This degradation could potentially lead to less soluble byproducts.- Protect your this compound stock solutions and prepared media from light by using amber tubes or wrapping containers in foil.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) or other sera can sometimes interact with compounds, leading to precipitation over time.- If possible, test the solubility of this compound in a serum-free basal medium first to see if serum is a contributing factor.

Quantitative Data Summary

The following table summarizes the known physicochemical properties of this compound. Specific solubility values in common cell culture solvents are not extensively reported in the literature; therefore, qualitative descriptions are provided.

Property Value References
Molecular Formula C₁₀H₄Cl₂O₂[4]
Molecular Weight 227.04 g/mol [4]
Appearance Yellow crystalline solid[4][5]
Aqueous Solubility 0.1 mg/L (at 25°C)[2]
Solubility in Organic Solvents - DMSO: Soluble (exact value not specified) - Ethanol: Sparingly soluble - Acetone (B3395972), Dioxane: Moderately soluble - Xylene, o-Dichlorobenzene: ~4%[2]
Stability - Stable in acidic media - Hydrolyzed by alkalis - Slowly decomposed by light in solution[2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline. The actual achievable concentration may vary and should be confirmed empirically.

Materials:

  • This compound powder (MW: 227.04 g/mol )

  • High-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh 2.27 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber tube.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Procedure:

  • Pre-warm Medium: Pre-warm your complete cell culture medium (with serum and other supplements, if applicable) to 37°C.

  • Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.

  • Dilution: In a sterile environment, perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Mixing: Add the stock solution drop-wise to the medium while gently swirling to ensure immediate and thorough mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.

Visualizations

Troubleshooting Workflow for this compound Precipitation

start Precipitate Observed in This compound-Containing Medium q1 When did precipitation occur? start->q1 immediate Immediately upon adding stock solution to media q1->immediate Immediately over_time After incubation (hours/days) q1->over_time Over Time check_conc Is final concentration too high? (> aqueous solubility limit) immediate->check_conc check_evap Is there evidence of media evaporation? over_time->check_evap sol_conc Lower final working concentration. Perform solubility test. check_conc->sol_conc Yes check_dilution How was the stock solution added? check_conc->check_dilution No sol_dilution Add stock drop-wise to pre-warmed (37°C) media with gentle mixing. check_dilution->sol_dilution Rapidly check_dmso Is final DMSO concentration > 0.1%? check_dilution->check_dmso Slowly check_dmso->immediate No, review other factors sol_dmso Decrease final DMSO concentration. check_dmso->sol_dmso Yes sol_evap Ensure proper incubator humidity. Use sealed plates/flasks. check_evap->sol_evap Yes check_ph Has the media pH shifted? check_evap->check_ph No sol_ph Calibrate CO2 incubator. Monitor media pH. check_ph->sol_ph Yes check_light Was the media protected from light? check_ph->check_light No check_light->over_time Yes, review other factors sol_light Store solutions in amber tubes or wrap in foil. check_light->sol_light No

Caption: A workflow to diagnose the cause of this compound precipitation.

Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity

The exact signaling pathway of this compound is not fully elucidated. However, based on existing data, a plausible mechanism involves the generation of reactive oxygen species (ROS) and subsequent cellular stress.

cluster_cell Cell Dichlone_in This compound Membrane Cell Membrane (Altered Permeability) Dichlone_in->Membrane Redox Redox Cycling (One-electron reduction) Dichlone_in->Redox ROS Increased Reactive Oxygen Species (ROS) Redox->ROS GSH Glutathione (GSH) Depletion ROS->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress Mitochondria Mitochondrial Dysfunction (Inhibition of oxidation of glucose, pyruvate, etc.) OxidativeStress->Mitochondria Apoptosis Apoptosis OxidativeStress->Apoptosis Mitochondria->Apoptosis

Caption: Hypothesized pathway of this compound-induced cytotoxicity.

References

Technical Support Center: Optimizing Dichlone Concentration for Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dichlone concentration in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to MIC assays?

This compound (2,3-dichloro-1,4-naphthoquinone) is a fungicide and algicide.[1] For MIC assays, it's crucial to consider its chemical and physical properties:

  • Solubility: this compound has low aqueous solubility but is moderately soluble in organic solvents like acetone, dioxane, and dimethyl sulfoxide (B87167) (DMSO).[2][3]

  • Stability: It is stable in acidic media but is hydrolyzed by alkalis. In solution, it can be slowly decomposed by light.[4]

  • Appearance: this compound is a yellow crystalline solid.[1][4]

Q2: What is the general mechanism of action of this compound against microbes?

This compound's antimicrobial activity is primarily attributed to two main mechanisms:

  • Induction of Oxidative Stress: As a potent redox mediator, this compound can lead to the generation of reactive oxygen species (ROS) within microbial cells, causing oxidative stress and damage to cellular components.[5]

  • Cell Membrane Disruption: this compound can directly interact with and alter the permeability of the cell membrane, leading to the leakage of intracellular contents and ultimately, cell death.[4][6][7] It is also known to react with enzyme thiols.[6]

Q3: Which solvent is recommended for preparing this compound stock solutions for MIC assays?

Due to its low water solubility, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for antimicrobial assays.[2][3] It is important to ensure the final concentration of DMSO in the assay wells is kept low (typically ≤1%) to avoid any inhibitory effects of the solvent on the test microorganisms.[2][8]

Q4: How should I interpret the results of a this compound MIC assay?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[9][10] The result is typically reported in µg/mL or µM. When interpreting results, it is crucial to include proper controls, such as a growth control (no this compound), a sterility control (no microorganisms), and a solvent control (microorganisms with the highest concentration of DMSO used).[8]

Troubleshooting Guide

Q1: I'm observing precipitation of this compound in my microplate wells. What should I do?

  • Problem: this compound is precipitating out of the solution, leading to inaccurate concentrations and unreliable MIC values.

  • Cause: This is likely due to the low aqueous solubility of this compound and exceeding its solubility limit in the aqueous culture medium.

  • Solution:

    • Check DMSO Concentration: Ensure the final concentration of DMSO in the wells does not exceed 1%.[2] A higher concentration of the stock solution might be needed to minimize the volume of DMSO added to the wells.

    • Stepwise Dilution: When preparing working solutions, perform serial dilutions in the culture medium in a stepwise manner to avoid rapid changes in solvent composition that can cause precipitation.[11]

    • Pre-warmed Media: Pre-warming the culture medium to the incubation temperature before adding the this compound solution might help in keeping it dissolved.

    • Gentle Mixing: Ensure thorough but gentle mixing after adding the this compound solution to each well. Vigorous shaking can sometimes promote precipitation.

Q2: My MIC results for this compound are inconsistent between experiments. What are the possible reasons?

  • Problem: Significant variability in MIC values for the same organism and this compound concentration across different experimental runs.

  • Causes & Solutions:

    • Inoculum Density: Inconsistent inoculum size is a major source of variability. Always standardize your inoculum to a 0.5 McFarland standard and ensure a homogenous suspension before inoculation.[10]

    • This compound Stock Solution Integrity: Prepare fresh stock solutions of this compound regularly and store them properly (protected from light and at the recommended temperature) to prevent degradation.[4]

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially during the serial dilution process. Use calibrated pipettes.

    • Incubation Conditions: Maintain consistent incubation temperature, humidity, and duration for all experiments.

Q3: There is growth in my negative control (sterility control) wells. What does this mean?

  • Problem: Microbial growth is observed in wells containing only the culture medium and this compound, without the test organism.

  • Cause: This indicates contamination of your culture medium, this compound stock solution, or the microplate.

  • Solution:

    • Aseptic Technique: Strictly adhere to aseptic techniques throughout the entire procedure.

    • Sterility of Materials: Ensure all media, reagents, pipette tips, and microplates are sterile.

    • Filter Sterilization: Consider filter-sterilizing the this compound stock solution if you suspect it might be contaminated.

Q4: The growth in my positive control (growth control) is weak or absent.

  • Problem: The microorganism is not growing well or at all in the absence of this compound.

  • Cause: This could be due to issues with the inoculum viability, the culture medium, or the incubation conditions.

  • Solution:

    • Inoculum Viability: Use a fresh culture of the microorganism to prepare the inoculum.

    • Media Quality: Ensure the culture medium is properly prepared and suitable for the growth of the test organism.

    • Incubation Conditions: Verify that the incubation temperature and atmosphere (e.g., CO2 levels for fastidious organisms) are optimal for the microorganism.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureusATCC 259231.566.87[Hypothetical Data]
Escherichia coliATCC 259226.2527.53[Hypothetical Data]
Pseudomonas aeruginosaATCC 2785312.555.06[Hypothetical Data]
Bacillus subtilisATCC 66330.783.44[Hypothetical Data]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi

Fungal SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Candida albicansATCC 900283.1213.74[Hypothetical Data]
Aspergillus nigerATCC 164041.566.87[Hypothetical Data]
Trichophyton rubrumClinical Isolate0.783.44[Hypothetical Data]

Table 3: Algicidal Concentration of this compound

Algal SpeciesConcentration for ControlReference
Blue-green algaeNot specified[1]
Various container-grown species0.4 - 1.0 mg/cm² (as drench)[12]

Note: The MIC values in the tables are illustrative and may vary depending on the specific strain and experimental conditions. Researchers should determine the MIC for their specific strains of interest.

Experimental Protocols

Detailed Protocol for this compound MIC Assay using Broth Microdilution

This protocol is adapted for determining the MIC of this compound, taking into account its poor water solubility.

1. Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test microorganism(s)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Calibrated pipettes and sterile tips

2. Preparation of this compound Stock Solution:

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a precise volume of sterile DMSO to dissolve the this compound and create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Store the stock solution in a light-protected container at -20°C.

3. Preparation of Inoculum:

  • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution in the broth. The concentration of this solution should be twice the highest concentration to be tested. Ensure the DMSO concentration in this intermediate solution is kept low.

  • Add 100 µL of the intermediate this compound solution to the first well of each row to be tested and mix well. This will be the highest concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process down the row to the desired lowest concentration. Discard 100 µL from the last well in the dilution series.

  • Set up the following controls:

    • Growth Control: 100 µL of broth + 100 µL of the standardized inoculum.

    • Sterility Control: 200 µL of broth only.

    • Solvent Control: 100 µL of broth containing the highest concentration of DMSO used in the assay + 100 µL of the standardized inoculum.

  • Add 100 µL of the standardized inoculum to all wells containing the this compound dilutions and the solvent control.

  • Seal the plate (e.g., with a sterile lid or adhesive seal) and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Reading and Interpreting the MIC:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

  • Optionally, a microplate reader can be used to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to aid in determining the inhibition of growth.

  • Compare the growth in the test wells to the growth control. The MIC is the lowest concentration that inhibits growth according to a predefined criterion (e.g., ≥90% inhibition compared to the growth control).

Visualizations

Experimental_Workflow_for_Dichlone_MIC_Assay Experimental Workflow for this compound MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_this compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilution of This compound in Microplate prep_this compound->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum add_inoculum Inoculate Wells with Standardized Microorganism prep_inoculum->add_inoculum prep_media Prepare Sterile Culture Media prep_media->serial_dilution serial_dilution->add_inoculum setup_controls Set up Controls (Growth, Sterility, Solvent) add_inoculum->setup_controls incubate Incubate Microplate setup_controls->incubate read_mic Read and Record MIC Value incubate->read_mic

Caption: Workflow for this compound MIC Assay.

Troubleshooting_Dichlone_MIC_Assay Troubleshooting Decision Tree for this compound MIC Assays action_node action_node start Inconsistent or Unexpected Results? precipitate Precipitation in wells? start->precipitate inconsistent_mic Inconsistent MIC values? start->inconsistent_mic no_growth_control No growth in positive control? start->no_growth_control growth_neg_control Growth in negative control? start->growth_neg_control action_node_precipitate Check DMSO concentration Perform stepwise dilution Use pre-warmed media precipitate->action_node_precipitate Yes action_node_inconsistent Standardize inoculum Prepare fresh this compound stock Verify pipetting accuracy inconsistent_mic->action_node_inconsistent Yes action_node_no_growth Check inoculum viability Verify media quality Confirm incubation conditions no_growth_control->action_node_no_growth Yes action_node_growth_neg Review aseptic technique Check sterility of materials Filter-sterilize stock solution growth_neg_control->action_node_growth_neg Yes

Caption: Troubleshooting this compound MIC Assays.

Dichlone_Mechanism_of_Action Simplified Signaling Pathway of this compound's Antimicrobial Action This compound This compound CellMembrane Microbial Cell Membrane This compound->CellMembrane Interacts with ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces MembraneDamage Increased Membrane Permeability CellMembrane->MembraneDamage Causes OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Damage to DNA, Proteins, and Lipids OxidativeStress->CellularDamage Leakage Leakage of Intracellular Components MembraneDamage->Leakage CellDeath Cell Death CellularDamage->CellDeath Leakage->CellDeath

Caption: this compound's Mechanism of Action.

References

identifying and minimizing interference in Dichlone spectrophotometric assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference in Dichlone spectrophotometric assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric determination of this compound?

A1: The spectrophotometric analysis of this compound, which is a yellow solid, typically relies on one of two main principles after extraction from the sample matrix:

  • Alkaline Hydrolysis: this compound is hydrolyzed by alkalis to form the sodium salt of 2-chloro-3-hydroxy-1,4-naphthoquinone.[1] This product is colored, and its absorbance can be measured to quantify the original amount of this compound.

  • Reaction with Pyridine-Alkali Reagent: This method involves a reaction between this compound and a pyridine-alkali reagent to produce a colored complex suitable for colorimetric analysis. This is a well-established method for determining this compound on treated seeds and other agricultural samples.

Q2: What wavelength should I use for my analysis?

A2: The optimal wavelength depends on the specific method used:

  • For the Pyridine-Alkali Method: The specific wavelength for this method is determined by the absorption maximum of the colored complex formed. This should be determined experimentally by scanning the spectrum of the final colored solution from a standard reaction.

Q3: How should I prepare my samples?

A3: Sample preparation is a critical step to remove interfering substances.[3] The appropriate method depends on the sample matrix (e.g., soil, water, plant tissue, pharmaceutical formulation).

  • Solid Samples (e.g., soil, plant tissue, tablets): A solvent extraction is typically required. This compound is moderately soluble in acetone, benzene, and dioxane, and sparingly soluble in alcohols.[1] A suitable solvent should be chosen to efficiently extract this compound while minimizing the co-extraction of interfering compounds.

  • Liquid Samples (e.g., water, formulations): Depending on the complexity of the matrix, the sample may be analyzed directly after dilution or may require a clean-up step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components.[3]

Q4: How stable is this compound in solution?

A4: this compound is stable in a dry state and in acidic media. However, it is hydrolyzed by alkalis and slowly decomposed by light when in solution.[1] Therefore, it is recommended to prepare standards and sample solutions fresh and protect them from light during the analysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or Low Absorbance 1. This compound degradation due to alkaline conditions or light exposure.[1]2. Incorrect wavelength setting.3. Insufficient concentration of this compound in the sample.1. Prepare fresh standards and samples. Protect solutions from light.2. Verify the λmax by scanning a standard solution.3. Concentrate the sample extract or use a larger sample volume.
Absorbance Readings are Unstable or Drifting 1. Instrument lamp not sufficiently warmed up.2. Presence of air bubbles or suspended particles in the cuvette.3. Temperature fluctuations affecting the reaction rate or instrument stability.1. Allow the spectrophotometer to warm up for at least 15-30 minutes.2. Gently tap the cuvette to dislodge bubbles. Centrifuge or filter the sample if it is turbid.3. Ensure the instrument is in a temperature-stable environment. Allow reaction mixtures to reach room temperature before measurement.
Standard Curve is Not Linear 1. Sample concentration is too high, exceeding the linear range of the Beer-Lambert law.2. Presence of interfering substances that absorb at the same wavelength.3. Incorrect blank solution used.1. Dilute the samples to bring the absorbance into the linear range (typically 0.1-1.0 AU).2. Perform a sample clean-up step (e.g., SPE, LLE). Consider using derivative spectrophotometry to resolve overlapping spectra.3. The blank should contain all reagents except the analyte (this compound).
High Background or Unexpected Peaks 1. Contaminated solvents or reagents.2. Matrix effects from co-extracted compounds in the sample.3. Dirty or scratched cuvettes.1. Use high-purity, analytical grade solvents and reagents.2. Implement a more rigorous sample clean-up procedure. Use matrix-matched standards for calibration.3. Clean cuvettes thoroughly or use new, unscratched cuvettes.
Poor Reproducibility 1. Inconsistent timing of reagent addition or absorbance measurement.2. Pipetting errors.3. Fluctuations in reaction temperature.1. Standardize the timing for all steps of the procedure for all samples and standards.2. Use calibrated pipettes and ensure proper pipetting technique.3. Use a water bath to control the temperature of color development reactions.

Experimental Protocols

Method 1: Alkaline Hydrolysis Spectrophotometric Method

This method is based on the alkaline hydrolysis of this compound to 2-chloro-3-hydroxy-1,4-naphthoquinone, which is then measured colorimetrically.[1]

Reagents and Materials:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of working standards in methanol.

  • Sample Preparation: Extract a known amount of the sample with a suitable solvent (e.g., methanol or acetone) and dilute to a known volume.

  • Hydrolysis and Color Development:

    • Pipette a known volume of the standard or sample solution into a volumetric flask.

    • Add 0.1 M NaOH to initiate hydrolysis. The exact volume and reaction time should be optimized, but a starting point could be adding 1 mL of 0.1 M NaOH to 5 mL of sample/standard and incubating for 15 minutes at room temperature.

    • Dilute to the final volume with methanol or a methanol-water mixture.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined λmax (around 478 nm, but should be confirmed by scanning a hydrolyzed standard).[2]

    • Use a reagent blank (containing all reagents except this compound) to zero the instrument.

    • Measure the absorbance of each standard and sample.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Method 2: Pyridine-Alkali Colorimetric Method

This method is adapted from established procedures for quinone analysis and is particularly useful for agricultural samples.

Reagents and Materials:

  • This compound standard

  • Pyridine (B92270), analytical grade

  • Sodium hydroxide (NaOH) or other suitable base

  • Methanol or another suitable solvent

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Standard and Sample Preparation: Prepare standards and sample extracts as described in Method 1.

  • Color Development:

    • Pipette a known volume of the standard or sample solution into a volumetric flask.

    • Add a specific volume of pyridine, followed by an aqueous or alcoholic solution of NaOH. The exact volumes and concentrations of the pyridine and alkali, as well as the reaction time and temperature, need to be optimized.

    • Allow the color to develop for a standardized period.

  • Spectrophotometric Measurement:

    • Scan a prepared standard to determine the λmax of the colored complex.

    • Zero the spectrophotometer with a reagent blank.

    • Measure the absorbance of the standards and samples at the determined λmax.

  • Quantification: Construct a calibration curve and calculate the sample concentration as described in Method 1.

Identifying and Minimizing Interference

Interference can be chemical, spectral, or physical in nature. Here are common sources and mitigation strategies for this compound assays.

Potential Interfering Substances
Substance Class Examples Mechanism of Interference Minimization Strategy
Other Pesticides Fungicides (e.g., Captan, Thiram), Herbicides with similar structures.Spectral overlap (absorbing at the same wavelength) or chemical reaction with reagents.Sample clean-up (SPE, LLE), derivative spectrophotometry.
Phenolic Compounds Natural phenols in plant extracts.Can react with alkali or other reagents to form colored compounds, causing positive interference.Chromatographic clean-up, use of a sample-specific blank.
Reducing Agents / Thiols Cysteine, glutathione, ascorbic acid.This compound is a quinone and can react with nucleophilic thiols, leading to a decrease in the measured concentration (negative interference).Sample pre-treatment to oxidize or mask thiols, validation of the method for matrices known to contain these compounds.
Metal Ions Fe³⁺, Cu²⁺Can form colored complexes with reagents or the analyte itself.Addition of a chelating agent (e.g., EDTA) to the sample or buffer.
Turbidity/Particulates Insoluble matrix components (e.g., from soil or plant extracts).Scatters light, leading to artificially high and unstable absorbance readings (physical interference).Centrifugation or filtration of the final solution before measurement.
Summary of this compound Properties for Assay Development
Property Value / Description Reference
Chemical Formula C₁₀H₄Cl₂O₂[1]
Molecular Weight 227.04 g/mol [1]
Appearance Golden yellow needles or leaflets[1]
Solubility Moderately soluble in acetone, diethyl ether, benzene, ethyl acetate, dioxane. Sparingly soluble in alcohols. Water solubility: 0.1 mg/L at 25°C.[1]
Stability Stable in dry state and acidic media. Hydrolyzed by alkalis. Slowly decomposed by light in solution.[1]

Visualizations

Experimental_Workflow_Alkaline_Hydrolysis cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Weigh/Measure Sample Extraction Solvent Extraction (if solid) Sample->Extraction Standard Prepare this compound Stock in Methanol Dilution_Std Create Working Standards Standard->Dilution_Std Dilution_S Dilute Sample Extract Extraction->Dilution_S Add_NaOH Add 0.1 M NaOH to Aliquots Dilution_S->Add_NaOH Dilution_Std->Add_NaOH Incubate Incubate (e.g., 15 min) Add_NaOH->Incubate Dilute_Final Dilute to Final Volume Incubate->Dilute_Final Measure_Abs Measure Absorbance at λmax (~478 nm) Dilute_Final->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve Calculate Calculate Concentration Cal_Curve->Calculate

Caption: Workflow for the Alkaline Hydrolysis Method.

Caption: Troubleshooting Decision Tree for this compound Assays.

References

preventing photodegradation of Dichlone during laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichlone. The information provided is designed to help prevent its photodegradation during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a concern?

A1: this compound (2,3-dichloro-1,4-naphthoquinone) is a quinone-based fungicide and algicide.[1] Like many organic molecules with chromophores, this compound can absorb ultraviolet (UV) and visible light, which can lead to its chemical breakdown. This photodegradation can result in a loss of the compound's efficacy and the formation of unknown degradation products, which may interfere with experimental results and introduce variability.

Q2: What are the basic stability characteristics of this compound in a laboratory setting?

A2: In its dry, solid state, this compound is stable to both heat and light.[2][3] However, when dissolved in a solution, it is slowly decomposed by light.[2][3] this compound is stable in acidic media but is susceptible to hydrolysis in alkaline (basic) solutions.[2][3] It's important to note that even in the absence of light, this compound has a half-life of approximately 5 days in a pH 7 buffered solution at 29°C due to hydrolysis.[2]

Q3: What factors can influence the rate of this compound's photodegradation?

A3: Several factors can affect the rate of photodegradation, including:

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. UV light, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges, is typically most damaging. This compound is known to absorb light at 280 nm.[4]

  • Solvent: The type of solvent can influence the stability of this compound. Polar solvents may affect the rate of degradation.

  • pH of the Solution: As this compound is more stable in acidic conditions, a lower pH may help to slow degradation.[2][3] Conversely, alkaline conditions will accelerate its breakdown through hydrolysis.[2][3]

  • Presence of Oxygen: Oxygen can participate in photo-oxidative degradation pathways.

  • Temperature: While the primary concern is photodegradation, elevated temperatures can accelerate both photodegradation and thermal degradation.

Q4: How can I prevent the photodegradation of this compound in my experiments?

A4: Several strategies can be employed:

  • Work in Low-Light Conditions: Whenever possible, prepare and handle this compound solutions under low-light or amber-filtered light conditions.

  • Use Amber Glassware: Amber glass vials and flasks can block a significant portion of UV and blue light.

  • Control the pH: Maintain the pH of your solution in the acidic to neutral range to minimize hydrolysis, which can be a confounding factor.

  • Use of Stabilizers: Incorporating UV absorbers or antioxidants into your formulation can be an effective preventative measure.[2][5][6]

Troubleshooting Guide

Problem 1: My this compound solution is degrading even when stored in the dark.

Possible Cause Troubleshooting Step
Hydrolysis This compound is known to hydrolyze, especially in neutral to alkaline solutions.[2][3] The reported half-life in a pH 7 buffer is 5 days in the dark.[2]
Solution: Check the pH of your solvent or buffer. If possible, adjust the pH to be slightly acidic (e.g., pH 4-6) to improve stability. Prepare fresh solutions more frequently.
Contaminated Solvent Solvents may contain impurities that can react with this compound.
Solution: Use fresh, high-purity HPLC-grade solvents.

Problem 2: I am observing unexpected peaks in my HPLC chromatogram after light exposure.

Possible Cause Troubleshooting Step
Photodegradation Products The new peaks are likely degradation products of this compound. Photochemical reactions of quinones can involve dechlorination, hydroxylation, and cleavage of the quinone ring.
Solution: Use HPLC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.[7][8][9] Compare the chromatogram of your light-exposed sample to a "dark control" (a sample prepared at the same time but kept in complete darkness) to confirm which peaks are a result of photodegradation.[3]
Mobile Phase Contamination Impurities in the mobile phase can appear as "ghost peaks," especially in gradient elution.
Solution: Run a blank gradient (mobile phase only, no injection) to see if the unexpected peaks are present. If so, prepare a fresh mobile phase with high-purity solvents.
System Carryover Residual this compound or its degradants from a previous, more concentrated injection may be eluting in the current run.
Solution: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, implement a more rigorous needle and column wash protocol between injections.

Problem 3: My chosen stabilizer is not preventing degradation.

Possible Cause Troubleshooting Step
Incompatible Stabilizer The UV absorption spectrum of the stabilizer may not sufficiently overlap with the wavelengths of light that are degrading the this compound.
Solution: Select a UV absorber that has strong absorbance in the range where this compound absorbs and is being irradiated (UVA and UVB regions). Refer to the table of common stabilizers below.
Insufficient Concentration The concentration of the stabilizer may be too low to provide adequate protection.
Solution: Increase the concentration of the stabilizer. It is recommended to test a range of concentrations to find the optimal level.
Stabilizer Degradation The stabilizer itself may be photodegrading over the course of the experiment.
Solution: Choose a photostable stabilizer or consider using a combination of stabilizers that may have a synergistic effect.

Data Presentation

Table 1: Photochemical Properties and Stability of this compound

ParameterValue / ObservationSource(s)
UV Absorption Maximum (in Ethanol) 280 nm[4]
Aqueous Hydrolysis Half-Life (Dark, pH 7, 29°C) ~5 days[2]
Photodegradation in Solution Slow decomposition upon exposure to light.[2][3]
Stability in Acidic vs. Alkaline Media Stable in acidic media; hydrolyzed by alkalis.[2][3]
Estimated Photodegradation Half-Life (Aqueous, Simulated Sunlight) Varies significantly depending on conditions. Can be on the order of hours for related quinone fungicides.[10]
Potential Photodegradation Products Dechlorinated and/or hydroxylated naphthoquinone derivatives.Inferred from studies on similar compounds.

Table 2: Common Classes of Stabilizers for Preventing Photodegradation

Stabilizer ClassExamplesMechanism of Action
UV Absorbers Benzophenones (e.g., 2-Hydroxy-4-methoxybenzophenone), Benzotriazoles (e.g., 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol)Absorb harmful UV radiation and dissipate it as harmless thermal energy.[2]
Antioxidants Butylated hydroxytoluene (BHT), Ascorbic AcidInhibit oxidation by scavenging free radicals that are often generated during photodegradation.
Quenchers Hindered Amine Light Stabilizers (HALS)Trap free radicals, but are not consumed in the process, providing long-term stability.

Experimental Protocols

Protocol: Evaluating the Efficacy of a UV Stabilizer for this compound

This protocol outlines a forced degradation study to assess the ability of a UV absorber to prevent the photodegradation of this compound in solution.

1. Materials:

  • This compound (analytical standard)

  • HPLC-grade solvent (e.g., acetonitrile (B52724) or methanol)

  • UV absorber (e.g., 2-Hydroxy-4-methoxybenzophenone)

  • Amber and clear glass vials with caps

  • Photostability chamber equipped with a Xenon lamp (simulating sunlight) or a UV lamp.

  • HPLC-UV system

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in your chosen solvent.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL.

  • Stabilized Solution: Prepare another 10 µg/mL this compound solution containing the UV absorber at a desired concentration (e.g., 0.1% w/v).

3. Experimental Setup:

  • Test Sample: Pipette the stabilized this compound solution into a clear glass vial.

  • Positive Control (Degradation): Pipette the unstabilized this compound working solution into a clear glass vial.

  • Dark Control: Pipette the unstabilized this compound working solution into an amber glass vial (or a clear vial wrapped completely in aluminum foil).

  • Place all three vials in the photostability chamber.

4. Irradiation:

  • Expose the samples to a controlled light source (e.g., Xenon lamp) for a defined period. The duration will depend on the intensity of the light source and the expected lability of this compound. A starting point could be to irradiate for 0, 1, 2, 4, 8, and 24 hours.

  • Maintain a constant temperature inside the chamber to minimize thermal degradation.

5. Analysis:

  • At each time point, withdraw an aliquot from each vial.

  • Analyze the samples by a validated stability-indicating HPLC-UV method. A typical starting point for a C18 column could be a mobile phase of acetonitrile and water with a gradient elution, monitoring at the λmax of this compound.

  • Quantify the peak area of the this compound peak in each sample.

6. Data Interpretation:

  • Dark Control: The concentration of this compound should remain relatively constant, indicating minimal thermal degradation or hydrolysis under the experimental conditions.

  • Positive Control: A decrease in the this compound peak area and the appearance of new peaks will indicate photodegradation.

  • Test Sample: Compare the degradation rate of this compound in the stabilized solution to the positive control. A significantly slower rate of degradation in the test sample demonstrates the efficacy of the UV absorber.

  • Calculate the percentage of this compound remaining at each time point for the positive control and the test sample to quantify the protective effect of the stabilizer.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected this compound Degradation start Unexpected Degradation Observed check_dark Is degradation also observed in the dark control sample? start->check_dark hydrolysis Possible Hydrolysis - Check pH of solution - Use acidic buffer - Prepare fresh solutions check_dark->hydrolysis Yes photodegradation Photodegradation Confirmed check_dark->photodegradation No implement_protection Implement Protective Measures: - Use amber glassware - Work in low light - Add UV stabilizer/antioxidant photodegradation->implement_protection

Caption: Troubleshooting workflow for unexpected this compound degradation.

G cluster_1 Experimental Workflow: Testing Stabilizer Efficacy prep_solutions Prepare Solutions: 1. This compound only (Control) 2. This compound + Stabilizer (Test) 3. This compound only (Dark Control) expose Expose Control and Test samples to light source. Keep Dark Control in darkness. prep_solutions->expose sample Take samples at time intervals (e.g., 0, 1, 2, 4, 8, 24h) expose->sample analyze Analyze all samples by HPLC-UV sample->analyze compare Compare degradation rates: - Control vs. Dark Control - Test vs. Control analyze->compare evaluate Evaluate Stabilizer Efficacy compare->evaluate G cluster_2 Proposed Photodegradation Pathway of this compound This compound This compound (2,3-dichloro-1,4-naphthoquinone) Excited_this compound Excited State this compound* This compound->Excited_this compound hv (Light) Dechlorination Dechlorination (-Cl radical) Excited_this compound->Dechlorination Hydroxylation Hydroxylation (+OH radical) Excited_this compound->Hydroxylation Product1 Monochloro-hydroxynaphthoquinone Dechlorination->Product1 Product2 Dichloro-hydroxynaphthoquinone Hydroxylation->Product2 Further_Degradation Ring Opening / Further Degradation Products Product1->Further_Degradation Product2->Further_Degradation

References

addressing variability in Dichlone bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to address variability in Dichlone bioassay results. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound (2,3-dichloro-1,4-naphthoquinone) is a synthetic quinone compound primarily used as a fungicide and algicide. Its mode of action involves the inhibition of mitochondrial respiration by interfering with the electron transport chain.[1][2][3] This disruption of cellular energy production ultimately leads to cell death in susceptible organisms. It can also react with essential thiols within enzymes, further contributing to its toxicity.[4]

Q2: I am observing high variability between my replicate wells. What are the common causes and solutions?

High variability in bioassay results is a common issue that can stem from several factors. Here are some key areas to investigate:

  • Inconsistent Pipetting: This is a primary source of variability. Ensure pipettes are properly calibrated and use consistent technique, such as reverse pipetting for viscous solutions and maintaining a consistent speed and tip immersion depth.[5]

  • Uneven Cell/Organism Distribution: Ensure your cell or organism suspension is homogeneous by gentle mixing before and during plating. Avoid letting the suspension settle in the pipette reservoir.[5]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in concentration and affecting results. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[5]

  • Temperature and Humidity Fluctuations: Inconsistent incubation conditions can lead to variable growth rates. Ensure your incubator maintains a stable temperature and humidity. Avoid stacking plates, as this can create temperature gradients.[5]

  • Contamination: Bacterial or fungal contamination can significantly impact your results. Always use sterile techniques throughout your experimental setup.

Q3: My this compound stock solution appears to have precipitated. What should I do?

This compound has low aqueous solubility.[6] Precipitation can occur if the solvent concentration is not optimal. Here are some tips:

  • Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing this compound stock solutions.[7][8][9]

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your assay medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent toxicity to your test organisms.[10] Always include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to account for any solvent effects.

  • Sonication: If you observe precipitation in your stock solution, gentle warming and sonication can help redissolve the compound.

Q4: The IC50 value I obtained is significantly different from what I expected. What could be the reason?

Discrepancies in IC50 values can arise from several experimental variables:

  • Cell/Organism Density: The initial number of cells or organisms can influence the apparent IC50 value. Standardize your inoculum preparation to ensure consistency between experiments.

  • Incubation Time: The duration of exposure to this compound will impact the observed toxicity. Ensure you are using a consistent and appropriate incubation time for your specific assay and organism.

  • pH of the Medium: this compound is stable in acidic media but is hydrolyzed by alkalis.[4] Variations in the pH of your culture medium can affect the stability and bioavailability of this compound. It is advisable to measure the pH of your medium before and after the experiment.

  • Light Exposure: In solution, this compound is slowly decomposed by light.[4] Protect your stock solutions and experimental plates from prolonged exposure to direct light.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound bioassays.

Problem Potential Causes Recommended Solutions
High Variability Between Replicates (CV > 20%) 1. Inconsistent pipetting technique.2. Non-homogenous cell/organism suspension.3. Edge effects in the microplate.4. Temperature gradients in the incubator.1. Use calibrated pipettes; practice consistent pipetting.2. Gently mix the suspension before and during plating.3. Fill outer wells with sterile media/PBS and do not use for samples.[5]4. Ensure proper air circulation in the incubator; avoid stacking plates.
No or Very Low Signal in Control Wells 1. Poor viability of the test organism.2. Incorrect growth medium.3. Insufficient incubation time.4. Incorrect plate reader settings.1. Check the viability of your stock culture before starting the assay.2. Ensure the medium has the correct nutrients and pH for your organism.3. Optimize the incubation time to allow for sufficient growth in the control wells.4. Verify the correct wavelength and other settings on the microplate reader.
Unexpectedly High IC50 Value 1. This compound degradation.2. Low bioavailability of this compound.3. Development of resistance in the test organism.4. Incorrect stock solution concentration.1. Prepare fresh this compound stock solutions; protect from light and high pH.[4]2. Ensure proper dissolution of this compound in the assay medium.3. Use a reference strain with known sensitivity to this compound.4. Verify the concentration of your this compound stock solution.
Precipitation of this compound in Assay Wells 1. Exceeding the solubility limit of this compound in the assay medium.2. High final concentration of the organic solvent.1. Perform serial dilutions of the this compound stock solution in the assay medium.2. Keep the final DMSO concentration below 0.5%.[10]

Quantitative Data Summary

The cytotoxic effects of this compound can vary significantly depending on the cell line or organism, assay duration, and the specific endpoint being measured. Below is a summary of reported cytotoxicity data for other compounds on HeLa cells to provide a reference for expected ranges.

Compound Cell Line Assay Duration IC50 Value Reference
DigitoxinHeLa48 h28 nM[11]
DoxorubicinHeLaNot Specified~2.13 µg/mL[12]
ICD-85 (free)HeLa72 h25 ± 2.9 µg/mL[13]
ICD-85 (nanoparticles)HeLa72 h15.5 ± 2.4 µg/mL[13]
Alnus incana DCM extractHeLaNot Specified135.6 µg/mL[14]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi or yeasts.[12][15][16][17][18]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/mL.
  • Vortex until fully dissolved.
  • Store the stock solution at -20°C, protected from light.

2. Inoculum Preparation:

  • For yeasts, grow the culture in a suitable broth overnight at the optimal temperature. Adjust the turbidity to match a 0.5 McFarland standard.
  • For filamentous fungi, harvest spores from a mature culture and suspend them in sterile saline. Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL.

3. Assay Procedure:

  • In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium (or another suitable growth medium) to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
  • Add 100 µL of the diluted fungal inoculum to each well.
  • Include a growth control (inoculum in medium without this compound) and a sterility control (medium only).
  • Incubate the plate at the optimal temperature for the test organism for 24-72 hours.

4. Data Analysis:

  • The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.
  • Optionally, a metabolic indicator like resazurin (B115843) can be added to aid in determining the endpoint.

Protocol 2: Algal Growth Inhibition Assay (adapted from OECD 201)

This protocol is based on the OECD 201 guideline for testing the toxicity of substances to freshwater algae and cyanobacteria.[19][20][21][22][23]

1. Test Organism and Culture Conditions:

  • Use an exponentially growing culture of a standard test alga, such as Pseudokirchneriella subcapitata.
  • Maintain the culture in a nutrient-rich medium at 21-24°C under continuous cool white fluorescent light.

2. Preparation of this compound Test Solutions:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare a series of at least five concentrations of this compound in the algal growth medium. The final DMSO concentration should not exceed 0.1%.

3. Assay Procedure:

  • In sterile flasks, add the prepared this compound test solutions.
  • Inoculate each flask with the algal culture to achieve an initial cell density of approximately 1 x 10^4 cells/mL.
  • Include a control group (algal culture in medium with 0.1% DMSO) and a blank (medium only).
  • Incubate the flasks for 72 hours under the specified light and temperature conditions, with continuous shaking.

4. Data Analysis:

  • Measure the algal biomass (e.g., by cell counting or spectrophotometric absorbance at 680 nm) at 24, 48, and 72 hours.
  • Calculate the average specific growth rate for each concentration and the control.
  • Determine the EC50 value (the concentration that causes a 50% reduction in growth rate compared to the control) by plotting the percent inhibition of the growth rate against the logarithm of the this compound concentration.

Visualizations

Signaling Pathway

Dichlone_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- ETC_Disruption Electron Transport Chain Disruption Complex_IV Complex IV Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ gradient This compound This compound This compound->Complex_III Inhibits (Qo site) ATP_Depletion ATP Depletion ETC_Disruption->ATP_Depletion ROS_Production Increased Reactive Oxygen Species (ROS) ETC_Disruption->ROS_Production Cell_Death Cell Death (Apoptosis/Necrosis) ATP_Depletion->Cell_Death ROS_Production->Cell_Death

Caption: Mechanism of action of this compound as a quinone outside inhibitor (QoI) fungicide.

Experimental Workflow

Bioassay_Workflow cluster_Preparation 1. Preparation cluster_Assay_Setup 2. Assay Setup cluster_Incubation 3. Incubation cluster_Data_Acquisition 4. Data Acquisition cluster_Data_Analysis 5. Data Analysis Prep_Culture Prepare Test Organism Culture Inoculation Inoculate Microplate Prep_Culture->Inoculation Prep_this compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of this compound Prep_this compound->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at Optimal Conditions Inoculation->Incubate Measure_Endpoint Measure Endpoint (e.g., Absorbance, Fluorescence) Incubate->Measure_Endpoint Calculate_IC50 Calculate IC50/MIC Measure_Endpoint->Calculate_IC50

Caption: General workflow for a this compound bioassay.

Troubleshooting Logic

Troubleshooting_Logic Start High Variability in Results? Check_Pipetting Review Pipetting Technique and Calibration Start->Check_Pipetting Yes Unexpected_IC50 Unexpected IC50 Value? Start->Unexpected_IC50 No Check_Cell_Plating Ensure Homogeneous Cell Suspension Check_Pipetting->Check_Cell_Plating Check_Edge_Effects Implement Edge Effect Mitigation Check_Cell_Plating->Check_Edge_Effects Check_Incubation Verify Incubator Stability Check_Edge_Effects->Check_Incubation Check_Incubation->Unexpected_IC50 Check_Dichlone_Stability Verify this compound Stock Solution Integrity Unexpected_IC50->Check_Dichlone_Stability Yes Problem_Resolved Problem Resolved Unexpected_IC50->Problem_Resolved No Check_Assay_Parameters Review Assay Parameters (pH, time, density) Check_Dichlone_Stability->Check_Assay_Parameters Consult_Literature Consult Literature for Expected Values Check_Assay_Parameters->Consult_Literature Consult_Literature->Problem_Resolved

References

Technical Support Center: Enhancing Dichlone Solubility for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Dichlone in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a yellow crystalline solid with very low solubility in water.[1][2][3] Its solubility is significantly better in various organic solvents. The table below summarizes the available quantitative data.

Q2: Why is the low aqueous solubility of this compound a problem for high-throughput screening (HTS)?

A2: Low aqueous solubility can lead to several issues in HTS, including:

  • Precipitation: The compound may precipitate out of the aqueous assay buffer, leading to inaccurate concentration measurements and false negatives.

  • Reduced Bioavailability: Only the dissolved compound is typically active. Poor solubility limits the effective concentration of this compound that can interact with the biological target.

  • Assay Interference: Precipitated compound can interfere with assay detection systems (e.g., light scattering in optical assays).

  • Inconsistent Results: Difficulty in achieving and maintaining a consistent dissolved concentration can lead to poor reproducibility of experimental results.

Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this compound for HTS?

A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[4][5][6]

  • Physical Modifications: These include using co-solvents, reducing particle size (micronization), and creating solid dispersions.[5][6]

  • Chemical Modifications: These involve adjusting the pH of the medium or using complexation agents.[4][5]

Q4: Is this compound stable in aqueous solutions?

A4: this compound is stable in acidic media but undergoes hydrolysis in alkaline (basic) conditions.[1][7] It is also sensitive to light and may slowly decompose when in solution.[1][7] This is a critical consideration when preparing and storing stock solutions and working solutions for HTS assays.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Precipitation observed in stock solution (e.g., in DMSO). The concentration of this compound exceeds its solubility limit in the chosen solvent.- Prepare a fresh stock solution at a lower concentration.- Gently warm the solution to aid dissolution (be cautious of potential degradation).- Consider using a stronger organic solvent for the initial stock, if compatible with your assay.
Precipitation occurs when diluting the DMSO stock into aqueous assay buffer. The percentage of DMSO in the final assay volume is too low to maintain this compound in solution. This is a common issue for "DMSO crash-out."- Increase the final DMSO concentration in the assay, if the assay tolerance allows. Test the effect of the higher DMSO concentration on your assay performance (e.g., enzyme activity, cell viability).- Use a co-solvent system. Prepare an intermediate dilution of the this compound stock in a co-solvent like PEG 400 or ethanol (B145695) before the final dilution into the aqueous buffer.[6][8]
Inconsistent or non-reproducible results in the HTS assay. - Incomplete dissolution of this compound.- Precipitation of this compound during the assay incubation.- Degradation of this compound in the assay buffer.- Ensure complete dissolution of the stock solution before use by visual inspection and gentle vortexing.- Perform a solubility test of this compound in your final assay buffer at the desired concentration and incubation time.- If using a basic assay buffer, consider buffering it to a more neutral or slightly acidic pH to prevent hydrolysis, if compatible with the assay.[1]
Low or no biological activity observed. The effective concentration of dissolved this compound is below the threshold required for a biological response due to poor solubility.- Employ solubility enhancement techniques such as using co-solvents or preparing a solid dispersion to increase the concentration of dissolved this compound.- If possible, and without interfering with the assay, consider using a surfactant at a concentration below its critical micelle concentration (CMC) to aid in solubilization.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityTemperature (°C)Reference(s)
Water0.1 ppm (0.1 mg/L)25[2][7][9]
Xylene~4% (w/v)Not Specified[1][7]
o-Dichlorobenzene~4% (w/v)Not Specified[1][7]
Dioxane6.2 g / 100 g solution25[9]
Benzene4.1 g / 100 g solution25[9]
AcetoneModerately SolubleNot Specified[1][7][10]
Diethyl EtherModerately SolubleNot Specified[7]
Ethyl AcetateModerately SolubleNot Specified[1][7]
Acetic AcidModerately SolubleNot Specified[1][7]
Dimethylformamide (DMF)Moderately SolubleNot Specified[1][7]
AlcoholsSparingly SolubleNot Specified[1][7][10]
DichloromethaneSolubleNot Specified[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions using a Co-solvent

This protocol describes the use of a co-solvent to improve the solubility of this compound when preparing working solutions for HTS.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Co-solvent (e.g., Polyethylene glycol 400 (PEG 400), Ethanol)

  • Aqueous assay buffer

Procedure:

  • Prepare Primary Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound in 100% anhydrous DMSO to prepare a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. This solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilution with Co-solvent:

    • Create an intermediate stock solution by diluting the primary DMSO stock with a co-solvent. For example, a 1:1 ratio of DMSO stock to co-solvent (e.g., PEG 400). This step helps to create a more miscible solution for the final aqueous dilution.

  • Prepare Final Working Solution:

    • Further dilute the intermediate stock solution into the final aqueous assay buffer to achieve the desired screening concentration. The final concentration of the organic solvents (DMSO and co-solvent) should be kept as low as possible and should not exceed the tolerance limit of the specific HTS assay.

  • Solubility Assessment:

    • Visually inspect the final working solution for any signs of precipitation immediately after preparation and after the intended assay incubation time.

    • For a more quantitative assessment, the solution can be centrifuged, and the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of dissolved this compound.

Protocol 2: Preparation of a Solid Dispersion of this compound

This protocol outlines a simple solvent evaporation method to prepare a solid dispersion of this compound with a hydrophilic polymer, which can enhance its dissolution in aqueous media.

Materials:

  • This compound powder

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)[8]

  • Volatile organic solvent (e.g., Dichloromethane, Acetone)[10]

Procedure:

  • Dissolution:

    • Dissolve a specific ratio of this compound and the hydrophilic polymer (e.g., 1:1, 1:5, 1:10 w/w) in a minimal amount of a suitable volatile organic solvent in a round-bottom flask. Ensure both components are fully dissolved.

  • Solvent Evaporation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the inner surface of theflask.

    • Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.

  • Collection and Storage:

    • Scrape the dried solid dispersion from the flask. The resulting powder can be stored in a desiccator at room temperature.

  • Reconstitution for Assay:

    • To prepare a solution for the HTS assay, dissolve the solid dispersion powder directly in the aqueous assay buffer. The hydrophilic polymer will aid in the dissolution of this compound.

    • Determine the solubility of this compound from the solid dispersion in the assay buffer and compare it to the solubility of this compound alone.

Visualizations

experimental_workflow_cosolvent cluster_prep Preparation of this compound Solutions cluster_hts High-Throughput Screening start This compound Powder stock Primary Stock in DMSO start->stock Dissolve intermediate Intermediate Stock (DMSO + Co-solvent) stock->intermediate Dilute working Final Working Solution in Aqueous Buffer intermediate->working Dilute assay HTS Assay Plate working->assay Add to readout Data Acquisition assay->readout Incubate & Read

Caption: Workflow for preparing this compound solutions for HTS using a co-solvent.

logical_relationship_troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions precipitate Precipitation of this compound sol_limit Exceeds Solubility Limit precipitate->sol_limit dmso_crash DMSO 'Crash-Out' in Aqueous Buffer precipitate->dmso_crash alkaline_ph Alkaline Hydrolysis precipitate->alkaline_ph lower_conc Lower Concentration sol_limit->lower_conc solid_disp Prepare Solid Dispersion sol_limit->solid_disp use_cosolvent Use Co-solvent (e.g., PEG 400) dmso_crash->use_cosolvent adjust_ph Adjust Buffer pH (if possible) alkaline_ph->adjust_ph

References

Technical Support Center: Analytical Determination of Dichlone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of Dichlone (2,3-dichloro-1,4-naphthoquinone). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to analysis?

A1: this compound is a synthetic naphthoquinone that has been used as a fungicide and algicide. For analytical purposes, its key properties are:

  • Stability : It is stable in its dry state and in acidic media. However, it is susceptible to degradation under alkaline conditions (hydrolysis) and is slowly decomposed by light when in solution (photolysis).[1][2]

  • Solubility : It is sparingly soluble in alcohols and has low solubility in water (0.1 mg/L at 25°C). It is moderately soluble in organic solvents like acetone, benzene, and ethyl acetate.[2]

  • Chromatographic Behavior : As a chlorinated hydrocarbon, it is well-suited for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).[3][4] As a naphthoquinone, it can also be analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5]

Q2: Which analytical technique is better for this compound analysis, HPLC or GC?

A2: The choice depends on the sample matrix, available equipment, and desired sensitivity.

  • Gas Chromatography (GC) , particularly with an Electron Capture Detector (ECD), is highly sensitive to chlorinated compounds like this compound and is a very common technique for pesticide residue analysis.[4][6] It offers excellent selectivity for this class of compounds.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is also a robust method. Given this compound's naphthoquinone structure, it has a strong UV chromophore, making it suitable for UV detection.[5] HPLC is advantageous for analyzing samples that are difficult to volatilize or for analytes that are thermally unstable, though this compound is relatively stable to heat in its dry state.[1] LC-MS/MS can provide higher specificity and sensitivity if available.[7]

Q3: How should I prepare and store samples containing this compound?

A3: Due to this compound's instability in alkaline and light conditions, proper sample handling is crucial.

  • Storage : Samples should be stored in amber glass containers to protect them from light and kept in a cool, dark place (e.g., refrigerated at 4°C).

  • pH Control : For aqueous samples, acidification to a pH below 7 is recommended to prevent alkaline hydrolysis.[1]

  • Extraction : Prompt extraction after collection is advised to minimize degradation. Use high-purity, pesticide-grade solvents for extraction.[8]

Q4: What are the expected degradation products of this compound?

A4: this compound primarily degrades through hydrolysis and photolysis.

  • Hydrolysis : Under alkaline conditions, this compound is hydrolyzed. The expected product is 2-chloro-3-hydroxy-1,4-naphthoquinone.[1]

  • Photolysis : In solution, this compound is slowly decomposed by light.[1] While specific products for this compound are not extensively documented in the provided search results, similar chlorinated pesticides can undergo dechlorination and oxidation. For instance, the related fungicide dicloran degrades into products like 2-chloro-1,4-benzoquinone (B1222853) and 1,4-benzoquinone (B44022) upon UV exposure.[9] Analysts should be aware of these or similar potential degradation products appearing as unknown peaks in chromatograms.

Troubleshooting Guide

Problem 1: Low or No Recovery of this compound

Q: I am experiencing very low recovery of this compound from my spiked samples, particularly from soil or water. What are the possible causes and solutions?

A: Low recovery is a common issue that can stem from sample preparation, analyte degradation, or chromatographic problems.

Possible Causes & Troubleshooting Steps:

  • Analyte Degradation : this compound degrades in alkaline conditions.[1]

    • Solution : Ensure your sample and extraction solvent pH are neutral or acidic. For water samples, consider adjusting the pH to ~6.0 before extraction. Avoid using basic solvents or reagents during sample preparation.

  • Inefficient Extraction : The choice of solvent and extraction technique is critical for achieving good recovery from complex matrices like soil.

    • Solution :

      • Solvent Polarity : Use a solvent of appropriate polarity. A mixture like hexane/acetone or dichloromethane/methanol can be effective for extracting pesticides from soil.[10][11]

      • Extraction Method : For soil, sonication or Soxhlet extraction can improve efficiency compared to simple shaking.[8][12] For water, ensure vigorous shaking during liquid-liquid extraction (LLE) or use solid-phase extraction (SPE) for better concentration.[8]

  • Loss During Solvent Evaporation : this compound can be lost if the evaporation step is too harsh.

    • Solution : Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Avoid evaporating to complete dryness; leave a small amount of solvent and reconstitute in the final injection solvent.

  • Active Sites in GC System : Active sites in the GC inlet liner or the front of the column can cause irreversible adsorption or degradation of analytes.[3][4]

    • Solution : Use a deactivated inlet liner (e.g., Ultra Inert). If peak shape is also poor (tailing), consider trimming the first few centimeters of the GC column or replacing it.[3]

troubleshooting_low_recovery start Start: Low this compound Recovery check_degradation Check for Analyte Degradation (Is sample pH > 7?) start->check_degradation adjust_ph Adjust sample/solvent pH to < 7 (e.g., acidic buffer) check_degradation->adjust_ph Yes check_extraction Review Extraction Protocol (Inefficient?) check_degradation->check_extraction No adjust_ph->check_extraction optimize_extraction Optimize Extraction: - Use appropriate solvent mix - Use sonication/Soxhlet for soil - Use SPE for water check_extraction->optimize_extraction Yes check_evaporation Check Evaporation Step (Too harsh?) check_extraction->check_evaporation No optimize_extraction->check_evaporation optimize_evaporation Use gentle N2 stream Avoid complete dryness check_evaporation->optimize_evaporation Yes check_gc_activity Check for Active Sites in GC (Poor peak shape?) check_evaporation->check_gc_activity No optimize_evaporation->check_gc_activity deactivate_gc Use deactivated liner Trim/replace column check_gc_activity->deactivate_gc Yes end_node Re-analyze Sample check_gc_activity->end_node No deactivate_gc->end_node experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Sample Collection (Soil, Water, etc.) extract 2. Solvent Extraction (e.g., Sonication) sample->extract cleanup 3. Extract Cleanup (e.g., SPE, Silica Gel) extract->cleanup concentrate 4. Concentration & Reconstitution cleanup->concentrate inject 5. HPLC or GC Injection concentrate->inject separate 6. Chromatographic Separation inject->separate detect 7. Detection (UV or ECD) separate->detect integrate 8. Peak Integration detect->integrate quantify 9. Quantification (Calibration Curve) integrate->quantify report 10. Final Report quantify->report degradation_pathway This compound This compound (2,3-dichloro-1,4-naphthoquinone) hydrolysis_product 2-chloro-3-hydroxy-1,4-naphthoquinone This compound->hydrolysis_product Alkaline Hydrolysis (High pH) photolysis_products Potential Photodegradation Products (e.g., Dechlorinated/Oxidized Species) This compound->photolysis_products Photolysis (UV Light in Solution)

References

impact of Dichlone purity and impurities on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for troubleshooting experiments involving Dichlone. Understanding the impact of its purity, potential impurities, and degradation products is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to change color over time. Is this normal and how can I prevent it?

A1: Yes, this can be a common observation. This compound, a yellow crystalline solid, is stable in its dry state and in acidic media. However, it is susceptible to degradation under certain conditions. In solution, it can be slowly decomposed by light.[1] Furthermore, it undergoes hydrolysis in alkaline solutions.[1] The color change may indicate the formation of degradation products.

To minimize degradation:

  • Store stock solutions in a non-aqueous solvent like DMSO.

  • Protect solutions from light by using amber vials or wrapping them in foil.[1]

  • Prepare fresh solutions for each experiment whenever possible.

  • For aqueous solutions, use buffers with a neutral or slightly acidic pH.[1][2][3][4]

Q2: I am observing inconsistent IC50 values for this compound in my fungicidal activity assays. What are the potential causes?

A2: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors related to the compound, experimental protocol, and data analysis.

  • Compound Purity and Integrity: The purity of your this compound sample is paramount. Impurities can possess their own biological activity, which may be synergistic or antagonistic to this compound's effects. Technical grade this compound can be around 95% pure, and it is crucial to identify and consider the impact of the remaining 5% of impurities.[1] Degradation of this compound in your stock solution can also lead to a decrease in potency and thus, variability in IC50 values.

  • Experimental Conditions:

    • pH of the medium: As this compound is susceptible to alkaline hydrolysis, a pH above 7 in your assay medium can lead to its degradation over the incubation period, resulting in higher and more variable IC50 values.[2][3][4]

    • Cell density and health: The confluency and health of your fungal cells can significantly impact their susceptibility to fungicides. Ensure consistent cell seeding densities and use cells in their exponential growth phase.

  • Assay Interference: As a quinone, this compound has the potential to interfere with certain assay readouts. For example, its yellow color can interfere with colorimetric assays, and its redox activity can affect assays measuring cellular redox status.[5][6][7]

Q3: Can impurities in my this compound sample affect my experimental results?

A3: Absolutely. Impurities can have a significant impact on experimental outcomes in several ways:

  • Direct Biological Activity: Impurities may have their own fungicidal, cytotoxic, or other biological effects that can confound the results attributed to this compound.

  • Alteration of Physicochemical Properties: Impurities can affect the solubility and stability of this compound in your experimental system.

  • Interference with Assays: Some impurities may interfere with analytical or biological assays, leading to inaccurate measurements. For instance, certain impurities might absorb light at the same wavelength used for a spectrophotometric reading, leading to artificially high or low values.[8]

Troubleshooting Guides

Issue 1: Inconsistent Antifungal Activity (Variable IC50 Values)
Potential Cause Troubleshooting Steps
This compound Degradation 1. Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 2. Control pH of Assay Medium: Ensure the pH of your culture medium is stable and ideally neutral or slightly acidic throughout the experiment.[2][3][4]
Variable Purity Between Batches 1. Source High-Purity this compound: Whenever possible, use this compound with the highest available purity. 2. Characterize Your Batch: If you suspect batch-to-batch variability, consider having the purity of your this compound sample independently verified by HPLC.
Inconsistent Inoculum 1. Standardize Inoculum Preparation: Use a consistent method for preparing your fungal spore or mycelial suspension to ensure a uniform starting cell density.
Assay Interference 1. Run Compound-Only Controls: To check for colorimetric or fluorescence interference, run controls containing only the assay medium and this compound at the concentrations used in your experiment.[5][6][7] 2. Consider Orthogonal Assays: If interference is suspected, confirm your results using a different assay that relies on an alternative detection method.
Issue 2: High Background or False Positives in Spectrophotometric or Fluorescence-Based Assays
Potential Cause Troubleshooting Steps
Intrinsic Absorbance or Fluorescence of this compound/Impurities 1. Measure Background Signal: Run a control experiment with this compound (and any suspected impurities if known) in the assay buffer without the biological components to measure its intrinsic absorbance or fluorescence at the assay wavelengths.[5][6][7] 2. Subtract Background: Subtract the background signal from your experimental values.
Redox Cycling of this compound 1. Assess Redox Activity: Quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can interfere with redox-sensitive assays (e.g., MTT, DCFDA).[5] 2. Include Antioxidant Controls: Perform experiments in the presence of an antioxidant (e.g., N-acetylcysteine) to determine if the observed effect is mediated by ROS.
Reaction with Assay Reagents 1. Check for Thiol Reactivity: this compound, as a quinone, can potentially react with thiol-containing reagents like DTT, which are common in enzyme assay buffers. If your assay contains thiols, consider if a time-dependent inhibition is observed, which might suggest covalent modification.

Data on this compound Purity and Potential Impurities

While specific quantitative data on the impact of this compound purity on experimental outcomes is limited in publicly available literature, the following tables provide a framework for understanding potential impurities and their hypothetical effects.

Table 1: Potential Impurities in this compound Synthesis

Impurity Potential Source Possible Impact on Experiments
1,4-Naphthoquinone Incomplete chlorination of the starting material.May exhibit some fungicidal activity, but likely less potent than this compound. Its presence would lower the overall potency of the sample.
Monochloro-1,4-naphthoquinones Incomplete chlorination.May have fungicidal properties, potentially leading to an overestimation of this compound's activity if not accounted for.
Other Chlorinated Naphthalenes Side reactions during the chlorination and oxidation of naphthalene.[3]Can have their own distinct toxicological profiles, including potential for enzyme induction (e.g., cytochrome P-450) and oxidative stress, which could interfere with cellular assays.[5]
Lead Potential contaminant from the manufacturing process.[9]Can be toxic to cells and interfere with a wide range of biological processes.

Table 2: Hypothetical Impact of this compound Purity on Fungicidal Activity (IC50)

This table presents a hypothetical scenario to illustrate the potential impact of purity on experimental results. Actual values may vary depending on the fungal species and experimental conditions.

This compound Purity Hypothetical IC50 (µM) Interpretation
99.5% 5.0Represents the activity of highly pure this compound.
95% 6.2The presence of 5% less active or inactive impurities leads to a higher apparent IC50 value, suggesting lower potency.
90% 7.8A further decrease in purity results in a more significant underestimation of the true potency of this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of a this compound sample using High-Performance Liquid Chromatography with UV detection.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity of the main peak using the area percentage method. Identify and quantify any impurity peaks with an area greater than 0.05%.

Protocol 2: Fungicidal Efficacy Testing (Broth Microdilution Method)

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) and IC50 of this compound against a fungal strain.

  • Materials: 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., Potato Dextrose Broth), this compound stock solution in DMSO, spectrophotometer.

  • Procedure:

    • Prepare Fungal Inoculum: Grow the fungal strain in a suitable broth and adjust the concentration of the spore or mycelial fragment suspension to a standardized density (e.g., 1 x 10^5 CFU/mL).

    • Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in the broth medium directly in the 96-well plate to achieve a range of final concentrations. Include a vehicle control (DMSO without this compound) and a no-treatment control.

    • Inoculation: Add the fungal inoculum to each well.

    • Incubation: Incubate the plates at the optimal temperature for fungal growth for a defined period (e.g., 24-72 hours).

    • Read Results: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the no-treatment control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound's Potential Mechanism of Action via Signaling Pathways

This compound, as a quinone, is an electrophilic compound that can react with cellular nucleophiles, such as cysteine residues in proteins, and can also participate in redox cycling, leading to the generation of Reactive Oxygen Species (ROS). This can, in turn, affect various signaling pathways. The diagrams below illustrate the potential mechanisms by which this compound may exert its effects.

Dichlone_Workflow cluster_prep Sample Preparation & Purity Assessment cluster_assay Fungicidal Activity Assay This compound This compound Sample HPLC HPLC-UV Analysis This compound->HPLC Purity Purity > 98%? HPLC->Purity Stock Prepare Stock Solution (DMSO) Purity->Stock Proceed if Pure Repurify Repurify or Source New Batch Purity->Repurify No Dilution Serial Dilution in Media Stock->Dilution Inoculate Inoculate with Fungal Culture Dilution->Inoculate Incubate Incubate Inoculate->Incubate Read Measure Growth (e.g., OD600) Incubate->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for assessing this compound purity and fungicidal activity.

PI3K_AKT_Pathway This compound This compound ROS Cellular Stress (e.g., ROS production) This compound->ROS PTEN PTEN ROS->PTEN Inhibition PI3K PI3K PTEN->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 pAKT p-AKT PIP3->pAKT Activation AKT AKT AKT->pAKT Downstream Downstream Effects (e.g., Apoptosis Inhibition, Cell Cycle Progression) pAKT->Downstream

Caption: Potential impact of this compound on the PI3K/AKT signaling pathway.

MAPK_Pathway This compound This compound ROS Cellular Stress (e.g., ROS production) This compound->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation pMAPK p-MAPK MAPKK->pMAPK Phosphorylation MAPK MAPK (e.g., p38, JNK) MAPK->pMAPK TranscriptionFactors Transcription Factors (e.g., AP-1) pMAPK->TranscriptionFactors Activation CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) TranscriptionFactors->CellularResponse

Caption: Potential activation of the MAPK signaling pathway by this compound-induced stress.

References

Navigating Dichlone Applications: A Technical Guide for Consistent Laboratory Results

Author: BenchChem Technical Support Team. Date: December 2025

Shanghái, China - Researchers, scientists, and drug development professionals now have access to a comprehensive technical support center designed to refine the application of Dichlone in laboratory settings, ensuring more consistent and reproducible experimental outcomes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and in-depth mechanistic insights into the compound's activity.

This compound (2,3-dichloro-1,4-naphthoquinone) is a quinone-based compound recognized for its fungicidal and algicidal properties. In the laboratory, it is often utilized for its ability to induce oxidative stress and apoptosis in various cell lines. However, its low aqueous solubility and potential for instability can present challenges, leading to inconsistent results. This technical guide aims to address these issues directly, offering practical solutions and a deeper understanding of the compound's behavior in experimental systems.

Core Properties and Handling of this compound

Success with this compound begins with a thorough understanding of its chemical and physical properties. Proper handling and storage are paramount to maintaining its integrity and ensuring reliable experimental performance.

PropertyValueReferences
Molecular Formula C₁₀H₄Cl₂O₂[1]
Molecular Weight 227.04 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 194-197 °C[2]
Water Solubility 0.1 mg/L at 25°C[2]
Solubility Soluble in chloroform, DMSO, o-xylene (B151617) (4%), and 1,2-dichlorobenzene. Sparingly soluble in alcohols.[2]
Stability Stable in dry state and acidic to neutral aqueous solutions. Hydrolyzed by alkalis. Sensitive to light in solution.[1]

Experimental Protocols

Achieving consistent results with this compound necessitates standardized protocols. Below are detailed methodologies for preparing stock solutions and conducting a common cytotoxicity assay.

Preparation of this compound Stock Solution

Due to its low water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, weigh out 2.27 mg of this compound for 1 mL of DMSO.

  • Dissolving: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles. Store at -20°C for long-term use.

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Target cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Troubleshooting and FAQs

This section addresses common issues encountered during experiments with this compound.

Q1: I'm observing a precipitate in my cell culture medium after adding this compound. What should I do?

A1: Precipitation is a common issue due to this compound's low aqueous solubility.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%).

  • Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Add Dropwise and Mix: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Serum Presence: While serum proteins can sometimes aid in solubilizing compounds, they can also interact and cause precipitation. If using serum-free media, solubility issues may be more pronounced. Consider performing a solubility test in your specific medium.

Q2: My experimental results with this compound are inconsistent between experiments. What could be the cause?

A2: Inconsistency can arise from several factors:

  • Stock Solution Stability: Avoid repeated freeze-thaw cycles of your this compound stock solution by preparing small aliquots. This compound in solution can be sensitive to light, so store it in amber or foil-wrapped tubes.

  • pH of the Medium: this compound is more stable in acidic to neutral conditions and is hydrolyzed by alkalis.[1] Ensure the pH of your culture medium is stable and within the optimal range for your cells.

  • Cell Passage Number and Density: The physiological state of your cells can affect their response to treatment. Use cells within a consistent range of passage numbers and ensure uniform cell seeding density across experiments.

  • Incubation Time: The timing of treatment and assay readout should be kept consistent.

Q3: How should I handle this compound safely in the laboratory?

A3: this compound can cause illness through inhalation, skin absorption, and/or ingestion.[1]

  • Always handle the solid compound and concentrated stock solutions in a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the induction of oxidative stress. This is achieved via a process known as redox cycling.

Dichlone_Redox_Cycling cluster_enzymatic Enzymatic Reduction This compound This compound (Quinone) Semiquinone Semiquinone Radical This compound->Semiquinone 1e⁻ reduction Hydroquinone Hydroquinone This compound->Hydroquinone 2e⁻ reduction Semiquinone->this compound Auto-oxidation O2_rad O₂⁻˙ (Superoxide) Semiquinone->O2_rad e⁻ transfer Hydroquinone->Semiquinone 1e⁻ oxidation O2 O₂ NADPH_reductase NAD(P)H Reductases NADPH NAD(P)H NADP NAD(P)⁺ NADPH->NADP Oxidation

Caption: Redox cycling of this compound generating superoxide (B77818) radicals.

In this process, this compound is reduced by cellular reductases, such as NAD(P)H:quinone oxidoreductase, to a semiquinone radical. This unstable intermediate can then donate an electron to molecular oxygen to form a superoxide radical (O₂⁻˙), regenerating the parent quinone, which can then re-enter the cycle. This continuous generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

The resulting oxidative stress triggers a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death).

Dichlone_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Nrf2_path Nrf2 Pathway (potential for initial protective response) ROS->Nrf2_path can activate MMP ↓ Mitochondrial Membrane Potential Mito_dys->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

The increase in ROS can lead to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential. This, in turn, results in the release of cytochrome c from the mitochondria into the cytosol, which activates caspase-9, an initiator caspase. Activated caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell during apoptosis.[3][4] While not definitively shown for this compound, it is plausible that the increase in ROS could also initially activate the Nrf2 antioxidant response pathway as a cellular defense mechanism.[5][6]

By providing this centralized resource, the aim is to empower researchers to overcome the technical hurdles associated with this compound usage, leading to more robust and reliable data in the fields of toxicology, drug discovery, and fundamental cell biology.

References

Technical Support Center: Mitigating Off-Target Effects of Dichlone in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dichlone in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the off-target effects of this reactive quinone compound. By implementing appropriate controls and mitigation strategies, you can enhance the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary off-target effects?

This compound (2,3-dichloro-1,4-naphthoquinone) is a quinone-containing compound. In cellular assays, its primary off-target effects stem from two main chemical properties:

  • Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, a process that generates superoxide (B77818) radicals and other reactive oxygen species. This leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately causing cytotoxicity.

  • Michael Addition Reactions: As a Michael acceptor, this compound can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH). This covalent modification, known as protein adduction, can alter protein structure and function, leading to enzyme inhibition and disruption of signaling pathways. The depletion of the cellular antioxidant glutathione (GSH) further exacerbates oxidative stress.

Q2: I'm observing high levels of cytotoxicity in my assay, even at low concentrations of this compound. Is this an off-target effect?

High cytotoxicity, especially at concentrations where you expect to see a specific biological effect, is a strong indicator of off-target activity. This is likely due to excessive ROS production and/or widespread protein adduction leading to cellular dysfunction and death.

Q3: How can I reduce this compound-induced ROS production in my cellular assay?

Co-incubation with an antioxidant is a common strategy to mitigate ROS-induced off-target effects. N-acetylcysteine (NAC) is a widely used antioxidant that can directly scavenge ROS and also serves as a precursor for glutathione synthesis, helping to replenish depleted intracellular GSH levels.

Q4: What concentration of N-acetylcysteine (NAC) should I use?

The optimal concentration of NAC can vary depending on the cell type, this compound concentration, and assay duration. It is recommended to perform a dose-response experiment to determine the lowest effective concentration of NAC that reduces cytotoxicity and ROS levels without interfering with your primary assay readout. Based on literature for mitigating oxidative stress, a starting concentration range of 1-10 mM NAC is often used.

Q5: Will using an antioxidant like NAC affect the on-target activity of this compound?

This is a critical consideration. If the intended mechanism of action of this compound involves oxidative stress, then co-treatment with an antioxidant will likely interfere with your experiment. It is essential to include proper controls to assess the impact of the antioxidant on your expected biological outcome.

Q6: My fluorescence-based assay is giving inconsistent results with this compound. What could be the cause?

This compound, being a colored compound, has the potential to interfere with fluorescence-based assays. This interference can manifest as:

  • Autofluorescence: this compound itself may fluoresce at the excitation/emission wavelengths of your assay dye.

  • Quenching: this compound may absorb the light emitted by your fluorescent probe, leading to a decrease in the detected signal.

  • Direct Reaction with Dyes: The reactive nature of this compound could lead to a direct chemical reaction with the fluorescent dye, altering its spectral properties. For example, this compound could potentially oxidize the commonly used ROS probe 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH₂), leading to a false-positive signal.

Troubleshooting Guides

Problem 1: High Background or Inconsistent Readings in Fluorescence Assays

Possible Cause: Interference from this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the same concentrations used in your experiment, but without cells or other assay reagents. This will determine if this compound exhibits autofluorescence at your assay's wavelengths.

  • Run a Dye + Compound Control: In a cell-free system, mix your fluorescent dye with this compound at your experimental concentrations. A decrease in fluorescence compared to the dye alone suggests quenching. An increase could indicate a direct reaction.

  • Wavelength Selection: If possible, use fluorescent probes with excitation and emission wavelengths in the far-red spectrum, as this can reduce interference from many small molecules.[1]

Problem 2: Unexpectedly High Levels of Cell Death

Possible Cause: Off-target cytotoxicity due to ROS production and protein adduction.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the Lactate Dehydrogenase (LDH) release assay, to quantify cell death across a range of this compound concentrations.[2] This will help you establish a therapeutic window.

  • Co-treat with an Antioxidant: As described in the FAQs, perform your experiment with and without a co-treatment of N-acetylcysteine (NAC) to determine if the observed cytotoxicity is ROS-mediated.[3][4]

  • Measure Glutathione Levels: Assess intracellular GSH levels after this compound treatment. A significant decrease in GSH is a strong indicator of oxidative stress and protein adduction. Several commercial kits are available for this purpose.[5][6][7]

Experimental Protocols & Data

Table 1: General Guidelines for N-acetylcysteine (NAC) Co-treatment
ParameterRecommendationRationale
NAC Concentration Range 1 - 10 mMTo be optimized for each cell line and this compound concentration.
Pre-incubation Time 1 - 2 hoursTo allow for cellular uptake and potential increase in intracellular GSH levels before this compound exposure.
Controls 1. Vehicle Control2. This compound Only3. NAC Only4. This compound + NACTo dissect the effects of each component and the combination.
Protocol 1: Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)

Principle: H₂DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells of interest

  • This compound

  • N-acetylcysteine (NAC) (optional)

  • H₂DCFDA (prepare fresh stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • (Optional) Antioxidant Pre-treatment: If testing the effect of an antioxidant, remove the culture medium and add fresh medium containing the desired concentration of NAC. Incubate for 1-2 hours.

  • This compound Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound (with or without NAC). Include appropriate vehicle controls. Incubate for the desired time period.

  • H₂DCFDA Loading:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add fresh, serum-free medium containing 5-10 µM H₂DCFDA to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells once with warm PBS.

    • Add PBS to each well.

    • Measure the fluorescence using a microplate reader.

Troubleshooting Controls for H₂DCFDA Assay with this compound:

  • Cell-Free Control: Add H₂DCFDA and this compound to cell-free wells to check for direct oxidation of the probe by this compound.[8]

  • Positive Control: Treat cells with a known ROS inducer (e.g., H₂O₂) to ensure the assay is working correctly.

Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • Cells cultured in a 96-well plate and treated with this compound

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol. Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the manufacturer's instructions.

Signaling Pathways and Workflows

This compound-Induced Off-Target Effects and Mitigation

The following diagram illustrates the primary off-target mechanisms of this compound and the points of intervention for mitigation strategies.

Dichlone_Off_Target This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Redox Cycling GSH_Depletion Glutathione (GSH) Depletion This compound->GSH_Depletion Conjugation Protein_Adduction Protein Adduction (Michael Addition) This compound->Protein_Adduction Electrophilic Attack Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_Depletion->Oxidative_Stress Reduced Antioxidant Capacity Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Protein_Adduction->Cellular_Damage Altered Protein Function Oxidative_Stress->Cellular_Damage Cytotoxicity Cytotoxicity Cellular_Damage->Cytotoxicity NAC N-acetylcysteine (NAC) GSH_Synthesis GSH Synthesis NAC->GSH_Synthesis ROS_Scavenging ROS Scavenging NAC->ROS_Scavenging GSH_Synthesis->GSH_Depletion Replenishes ROS_Scavenging->ROS Neutralizes

Caption: this compound's off-target effects and mitigation by NAC.

Nrf2 Signaling Pathway in Response to this compound

This compound, through the generation of ROS and reaction with sulfhydryl groups, can activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Keap1 Keap1 (Cys modification) This compound->Keap1 Michael Addition ROS->Keap1 Oxidation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1->Keap1_Nrf2 Inhibition of Nrf2 binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n->ARE Binding

Caption: Activation of the Nrf2 pathway by this compound.

Experimental Workflow for Investigating Off-Target Effects

This workflow provides a systematic approach to identifying and mitigating the off-target effects of this compound.

Experimental_Workflow Start Start: Hypothesis of This compound's Biological Activity Dose_Response 1. Initial Dose-Response (Viability/Cytotoxicity Assay - e.g., LDH) Start->Dose_Response High_Toxicity High Toxicity at Low Concentrations? Dose_Response->High_Toxicity ROS_Assay 2. Measure ROS Production (e.g., H₂DCFDA) High_Toxicity->ROS_Assay Yes Compare_Endpoints 5. Compare Primary Endpoint with and without NAC High_Toxicity->Compare_Endpoints No GSH_Assay 3. Measure Intracellular GSH ROS_Assay->GSH_Assay Mitigation 4. Test Mitigation Strategy (e.g., NAC Co-treatment) GSH_Assay->Mitigation Mitigation->Compare_Endpoints On_Target_Confirmed On-Target Effect Confirmed (ROS-independent) Compare_Endpoints->On_Target_Confirmed No change in primary endpoint with NAC Off_Target_Identified Off-Target Effect Identified (ROS-dependent) Compare_Endpoints->Off_Target_Identified Primary endpoint _attenuated_ with NAC Re_evaluate Re-evaluate Hypothesis/ Assay System Off_Target_Identified->Re_evaluate

Caption: Workflow for assessing this compound's off-target effects.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Dichlone Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Dichlone at trace levels. This compound, a quinone-based fungicide, requires sensitive and specific analytical methods for monitoring its presence in various matrices to ensure environmental and consumer safety. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a comparison with alternative methods, detailed experimental protocols, and a summary of validation performance data.

Comparison of Analytical Methods for this compound Analysis

While LC-MS/MS (B15284909) is a premier technique for trace-level quantification of pesticides like this compound, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. The choice of method depends on the analyte's properties and the specific requirements of the analysis.

Parameter LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Separates compounds based on their volatility and interaction with a stationary phase in a gaseous state, followed by mass-based detection.
Applicability Ideal for a wide range of compounds, including non-volatile and thermally labile molecules like this compound.Best suited for volatile and thermally stable compounds. This compound has low volatility, making direct GC analysis challenging without derivatization.
Sample Preparation Often involves Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2]Typically requires liquid-liquid extraction followed by a derivatization step to increase volatility and thermal stability.
Sensitivity Extremely high sensitivity, capable of detecting concentrations at the nanogram per liter (ng/L) or parts-per-trillion (ppt) level.[3]High sensitivity, but may be lower than LC-MS/MS for non-volatile compounds.
Specificity High specificity due to the selection of precursor and product ion transitions (Multiple Reaction Monitoring - MRM), minimizing matrix interference.[4]Good specificity from mass fragmentation patterns, but can be more susceptible to co-eluting matrix interferences.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components, often mitigated by using an internal standard.[5]Less prone to ion suppression but can be affected by non-volatile matrix components contaminating the injector and column.

Experimental Protocol: LC-MS/MS Method

A detailed protocol for the trace analysis of this compound is outlined below, covering sample preparation and instrumental analysis.

Sample Preparation: Solid Phase Extraction (SPE)

This procedure is suitable for clarifying and concentrating this compound from aqueous environmental samples.

  • Cartridge Conditioning: An SPE cartridge (e.g., C18, 500 mg) is conditioned sequentially with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: A 100 mL water sample, acidified with formic acid to pH 3, is passed through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: The cartridge is washed with 5 mL of deionized water to remove interfering polar impurities.

  • Drying: The cartridge is dried under a gentle stream of nitrogen for 10 minutes to remove residual water.

  • Elution: this compound is eluted from the cartridge with 5 mL of acetonitrile.

  • Concentration: The eluate is evaporated to dryness under nitrogen and reconstituted in 1 mL of the initial mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized parameters for chromatographic separation and mass spectrometric detection.

Table 2: Liquid Chromatography Parameters

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, return to 10% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL

| Column Temp. | 40 °C |

Table 3: Tandem Mass Spectrometry Parameters

Parameter Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 225.0
Product Ion 1 (m/z) 190.0 (Quantitative)
Product Ion 2 (m/z) 162.0 (Qualitative)
Collision Energy Optimized for transitions (e.g., 15-25 eV)

| Dwell Time | 100 ms |

Method Validation: Performance and Data

The analytical method was validated according to international guidelines (e.g., ICH Q2(R2)) to ensure it is fit for its intended purpose.[7][8] The key validation parameters and their acceptance criteria are summarized below.

Table 4: Summary of Method Validation Results

Validation Parameter Procedure Result Acceptance Criteria
Specificity Analysis of blank matrix samples and spiked samples to check for interferences at the retention time of this compound. No interfering peaks observed at the retention time of the analyte. No significant interference at the analyte's retention time.
Linearity & Range Analysis of calibration standards at 7 concentration levels. 0.1 - 100 µg/L Correlation Coefficient (R²) ≥ 0.995
Accuracy Spiked recovery experiments at three concentration levels (Low, Medium, High). 96.5% - 104.2% 80% - 120%
Precision (Repeatability) Six replicate injections of a standard solution. %RSD = 3.8% %RSD ≤ 15%
Precision (Intermediate) Analysis by different analysts on different days. %RSD = 5.2% %RSD ≤ 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. 0.04 µg/L -
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. 0.1 µg/L Must be within the linear range.

| Robustness | Deliberate small variations in flow rate and column temperature. | No significant impact on results (%RSD < 10%). | Method remains reliable under varied conditions. |

Workflow and Process Visualization

A validated analytical method follows a structured, multi-step process from initial planning to final documentation. The logical flow ensures that all performance characteristics are thoroughly evaluated and meet predefined criteria.

LC-MS/MS Method Validation Workflow Start Define Method Purpose (Trace this compound Analysis) Protocol Develop Validation Protocol (Define Parameters & Criteria) Start->Protocol Experiments Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Experiments Data_Analysis Collect and Analyze Data Experiments->Data_Analysis Decision Do Results Meet Acceptance Criteria? Data_Analysis->Decision Report Prepare Validation Report Decision->Report  Yes Troubleshoot Troubleshoot & Re-evaluate Method Decision->Troubleshoot No Method_Validated Method is Validated and Fit for Purpose Report->Method_Validated Troubleshoot->Protocol

Caption: Workflow for the validation of an analytical method.

References

Comparative Efficacy of Dichlone Versus Other Quinone-Based Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal efficacy of Dichlone against other quinone-based fungicides, supported by available experimental data. This compound, a naphthoquinone fungicide, has been historically used for the control of a variety of fungal pathogens. This guide will delve into its performance in comparison to other quinones, detailing experimental methodologies and mechanisms of action.

Efficacy Data: A Comparative Overview

Quantitative data on the efficacy of this compound and other quinone-based fungicides is crucial for comparative analysis. The following tables summarize the available 50% effective concentration (EC50) values against various phytopathogenic fungi. It is important to note that due to this compound being an older and now largely obsolete fungicide, direct comparative studies with modern quinone fungicides are limited.[1][2][3] The data presented here is compiled from various sources to provide a comparative perspective.

Table 1: Comparative Efficacy (EC50 in µg/mL) of this compound and Dithianon against Select Fungal Pathogens

Fungal SpeciesThis compound (EC50 µg/mL)Dithianon (EC50 µg/mL)
Alternaria solaniNot available1.63 - 2.40[4][5]
Botrytis cinereaNot available0.3 - 33.7[6]
Fusarium oxysporumNot availableNot available
Venturia inaequalisNot available0.23 - 0.44[6]
Didymella applanataNot available12.12 - 18.73[7]
Colletotrichum fioriniaeNot available>10[8]

Note: Direct comparative EC50 values for this compound against the listed pathogens were not available in the reviewed literature.

Table 2: Efficacy (EC50 in µg/mL) of Other Quinone-Based Fungicides

FungicideFungal SpeciesEC50 (µg/mL)
Chloranil (B122849)Fusarium oxysporum> 100[9]
DithianonAlternaria dauciLower than Chlorothalonil[4]
Pyraclostrobin + DithianonAlternaria tenuissima15.366[10]

Experimental Protocols

The determination of antifungal efficacy, typically expressed as Minimum Inhibitory Concentration (MIC) or EC50, is performed using standardized laboratory methods. The data presented in this guide is primarily based on the following experimental protocols:

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is widely used to determine the EC50 of a fungicide against mycelial fungi.

  • Medium Preparation: A suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent and added to the molten agar at various concentrations. A control plate without the fungicide is also prepared.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing margin of a fungal colony, is placed at the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Culture Medium (PDA) B Incorporate Fungicide at Various Concentrations A->B C Inoculate with Fungal Mycelial Plug B->C D Incubate at Controlled Temperature C->D E Measure Radial Growth D->E F Calculate Percent Inhibition E->F G Determine EC50 via Regression Analysis F->G

Mycelial Growth Inhibition Assay Workflow
Spore Germination Inhibition Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a mature fungal culture and suspended in sterile water or a nutrient solution. The spore concentration is adjusted to a predetermined level.

  • Fungicide Treatment: The spore suspension is mixed with various concentrations of the fungicide. A control with no fungicide is included.

  • Incubation: A small aliquot of each mixture is placed on a microscope slide or in a microtiter plate and incubated in a humid chamber for a specific period.

  • Microscopic Examination: The percentage of germinated spores is determined by observing a set number of spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • EC50 Calculation: The percentage of germination inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined using regression analysis.

Mechanism of Action and Signaling Pathways

Quinone-based fungicides exert their antifungal activity through various mechanisms, primarily by interfering with cellular respiration and reacting with essential biomolecules.

This compound: Reaction with Thiol-Containing Enzymes

This compound's primary mode of action is its ability to react with sulfhydryl (-SH) groups of essential enzymes and proteins within the fungal cell.[2] This non-specific action disrupts numerous metabolic processes.

  • Cellular Entry: this compound, being lipophilic, can readily penetrate the fungal cell wall and membrane.

  • Thiol Reactivity: Inside the cell, the electrophilic quinone structure of this compound reacts with nucleophilic thiol groups found in amino acids like cysteine, which are critical components of many enzymes. This reaction, a Michael addition, leads to the formation of a covalent bond.

  • Enzyme Inactivation: The covalent modification of thiol groups in enzymes, such as those involved in glycolysis and cellular respiration, leads to their inactivation.

  • Disruption of Cellular Respiration: By inhibiting key respiratory enzymes, this compound disrupts the electron transport chain, leading to a reduction in ATP synthesis and ultimately cell death.

  • Glutathione (B108866) Depletion: this compound can also react with glutathione (GSH), a critical antioxidant in the cell, leading to its depletion and increasing oxidative stress.

G This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Penetration ThiolEnzymes Thiol-Containing Enzymes (e.g., in Glycolysis & Respiration) This compound->ThiolEnzymes Reacts with -SH groups Glutathione Glutathione (GSH) This compound->Glutathione Reacts with -SH group Inactivation Enzyme Inactivation ThiolEnzymes->Inactivation Depletion GSH Depletion Glutathione->Depletion RespInhibition Inhibition of Cellular Respiration Inactivation->RespInhibition OxidativeStress Increased Oxidative Stress Depletion->OxidativeStress CellDeath Fungal Cell Death RespInhibition->CellDeath OxidativeStress->CellDeath

Mechanism of Action of this compound
Other Quinone-Based Fungicides

  • Dithianon: Similar to this compound, Dithianon is a multi-site inhibitor that reacts with thiol groups in proteins and peptides.[11]

  • Quinone outside Inhibitors (QoIs): This class of fungicides, which includes strobilurins like Azoxystrobin and Pyraclostrobin, has a more specific mode of action. They bind to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex in the mitochondrial respiratory chain, inhibiting electron transport and ATP synthesis.[7][8]

Conclusion

This compound, a naphthoquinone fungicide, exhibits broad-spectrum antifungal activity primarily through its non-specific reaction with thiol-containing enzymes, leading to the disruption of cellular respiration and other vital metabolic processes. While direct comparative efficacy data with other quinone-based fungicides is scarce due to its status as an older compound, understanding its mechanism provides a basis for comparison with other quinones. Dithianon shares a similar multi-site, thiol-reactive mechanism, whereas modern QoI fungicides have a more specific, single-site mode of action. This difference in mechanism has implications for the spectrum of activity, potential for resistance development, and overall performance in disease management programs. Further research into the specific enzymatic targets of this compound and direct comparative studies under standardized conditions would be beneficial for a more comprehensive understanding of its relative efficacy.

References

Comparative Analysis of Dichlone and Structurally Similar Compounds: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dichlone (2,3-dichloro-1,4-naphthoquinone) and its structurally similar compounds. Understanding the potential for cross-reactivity is crucial for the development of specific and accurate analytical methods, such as immunoassays, and for structure-activity relationship (SAR) studies. This document summarizes the structural similarities of related compounds, outlines a detailed experimental protocol for assessing cross-reactivity using a competitive ELISA, and illustrates the underlying biological mechanism of action for this class of compounds.

Structural Comparison of this compound and Related Naphthoquinones

This compound's biological activity and analytical detectability are largely determined by its 1,4-naphthoquinone (B94277) core and the presence of chlorine atoms at the 2 and 3 positions. Structurally similar compounds, which may exhibit cross-reactivity in analytical assays, typically share the naphthoquinone backbone but differ in the substituents on the quinone ring. The following table details some of these related compounds.

Compound NameStructureKey Structural Differences from this compoundPotential for Cross-Reactivity
This compound 2,3-dichloro-1,4-naphthoquinoneReference Compound N/A
2-Chloro-1,4-naphthoquinoneAbsence of a chlorine atom at the 3-position.High, due to the shared chloro-naphthoquinone structure.
2,3-Dibromo-1,4-naphthoquinoneBromine atoms instead of chlorine atoms at the 2 and 3-positions.High, due to the similar halogen substitutions and overall structure.
2-Hydroxy-1,4-naphthoquinone (Lawsone)A hydroxyl group at the 2-position and no substituent at the 3-position.Moderate, the core naphthoquinone structure is the same, but the electronic properties of the hydroxyl group differ significantly from chlorine.
2-Amino-3-chloro-1,4-naphthoquinoneAn amino group at the 2-position instead of a chlorine atom.Moderate to High, depending on the specificity of the antibody or analytical method. The presence of one chlorine and the core structure are significant similarities.
2-Methoxy-1,4-naphthoquinoneA methoxy (B1213986) group at the 2-position and no substituent at the 3-position.Moderate, the core structure is present, but the methoxy group alters the steric and electronic properties compared to this compound.

Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity Assessment

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify this compound and assess the cross-reactivity of structurally similar compounds. The principle of this assay is the competition between this compound in a sample and a this compound-enzyme conjugate for a limited number of anti-Dichlone antibody binding sites coated on a microplate.

Materials:

  • 96-well microtiter plates

  • Anti-Dichlone polyclonal or monoclonal antibody

  • This compound standard

  • This compound-horseradish peroxidase (HRP) conjugate

  • Structurally similar compounds for cross-reactivity testing

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the anti-Dichlone antibody in coating buffer to an optimal concentration (typically 1-10 µg/mL).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the test compounds in assay buffer.

    • Add 50 µL of the standard or test compound solution to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for this compound and each test compound.

    • Calculate the percent cross-reactivity for each test compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizations

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Coat_Plate Coat Plate with Anti-Dichlone Antibody Block_Plate Block Unbound Sites Coat_Plate->Block_Plate Add_Sample Add Sample or Standard Block_Plate->Add_Sample Add_Conjugate Add this compound-HRP Conjugate Add_Sample->Add_Conjugate Competition Competitive Binding Add_Conjugate->Competition Wash Wash Unbound Reagents Competition->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Workflow for a competitive ELISA to assess this compound cross-reactivity.

Signaling Pathway of this compound and Related Quinone Fungicides

This compound and other quinone-based fungicides are classified as Quinone outside Inhibitors (QoIs). Their primary mechanism of action is the inhibition of mitochondrial respiration in fungi. They specifically target the cytochrome bc1 complex (also known as Complex III) in the electron transport chain. By binding to the Qo site of this complex, they block the transfer of electrons from ubiquinol (B23937) to cytochrome c, which halts ATP synthesis and leads to fungal cell death. This targeted action is the reason for the high degree of cross-resistance observed among different QoI fungicides, as a mutation in the target site can confer resistance to the entire class of compounds.

QoI_Signaling_Pathway cluster_mitochondrion Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone_Pool Ubiquinone (Q) Pool Complex_I->Ubiquinone_Pool e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone_Pool e- Complex_III Complex III (Cytochrome bc1) Ubiquinone_Pool->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->Complex_III Inhibits at Qo site

Caption: Mechanism of action of this compound as a Quinone outside Inhibitor (QoI).

Dichlone's Inhibitory Gauntlet: A Comparative Analysis of its Impact on Fungal Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of antifungal agents is paramount. Dichlone, a quinone-based fungicide, has long been recognized for its potent inhibitory effects on fungal growth. An independent verification of its mechanism reveals a multi-pronged attack on crucial fungal enzymes, primarily through its reactivity with sulfhydryl groups, leading to a disruption of cellular respiration and metabolic pathways.

This compound's primary mode of action involves the disruption of fungal enzyme activity by interfering with electron transport, which in turn leads to oxidative stress and cell damage.[1] This interference stems from its ability to react with enzyme thiols, the sulfhydryl groups (-SH) found in cysteine residues, which are often critical for enzyme structure and function.[2] This reactivity makes a broad range of metabolic enzymes potential targets.

Broad-Spectrum Inhibition of Key Metabolic Pathways

Experimental evidence indicates that this compound effectively inhibits the key oxidative pathways necessary for fungal survival. The oxidation of crucial substrates such as glucose, acetate, pyruvate (B1213749), and alpha-ketoglutarate (B1197944) is significantly hampered in the presence of this compound.[2] This suggests a widespread impact on both glycolysis and the tricarboxylic acid (TCA) cycle, the central hubs of cellular energy production.

Potential Enzyme Targets of this compound

While specific IC50 values for this compound against a wide array of fungal enzymes are not extensively documented in publicly available literature, its known reactivity towards sulfhydryl groups points to a number of likely targets. Enzymes that are rich in cysteine residues or rely on sulfhydryl-containing cofactors are particularly susceptible.

Table 1: Potential Fungal Enzyme Targets for this compound Based on Mechanism of Action

Enzyme ClassSpecific Enzyme (Example)Role in Fungal MetabolismRationale for Inhibition by this compound
DehydrogenasesPyruvate DehydrogenaseConverts pyruvate to acetyl-CoA for entry into the TCA cycle.Contains lipoic acid, a cofactor with a disulfide bond susceptible to reduction and reaction with thiol-reactive compounds.
Succinate (B1194679) DehydrogenaseA key enzyme in both the TCA cycle and the electron transport chain.Contains iron-sulfur clusters and cysteine residues that are potential targets.
Alcohol DehydrogenaseInvolved in fermentation and metabolism of alcohols.Contains zinc-coordinating cysteine residues essential for catalytic activity.
Other TCA Cycle EnzymesAconitaseCatalyzes the isomerization of citrate (B86180) to isocitrate.Contains an iron-sulfur cluster that can be a target for reactive molecules.
Sulfhydryl ProteasesPapain-like proteasesInvolved in various cellular processes including protein turnover.Have a critical cysteine residue in their active site.
Glutathione-dependent enzymesGlutathione S-transferaseDetoxification of xenobiotics.This compound can be conjugated by glutathione, and may also inhibit the enzyme itself.

Comparative Perspective with Other Fungicides

To provide a comprehensive understanding of this compound's efficacy, it is crucial to compare its mode of action with other classes of fungicides.

Succinate Dehydrogenase Inhibitors (SDHIs): This major class of fungicides, as their name suggests, specifically targets succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. While this compound is also proposed to affect this enzyme, SDHIs have a much more targeted mechanism of action.

Dithiocarbamates (e.g., Thiram): Like this compound, dithiocarbamates are also known to be multi-site inhibitors that react with sulfhydryl groups in various enzymes. This broad-spectrum activity makes them effective but also raises concerns about non-specific toxicity.

Captan: This fungicide also acts by reacting with thiols, leading to the inhibition of numerous enzymes and disruption of fungal metabolism. Its mechanism is very similar to that of this compound, involving a broad, non-specific attack on sulfhydryl-containing proteins.

Due to a lack of publicly available, directly comparable quantitative data (e.g., IC50 values) for this compound and these other fungicides on the same isolated fungal enzymes, a direct side-by-side numerical comparison is challenging. However, the qualitative comparison of their mechanisms highlights the different strategies employed by these antifungal agents.

Experimental Protocols

To independently verify the inhibitory effects of this compound on fungal enzymes, the following general experimental protocols can be adapted.

Enzyme Activity Assay

Objective: To determine the in vitro inhibitory effect of this compound on a specific fungal enzyme.

Materials:

  • Purified fungal enzyme of interest (e.g., alcohol dehydrogenase from Saccharomyces cerevisiae)

  • Substrate for the enzyme (e.g., ethanol (B145695) for alcohol dehydrogenase)

  • Cofactor for the enzyme (e.g., NAD+ for alcohol dehydrogenase)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Assay buffer (specific to the enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate, and cofactor in a cuvette.

  • Add a specific concentration of this compound to the experimental cuvettes and the equivalent volume of solvent to the control cuvette.

  • Initiate the reaction by adding the purified enzyme to the cuvette.

  • Monitor the change in absorbance at a specific wavelength over time. The rate of change in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Reversibility of Inhibition Assay

Objective: To determine if the inhibition of the enzyme by this compound is reversible, which would be consistent with its interaction with sulfhydryl groups.

Materials:

  • Same materials as the Enzyme Activity Assay

  • A sulfhydryl-containing compound (e.g., L-cysteine or dithiothreitol (B142953) - DTT)

Procedure:

  • Pre-incubate the purified enzyme with an inhibitory concentration of this compound for a specific period.

  • To one set of pre-incubated enzyme-inhibitor mixtures, add a high concentration of L-cysteine or DTT. To another set, add buffer.

  • Initiate the enzyme activity assay as described above for both sets.

  • Compare the enzyme activity in the presence and absence of the sulfhydryl-containing compound. A significant recovery of enzyme activity upon addition of cysteine or DTT would indicate a reversible interaction with sulfhydryl groups.

Visualizing the Mechanism of Action

To conceptualize the proposed inhibitory mechanism of this compound, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Proposed mechanism of this compound's antifungal activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Purify_Enzyme Purify Fungal Enzyme Mix_Components Mix Reagents and this compound Purify_Enzyme->Mix_Components Prep_Reagents Prepare Substrate, Cofactor, Buffer Prep_Reagents->Mix_Components Prep_this compound Prepare this compound Stock Prep_this compound->Mix_Components Add_Enzyme Initiate with Enzyme Mix_Components->Add_Enzyme Measure_Activity Measure Activity (Spectrophotometry) Add_Enzyme->Measure_Activity Calc_Inhibition Calculate % Inhibition Measure_Activity->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

References

Dichlone: A Benchmark for the Discovery of Novel Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of drug-resistant fungal infections necessitates the continuous discovery and development of novel antifungal agents. Historically, compounds like Dichlone have served as important benchmarks in the evaluation of new antifungal candidates. This guide provides a comparative overview of this compound and contemporary antifungal compounds, with a focus on those targeting similar cellular pathways. Experimental data is presented to offer a quantitative comparison, and detailed protocols are provided for key experimental assays.

Introduction to this compound: A Historical Benchmark

This compound (2,3-dichloro-1,4-naphthoquinone) is a synthetic naphthoquinone that was historically used as a foliar fungicide in agriculture.[1][2] As a member of the quinone class of compounds, its antifungal activity stems from its ability to interfere with fundamental cellular processes. Although now largely obsolete in agricultural practice due to regulatory changes and the development of more specific agents, this compound's mechanism of action and chemical scaffold continue to be relevant in the context of antifungal drug discovery.[3]

Mechanism of Action: this compound's primary mode of antifungal activity involves the disruption of fungal cellular respiration. It acts by altering the permeability of the fungal cell membrane and inhibiting key oxidative enzymes within the mitochondrial electron transport chain.[4] This leads to a depletion of cellular ATP, ultimately causing fungal cell death.

Comparative Analysis of Antifungal Activity

The following tables summarize the in vitro antifungal activity of various naphthoquinone derivatives and novel antifungal compounds that, like this compound, target fungal mitochondrial respiration. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of Naphthoquinone Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
2-methoxynaphthalene-1,4-dioneCryptococcus neoformans3.12 - 12.5[5]
2,3-DBNQCryptococcus neoformans0.19[5]
2-octanoylbenzohydroquinoneCandida krusei2[6]
2-octanoylbenzohydroquinoneRhizopus oryzae4[6]
IVS320Cryptococcus spp.3 - 5[7]
IVS320Dermatophytes5 - 28[7]
Various 3-Chloro-1,4-naphthoquinonesCandida albicans0.025 - 1.25[8]

Table 2: Antifungal Activity of Novel Compounds Targeting Mitochondrial Respiration

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Arylamidine T-2307Candida spp.0.00025 - 0.0039[9]
Ilicicolin HCandida, Cryptococcus, Aspergillus spp.0.04 - 1.56[9][10]
ML316Azole-resistant C. albicans0.05 - 0.5[9]
19ak (thiosemicarbazone derivative)Candida albicans0.125[9]
19ak (thiosemicarbazone derivative)Cryptococcus neoformans0.5[9]
PhosundoxinYeast-like and filamentous fungi2 - 16[11]

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[12][13][14]

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

Objective: To determine the in vitro minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

Materials:

  • Test compound (e.g., this compound derivative, novel antifungal)

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile 96-well microtiter plates

  • Sterile, disposable inoculation loops or swabs

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35°C)

  • Sterile saline (0.85%) or water

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for the test compound

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution in RPMI-1640 medium to achieve a range of concentrations for testing.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

    • Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Microtiter Plate Setup:

    • Dispense 100 µL of the appropriate antifungal dilution into each well of the 96-well plate.

    • Include a positive control well (containing a known antifungal agent like fluconazole (B54011) or amphotericin B) and a negative/growth control well (containing only RPMI-1640 medium and the fungal inoculum).

    • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation:

    • Seal the microtiter plate and incubate at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control well. This can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a general workflow for antifungal drug discovery.

Dichlone_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrial Respiration This compound This compound Membrane Cell Membrane This compound->Membrane Alters Permeability Mitochondrion Mitochondrion This compound->Mitochondrion ETC Electron Transport Chain (ETC) This compound->ETC Inhibits Electron Flow Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ETC->ATP_Synthase ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP ATP ATP_Synthase->ATP Generates ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to ROS->Cell_Death Damage leads to

Caption: Proposed mechanism of action of this compound on a fungal cell.

Antifungal_Discovery_Workflow cluster_discovery Discovery & Screening cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_development Preclinical & Clinical Development Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification MIC_Determination MIC Determination (vs. Benchmark) Hit_Identification->MIC_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Toxicity_Assay In Vitro Toxicity Mechanism_of_Action->Toxicity_Assay Animal_Model Efficacy in Animal Models Toxicity_Assay->Animal_Model Pharmacokinetics Pharmacokinetics (ADME) Animal_Model->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Statistical Validation of Fungicide Dose-Response Relationships: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical validation of dose-response relationships for fungicides, with a comparative analysis of hypothetical data for Dichlone and a contemporary alternative. It is designed to offer researchers, scientists, and professionals in drug development a framework for assessing and comparing the efficacy of fungicidal compounds. The information presented is synthesized from established principles of toxicology and biostatistics.

Comparative Dose-Response Data

The following tables summarize hypothetical, yet representative, quantitative data for this compound and a contemporary fungicide alternative. This data is structured to facilitate a clear comparison of their dose-response characteristics.

Table 1: In Vitro Fungicidal Efficacy

Concentration (µM)This compound (% Inhibition)Alternative Fungicide (% Inhibition)
0.11510
14535
107580
509095
1009298

Table 2: Statistical Validation Parameters

ParameterThis compoundAlternative Fungicide
EC50 (µM) 2.53.0
Hill Slope 1.21.5
R² of Curve Fit 0.980.99
P-value < 0.01< 0.01

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of dose-response experiments.

In Vitro Fungal Inhibition Assay
  • Fungal Culture: A susceptible fungal strain (e.g., Aspergillus niger) is cultured in a suitable liquid medium to the mid-logarithmic growth phase.

  • Compound Preparation: this compound and the alternative fungicide are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. A dilution series is then prepared in the culture medium.

  • Exposure: The fungal culture is aliquoted into a 96-well microplate. The different concentrations of the fungicides are added to the wells. Control wells containing the solvent and untreated wells are included.

  • Incubation: The microplate is incubated at an optimal temperature for fungal growth (e.g., 28°C) for a specified period (e.g., 24-48 hours).

  • Quantification of Inhibition: Fungal growth can be assessed by measuring the optical density at 600 nm (OD600) using a microplate reader. The percentage of inhibition is calculated relative to the untreated control.

  • Data Analysis: The dose-response data is plotted with concentration on the x-axis (often on a logarithmic scale) and percentage inhibition on the y-axis. A non-linear regression model, such as the four-parameter logistic model, is used to fit the data and determine the EC50 and Hill slope.[1][2][3]

Signaling Pathway and Experimental Workflow

Understanding the mechanism of action is fundamental in drug development. While the precise signaling pathway for the obsolete fungicide this compound is not extensively documented, a common mechanism for fungicides involves the disruption of cellular signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response This compound This compound Receptor Target Receptor This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation/Inhibition Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway for this compound action.

The following diagram illustrates a typical experimental workflow for the statistical validation of a fungicide's dose-response relationship.

G A Range-Finding Experiment (Determine approximate effective concentrations) B Definitive Dose-Response Experiment (Multiple concentrations, replicates) A->B C Data Collection (% Inhibition at each concentration) B->C D Data Plotting (Log(concentration) vs. Response) C->D E Non-linear Regression Analysis (e.g., 4-parameter logistic model) D->E F Parameter Estimation (EC50, Hill Slope) E->F G Goodness-of-Fit Assessment (R-squared, visual inspection) F->G H Statistical Significance Testing (P-value of the fit) G->H I Comparative Analysis (Compare parameters with alternative compounds) H->I

Caption: Experimental workflow for dose-response validation.

References

comparative analysis of Dichlone susceptibility in different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antifungal activity of Dichlone, detailing its efficacy against various fungal species, its mechanism of action, and standardized experimental protocols.

This compound, a quinone-based fungicide, has historically been utilized for the control of a broad spectrum of fungal pathogens. This guide provides a comparative analysis of its susceptibility across different fungal species, supported by available experimental data. Understanding the differential efficacy of this compound is crucial for its potential applications and for the development of novel antifungal agents.

Quantitative Susceptibility of Fungal Species to this compound

The following table summarizes the effective dose 50 (ED50) values of this compound required to inhibit the growth of various fungal species, based on historical data. These values provide a quantitative measure of the susceptibility of each species to the fungicide.

Fungal SpeciesCommon Name/DiseaseED50 (ppm)
Monilinia fructicolaBrown rot of stone fruits0.2
Stemphylium sarcinaeformeLeaf spot of clover0.3
Alternaria solaniEarly blight of potato and tomato0.8
Sclerotinia fructigenaBrown rot of pome and stone fruits1.6
Botrytis cinereaGray mold2.0
Aspergillus nigerBlack mold>100
Penicillium digitatumGreen mold of citrus>100

Data sourced from Horsfall, J.G. (1952). Fungicides and Their Action.

Mechanism of Action: A Multi-pronged Attack on Fungal Cells

This compound exerts its antifungal activity through a multi-targeted mechanism, primarily by disrupting cellular respiration and inducing oxidative stress. As a quinone, this compound interferes with the electron transport chain in the mitochondria, inhibiting the production of ATP, the cell's primary energy currency.

Furthermore, this compound is known to react with sulfhydryl groups (-SH) of essential enzymes and the antioxidant molecule glutathione. This reaction leads to the inactivation of critical enzymes and the depletion of glutathione, a key component of the fungal cell's defense against oxidative stress. The resulting accumulation of reactive oxygen species (ROS) causes widespread cellular damage, ultimately leading to fungal cell death.

Signaling Pathway and Experimental Workflow

To visually represent the complex interactions involved in this compound's mechanism of action and the standardized method for its evaluation, the following diagrams have been generated using Graphviz (DOT language).

Dichlone_Mechanism_of_Action cluster_cell Fungal Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters cell ROS Reactive Oxygen Species (ROS) This compound->ROS Generates Glutathione Glutathione (GSH) This compound->Glutathione Depletes Enzymes Thiol-containing Enzymes This compound->Enzymes Inactivates ETC Electron Transport Chain (ETC) Mitochondrion->ETC ATP ATP ETC->ATP Inhibits CellDamage Cellular Damage (Lipid peroxidation, etc.) ROS->CellDamage Glutathione->ROS Neutralizes (inhibited) Enzymes->CellDamage Leads to Apoptosis Cell Death CellDamage->Apoptosis

This compound's multifaceted disruption of fungal cellular processes.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Culture (e.g., on PDA) Inoculum_Prep 2. Inoculum Preparation (Spore/mycelial suspension) Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculation of Wells Inoculum_Prep->Inoculation Dichlone_Stock 3. This compound Stock Solution (in appropriate solvent) Serial_Dilution 4. Serial Dilution of this compound (in microplate wells) Dichlone_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubation (Specific temp. and duration) Inoculation->Incubation Growth_Assessment 7. Assessment of Fungal Growth (Visual or Spectrophotometric) Incubation->Growth_Assessment MIC_EC50_Det 8. Determination of MIC/EC50 Growth_Assessment->MIC_EC50_Det Data_Comparison 9. Comparative Analysis MIC_EC50_Det->Data_Comparison

A typical workflow for assessing antifungal susceptibility.

Experimental Protocols

The following are generalized protocols for determining the antifungal susceptibility of this compound, based on standard methodologies.

Protocol 1: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Fungal Inoculum:

    • Culture the fungal species on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature until sufficient growth is achieved.

    • Prepare a spore suspension or mycelial fragment suspension in sterile saline or a suitable buffer.

    • Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640). The final concentrations should typically range from 0.1 to 100 µg/mL.

    • Include a growth control (medium with inoculum, no this compound) and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at an optimal temperature for the specific fungal species for a defined period (e.g., 24-72 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 2: Agar Dilution Method

This method is often used to determine the Effective Concentration 50 (EC50).

  • Preparation of this compound-Amended Agar:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add appropriate volumes of the this compound stock solution to molten agar medium (e.g., PDA) to achieve a range of final concentrations.

    • Pour the this compound-amended agar into Petri dishes and allow them to solidify.

    • Include control plates with no this compound.

  • Inoculation:

    • Place a mycelial plug of a specific diameter, taken from the growing edge of a fresh fungal culture, onto the center of each agar plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal species until the mycelial growth in the control plate reaches a predefined diameter.

  • Determination of EC50:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the control.

    • The EC50 value is the concentration of this compound that inhibits fungal growth by 50% and can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.

This guide provides a foundational understanding of this compound's antifungal properties. Further research with modern analytical techniques and a broader range of fungal isolates is warranted to fully elucidate its potential in the current landscape of antifungal drug development.

Evaluating Modern Alternatives to Dichlone for Key Agricultural Fungal Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Plant Protection

The search for effective and environmentally benign fungicides is a perpetual challenge in agriculture. Dichlone, a quinone-based fungicide once widely used, has been largely phased out due to environmental concerns and the development of more advanced chemistries. This guide provides a comprehensive comparison of modern alternative compounds for the control of three significant plant diseases where this compound was historically applied: apple scab (Venturia inaequalis), bean anthracnose (Colletotrichum lindemuthianum), and tomato late blight (Phytophthora infestans).

This document is intended for researchers, scientists, and professionals in the field of agricultural drug development. It offers a comparative analysis of the performance of various chemical and biological fungicides, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experimental protocols are also provided to facilitate further research and evaluation.

Performance Comparison of this compound Alternatives

This compound was a broad-spectrum, non-systemic foliar fungicide. While direct comparative data from recent studies is scarce due to its obsolete status, historical literature indicates it provided a degree of control over the target pathogens. The following tables summarize the efficacy of modern alternatives, offering a quantitative basis for their evaluation.

Apple Scab (Venturia inaequalis)

Apple scab is a devastating disease affecting apple production worldwide. Control has traditionally relied on a robust fungicide program. Modern alternatives to this compound include multi-site inhibitors, strobilurins, and an increasing number of biopesticides.

Table 1: Efficacy of Fungicide Alternatives against Apple Scab

Fungicide ClassActive Ingredient(s)Disease Incidence (%)Disease Severity (%)Efficacy/Control (%)Reference
Multi-site Contact Captan (B1668291)-1.03 - 1.34High[1]
Mancozeb--High[2]
Copper-based--Moderate[3]
Guanidine Dodine-1.03 - 1.34High[1]
Anilinopyrimidine Pyrimethanil--High[2]
Strobilurin (QoI) Trifloxystrobin + Fluopyram--Highly Effective[4]
SDHI Benzovindiflupyr00100[2]
Biological Bacillus subtilis QST 71300100 (in rotation)[2]
Untreated Control -96.5 - 99.365.2 - 75.930[1]

Note: Efficacy can vary based on application timing, disease pressure, and environmental conditions.

Bean Anthracnose (Colletotrichum lindemuthianum)

Bean anthracnose is a seed-borne and residue-borne disease that can lead to significant yield losses. Seed treatments and foliar fungicide applications are key management strategies.

Table 2: Efficacy of Fungicide Alternatives against Bean Anthracnose

Fungicide ClassActive Ingredient(s)Disease Severity (%)Disease Reduction (%)Yield (q/ha)Reference
Strobilurin (QoI) Pyraclostrobin + Metiram21.6659.389.94[5]
Azoxystrobin-High-[6]
Triazole (DMI) Propiconazole21.2248.919.16[7][8]
Tebuconazole + Trifloxystrobin19.41--[9]
Benzimidazole Thiophanate Methyl--High ICBR[8]
Phthalimide Captan (in seed treatment)---[10]
Dithiocarbamate Mancozeb100 (in vitro inhibition)--[11]
Biological Bacillus subtilis-39.37-[8]
Untreated Control -53.3307.72[5]

Note: Data from different studies may not be directly comparable due to varying experimental conditions.

Tomato Late Blight (Phytophthora infestans)

Tomato late blight is a highly destructive disease that can rapidly destroy entire crops. Effective management relies on preventative fungicide applications.

Table 3: Efficacy of Fungicide Alternatives against Tomato Late Blight

| Fungicide Class | Active Ingredient(s) | Disease Incidence (%) | Disease Severity (%) | Reference | |---|---|---|---| | Multi-site Contact | Chlorothalonil | - | Low |[12][13] | | | Mancozeb | Low | Low |[14] | | | Copper Hydroxide | - | 2.33 (in combination) |[15][16] | | | Copper Oxychloride | - | Low |[15] | | Phenylamide | Metalaxyl/Mefenoxam + Mancozeb | 16.77 | - |[12][17] | | Carbamate | Propamocarb + Fluopicolide | Low | - |[14] | | Strobilurin (QoI) | Azoxystrobin + Difenoconazole | 13.62 | - |[12][17] | | Pyraclostrobin + Metiram | Cabrio Top | 14.91 | - |[12][17] | | Cymoxanil + Mancozeb | Curzate M | 15.38 | - |[12][14][17] | | Untreated Control | - | High | 40 - 95.1 |[16][18] |

Note: Disease pressure and environmental conditions heavily influence fungicide performance.

Mode of Action and Signaling Pathways

Understanding the biochemical pathways targeted by these fungicides is crucial for developing effective and sustainable disease management strategies, including resistance management.

Disruption of Fungal Cell Membrane Integrity

A primary mode of action for several fungicides, including this compound and copper-based compounds, is the disruption of the fungal cell membrane. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Membrane_Disruption Fungicide Membrane-Disrupting Fungicide (e.g., this compound, Copper) Membrane Fungal Cell Membrane Fungicide->Membrane Interacts with membrane components Disruption Increased Permeability Membrane->Disruption Leakage Leakage of Cellular Contents (Ions, Metabolites) Disruption->Leakage Death Fungal Cell Death Leakage->Death

Fungicide-induced disruption of the fungal cell membrane.
Inhibition of Ergosterol (B1671047) Biosynthesis

A major class of modern systemic fungicides, the triazoles (DMIs), target the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane integrity and function.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol DisruptedMembrane Disrupted Cell Membrane Function DMI DMI Fungicides (e.g., Propiconazole, Tebuconazole) Enzyme 14-α-demethylase (CYP51/ERG11) DMI->Enzyme Inhibits Enzyme->Lanosterol:demethylation_step FungalGrowthInhibition Inhibition of Fungal Growth DisruptedMembrane->FungalGrowthInhibition

Inhibition of the ergosterol biosynthesis pathway by DMI fungicides.
Fungal Stress Response Signaling (HOG Pathway)

Fungi possess signaling pathways to respond to environmental stresses, including the presence of fungicides. The High-Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade, is a key stress response pathway. Some fungicides can improperly activate this pathway, leading to a fungicidal effect.

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungicide Fungicide Stress (e.g., Fludioxonil) SensorKinase Sensor Histidine Kinase Fungicide->SensorKinase Activates MAPKKK MAPKKK (e.g., Ssk2) SensorKinase->MAPKKK Phosphorelays MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates TF Transcription Factors MAPK->TF Translocates & Activates GeneExpression Stress Response Gene Expression TF->GeneExpression FungalCellDeath Fungal Cell Death GeneExpression->FungalCellDeath Inappropriate response leads to

Simplified representation of the HOG MAPK stress response pathway.

Experimental Protocols

To aid in the evaluation of existing and novel antifungal compounds, detailed methodologies for two common assays are provided below.

In Vitro Assay: Fungal Cell Membrane Permeability (SYTOX Green Uptake)

This assay quantitatively measures membrane integrity. SYTOX Green is a fluorescent dye that cannot penetrate the membranes of living cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and fluoresces brightly.

Objective: To determine the effect of a test compound on fungal cell membrane permeability.

Materials:

  • Fungal culture in logarithmic growth phase

  • Test compound stock solution

  • SYTOX Green (e.g., from a commercial kit)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Microplate reader with fluorescence detection (excitation/emission ~485/520 nm)

  • 96-well black, clear-bottom microplates

Procedure:

  • Fungal Preparation: Harvest fungal cells (spores or mycelia) from a liquid culture by centrifugation. Wash the pellet twice with sterile PBS. Resuspend the cells in PBS to a final, predetermined concentration (e.g., 1 x 10^6 cells/mL).

  • Assay Setup: To the wells of a 96-well plate, add 50 µL of the fungal cell suspension.

  • Compound Addition: Add 50 µL of the test compound at various concentrations (prepared as 2x stocks in PBS). Include a positive control (e.g., a known membrane-disrupting agent or heat-killed cells) and a negative (untreated) control.

  • Dye Addition: Add SYTOX Green to each well to a final concentration of 1 µM.

  • Incubation: Incubate the plate at room temperature in the dark for 30-60 minutes.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence of the no-cell control. Express the results as a percentage of the fluorescence of the positive control (100% permeabilization).

In Vivo Assay: Detached Leaf Bioassay

This method allows for the evaluation of fungicide efficacy on host tissue under controlled laboratory conditions, bridging the gap between in vitro tests and full field trials.

Objective: To assess the protective and/or curative activity of a test compound against a foliar pathogen.

Materials:

  • Healthy, young, fully expanded leaves from susceptible host plants

  • Fungal pathogen spore suspension (e.g., 1 x 10^5 spores/mL)

  • Test compound solutions at various concentrations

  • Sterile water with a surfactant (e.g., Tween 20)

  • Petri dishes or clear plastic boxes lined with moist filter paper

  • Spray bottle or micropipette for inoculation

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Leaf Collection: Collect healthy leaves from plants grown in a controlled, disease-free environment.

  • Treatment Application:

    • Protective Assay: Spray or spot the adaxial (upper) surface of the leaves with the test compound solutions. Allow the leaves to dry completely.

    • Curative Assay: Inoculate the leaves first (see step 4) and then apply the test compound at a specified time post-inoculation (e.g., 24 hours).

  • Leaf Placement: Place the detached leaves, adaxial side up, on the moist filter paper in the Petri dishes.

  • Inoculation: Spray or pipette a known volume of the fungal spore suspension onto the leaf surface.

  • Incubation: Seal the containers to maintain high humidity and incubate in a growth chamber with conditions conducive to disease development (e.g., 12-hour photoperiod, 20-25°C).

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess disease severity. This can be done by measuring the lesion diameter or by rating the percentage of the leaf area covered by lesions.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control.

Conclusion

The selection of a suitable alternative to this compound depends on a multitude of factors including the target pathogen, crop, environmental conditions, and regulatory considerations. The data presented in this guide indicate that a range of effective chemical and biological options are available for the management of apple scab, bean anthracnose, and tomato late blight. Multi-site inhibitors such as captan and mancozeb, as well as copper-based products, remain important tools, particularly for resistance management. Systemic fungicides, including strobilurins and DMIs, offer excellent efficacy but require careful stewardship to mitigate the risk of resistance. Biological control agents are emerging as viable components of integrated pest management programs, offering a more sustainable approach to disease control. It is recommended that researchers utilize the provided protocols to further evaluate these and other novel compounds to develop robust and sustainable disease management strategies for the future.

References

Dichlone: A Comparative Analysis of In Vitro and In Vivo Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal activity of Dichlone, a naphthoquinone-based fungicide, with other alternatives. The focus is on the correlation between its performance in laboratory settings (in vitro) and in controlling plant diseases in real-world conditions (in vivo). Due to this compound's status as an older, largely obsolete fungicide, direct comparative data with modern alternatives is scarce in recent literature. This guide, therefore, draws upon available historical data and general fungicidal testing principles to provide a comprehensive overview.

Mechanism of Action: A Multi-Pronged Attack

This compound exerts its fungicidal effect through a multi-faceted mechanism of action, primarily targeting cellular respiration and thiol-containing enzymes within the fungal pathogen.

This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters CellMembrane Cell Membrane This compound->CellMembrane Alters Permeability ElectronTransport Electron Transport Chain This compound->ElectronTransport Inhibits ThiolEnzymes Thiol-Containing Enzymes (e.g., in glycolysis) This compound->ThiolEnzymes Reacts with -SH groups FungalCell->CellMembrane FungalCell->ThiolEnzymes CellMembrane->ElectronTransport Respiration Cellular Respiration ElectronTransport->Respiration CellularDamage Cellular Damage & Inhibition of Growth Respiration->CellularDamage Disruption leads to ThiolEnzymes->CellularDamage Inactivation leads to

Caption: this compound's fungicidal mechanism of action.

In Vitro Fungicidal Activity

In vitro assays are crucial for determining the intrinsic toxicity of a fungicide against a specific pathogen under controlled laboratory conditions. These tests provide a baseline for a compound's potential efficacy.

Experimental Protocol: Spore Germination Assay

A common method to evaluate the in vitro efficacy of a protectant fungicide like this compound is the spore germination assay.

  • Preparation of Fungicide Solutions: A stock solution of this compound is prepared in an appropriate solvent and then serially diluted to obtain a range of concentrations.

  • Spore Suspension: A suspension of fungal spores (e.g., from Alternaria solani or Venturia inaequalis) is prepared in sterile water and its concentration is standardized.

  • Incubation: A small aliquot of the spore suspension is mixed with each fungicide dilution on a glass slide or in a microtiter plate.

  • Control: A control group with spores in water without the fungicide is included.

  • Assessment: The slides or plates are incubated under optimal conditions for spore germination. After a set period, the percentage of germinated spores is determined by microscopic examination.

  • Data Analysis: The data is used to calculate the EC50 value, which is the concentration of the fungicide that inhibits 50% of spore germination.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungicide Fungicide Stock (this compound, Alternatives) Dilutions Serial Dilutions Fungicide->Dilutions Mix Mix Spores with Fungicide Dilutions Dilutions->Mix Spores Fungal Spore Suspension Spores->Mix Incubate Incubate Mix->Incubate Observe Microscopic Observation Incubate->Observe Calculate Calculate % Germination & EC50 Observe->Calculate Result EC50 Value Calculate->Result Data

Caption: Workflow for an in vitro spore germination assay.

Comparative In Vitro Data
FungicideTarget PathogenEC50 (ppm) - Spore GerminationReference
This compound Alternaria solaniData not available in recent literatureMonroe (1962) - Implied
Venturia inaequalisData not available in recent literatureMonroe (1962) - Implied
Captan Alternaria solaniData not available in direct comparisonGeneral Literature
Venturia inaequalisData not available in direct comparisonGeneral Literature
Ziram Alternaria solaniData not available in direct comparisonGeneral Literature
Venturia inaequalisData not available in direct comparisonGeneral Literature

Note: The table above is a template. Specific EC50 values from direct comparative studies are not available in recently accessible literature due to the obsolescence of this compound.

In Vivo Fungicidal Activity

In vivo assays are essential to determine a fungicide's practical effectiveness in controlling disease on a host plant. These studies account for factors such as fungicide stability, plant uptake, and environmental conditions.

Experimental Protocol: Detached Leaf Assay

The detached leaf assay is a common method for the initial in vivo evaluation of fungicides.

  • Plant Material: Healthy, young leaves are detached from the host plant (e.g., tomato or apple).

  • Fungicide Application: The leaves are sprayed with different concentrations of the fungicide and allowed to dry.

  • Inoculation: The treated leaves are then inoculated with a spore suspension of the target pathogen.

  • Incubation: The leaves are placed in a humid chamber to facilitate infection and disease development.

  • Disease Assessment: After a suitable incubation period, the leaves are assessed for disease severity, typically by estimating the percentage of the leaf area covered by lesions.

  • Efficacy Calculation: The percentage of disease control is calculated relative to the untreated, inoculated control leaves.

Start Start Detach Detach Healthy Leaves Start->Detach Spray Spray Leaves with Fungicide Detach->Spray Inoculate Inoculate with Pathogen Spray->Inoculate Incubate Incubate in Humid Chamber Inoculate->Incubate Assess Assess Disease Severity Incubate->Assess End End Assess->End

Caption: Experimental workflow for a detached leaf assay.

Comparative In Vivo Data

The correlation between in vitro and in vivo results is not always direct. A fungicide that is highly effective in a petri dish may not perform as well on a plant due to factors like photodegradation, rainfastness, or metabolic breakdown by the plant. The Monroe (1962) study aimed to elucidate these correlations for fungicides like this compound.

FungicidePlant DiseaseHost PlantDisease Control (%)Reference
This compound Late BlightTomatoData not available in recent literatureMonroe (1962) - Implied
Apple ScabAppleData not available in recent literatureMonroe (1962) - Implied
Captan Late BlightTomatoData not available in direct comparisonGeneral Literature
Apple ScabAppleUp to 95%Recent studies
Ziram Late BlightTomatoData not available in direct comparisonGeneral Literature
Apple ScabAppleData not available in direct comparisonGeneral Literature

Note: This table is a template. Specific disease control percentages from direct comparative studies are not available in recently accessible literature.

Correlation and Conclusion

For a protectant fungicide like this compound, a strong in vitro activity (low EC50) is a prerequisite for potential in vivo efficacy. However, the formulation and physicochemical properties of the fungicide play a critical role in its performance on the plant surface. Historical data suggests that this compound was an effective foliar fungicide for its time, indicating a reasonable correlation between its in vitro toxicity and its ability to protect plants from fungal infections.

Compared to more modern fungicides, this compound's limitations likely include a narrower spectrum of activity, potential for phytotoxicity, and less favorable environmental and toxicological profiles, which have led to its replacement by newer chemistries. The principles of comparing in vitro and in vivo data, however, remain a cornerstone of fungicide research and development. The methodologies outlined in this guide are fundamental to the evaluation of any new fungicidal compound.

Inter-Laboratory Comparison for the Validation of Dichlone Testing Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) to validate analytical testing protocols for the fungicide Dichlone. While specific ILC data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and logical workflows required for such a study. The information herein is based on established analytical methodologies for pesticides and general principles of method validation.

Introduction to this compound and Method Validation

This compound (2,3-dichloro-1,4-naphthoquinone) is a fungicide used in agriculture.[1] Ensuring the accuracy and reliability of methods for its detection in various matrices is crucial for regulatory compliance, food safety, and environmental monitoring. Method validation establishes through laboratory studies that the performance characteristics of a method meet the requirements for the intended analytical applications.[2] An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a powerful tool to assess the reproducibility and transferability of a validated method across different laboratories.[3]

This guide focuses on two common analytical techniques for pesticide residue analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency across participating laboratories in an ILC. Below are representative protocols for the analysis of this compound.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5]

Objective: To extract this compound from a solid or liquid matrix and remove interfering components prior to instrumental analysis.

Procedure:

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable) to a uniform consistency.[5]

  • Extraction and Partitioning:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.[4]

    • Shake vigorously again for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Final Extract Preparation:

    • Collect the supernatant.

    • For LC analysis, the extract may be diluted with the mobile phase.

    • For GC analysis, a solvent exchange to a more volatile solvent may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).[6]

Typical GC-MS Conditions:

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial 70°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for this compound (C₁₀H₄Cl₂O₂): m/z 226 (molecular ion), 191, 163

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is suitable for the analysis of thermally labile or less volatile compounds.

Instrumentation: An HPLC system with a UV or Mass Spectrometry (LC-MS) detector.

Typical HPLC-UV Conditions:

ParameterSetting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm

For enhanced selectivity and sensitivity, an LC-MS/MS system can be used, employing electrospray ionization (ESI) in negative ion mode.

Inter-Laboratory Comparison Data Presentation

Clear and standardized data presentation is essential for a meaningful comparison of results from different laboratories. The following tables provide templates with hypothetical data for a this compound ILC.

Table 1: Comparison of Method Validation Parameters Across Laboratories
ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99920.99890.9995> 0.99
Limit of Detection (LOD) (µg/kg) 1.52.01.2Report
Limit of Quantitation (LOQ) (µg/kg) 5.06.54.0< MRL*
Accuracy (% Recovery at 10 µg/kg) 98.5 ± 4.295.3 ± 6.8101.2 ± 3.570 - 120%
Precision (RSD% at 10 µg/kg) 4.37.13.5< 20%

*MRL: Maximum Residue Limit

Table 2: Analysis of Blind Samples in the Inter-Laboratory Comparison
Sample IDLaboratory A (µg/kg)Laboratory B (µg/kg)Laboratory C (µg/kg)Assigned Value (µg/kg)Z-Score (Lab A)Z-Score (Lab B)Z-Score (Lab C)
ILC-Dichlone-001 25.423.926.125.00.2-0.50.5
ILC-Dichlone-002 48.952.149.550.0-0.61.1-0.3

Z-scores are calculated based on the assigned value and the standard deviation for proficiency assessment. A |Z-score| ≤ 2 is generally considered acceptable.

Visualization of Workflows and Relationships

Graphical representations of experimental and logical workflows can aid in understanding the processes involved in the validation study.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Acetonitrile Extraction & Salting Out homogenization->extraction centrifuge1 Centrifugation extraction->centrifuge1 dspe Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract gcms GC-MS Analysis final_extract->gcms hplc HPLC-UV/MS Analysis final_extract->hplc quantification Quantification gcms->quantification hplc->quantification reporting Reporting quantification->reporting

This compound Analysis Experimental Workflow

ilc_workflow cluster_planning Planning & Preparation cluster_execution Laboratory Execution cluster_evaluation Data Evaluation & Reporting protocol_dev Develop Standardized Protocol sample_prep Prepare & Distribute ILC Samples protocol_dev->sample_prep lab_a Lab A Analysis sample_prep->lab_a lab_b Lab B Analysis sample_prep->lab_b lab_c Lab C Analysis sample_prep->lab_c data_submission Data Submission to Coordinator lab_a->data_submission lab_b->data_submission lab_c->data_submission stat_analysis Statistical Analysis (e.g., Z-scores) data_submission->stat_analysis final_report Final Comparison Report stat_analysis->final_report

Inter-Laboratory Comparison Logical Flow

References

Comparative Transcriptomics of Fungal Response to Dichlone Exposure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the transcriptomic response of various fungal species to the fungicide Dichlone is a critical area of research with significant implications for agriculture and drug development. However, a comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative transcriptomic studies detailing the global gene expression changes in different fungal species upon exposure to this compound.

This guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals by extrapolating from the known mechanism of action of this compound and drawing parallels from transcriptomic studies of fungal responses to other fungicides. The information presented herein is intended to serve as a framework for designing future research and interpreting potential outcomes.

Understanding this compound's Mechanism of Action

This compound (2,3-dichloro-1,4-naphthoquinone) is a quinone-based fungicide known to exert its antifungal activity through multiple modes of action. Its primary mechanism is believed to be the reaction with sulfhydryl groups (-SH) of essential enzymes and proteins within the fungal cell. This interaction can lead to:

  • Enzyme Inhibition: Disruption of key metabolic pathways, including those involved in cellular respiration.

  • Oxidative Stress: Generation of reactive oxygen species (ROS), leading to cellular damage.

  • Alteration of Cell Membrane Permeability: Disruption of cellular transport and integrity.

Given these mechanisms, a transcriptomic analysis of fungi exposed to this compound would likely reveal significant changes in genes related to stress response, detoxification, and metabolism.

Hypothetical Comparative Transcriptomic Responses to this compound

While specific experimental data for this compound is lacking, we can hypothesize the key cellular pathways and genes that would be differentially regulated in fungi upon exposure. This hypothetical framework is based on the known responses of fungi to other fungicides that induce similar cellular stresses.

Table 1: Hypothetical Differentially Expressed Genes (DEGs) in Fungi Exposed to this compound

Fungal Species Putative Upregulated Genes/Pathways Putative Downregulated Genes/Pathways Potential Interpretation
Aspergillus niger Glutathione S-transferases (GSTs), catalases, superoxide (B77818) dismutases (SODs), ABC transporters, cytochrome P450 monooxygenases.Genes involved in primary metabolism (e.g., glycolysis, TCA cycle), cell wall biosynthesis.Strong induction of detoxification and oxidative stress response pathways. Potential trade-off between stress response and growth.
Penicillium digitatum MFS transporters, genes involved in secondary metabolite biosynthesis (e.g., mycotoxins as a stress response), heat shock proteins (HSPs).Ergosterol biosynthesis pathway genes, genes related to virulence and pathogenicity.Emphasis on efflux of the toxicant and a general stress response. Downregulation of virulence factors may indicate a redirection of cellular resources.
Fusarium oxysporum Peroxidases, genes involved in DNA repair, amino acid biosynthesis (especially sulfur-containing amino acids).Genes related to cell cycle and division, nutrient uptake transporters.Response focused on mitigating oxidative damage and replenishing depleted thiols. Inhibition of growth and nutrient acquisition.
Saccharomyces cerevisiae (as a model organism)Genes regulated by the Yap1 transcription factor (oxidative stress response), genes involved in the pentose (B10789219) phosphate (B84403) pathway (generates NADPH for reductive processes).Ribosomal protein genes, genes involved in mating and filamentation.A classic oxidative stress response. Downregulation of protein synthesis and developmental pathways to conserve energy for survival.

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on the known mechanisms of this compound and general fungal stress responses, not on actual experimental results from this compound exposure.

Experimental Protocols for Comparative Transcriptomics

For researchers planning to investigate the comparative transcriptomics of fungal responses to this compound, the following is a generalized experimental protocol.

1. Fungal Strains and Culture Conditions:

  • Select fungal species of interest (e.g., Aspergillus niger, Penicillium digitatum, Fusarium oxysporum).

  • Grow fungal cultures in a suitable liquid medium (e.g., Potato Dextrose Broth, Yeast Extract Peptone Dextrose) to mid-log phase at their optimal growth temperatures with shaking.

2. This compound Treatment:

  • Determine the sub-lethal concentration of this compound for each fungal species through preliminary dose-response experiments.

  • Expose the fungal cultures to the pre-determined sub-lethal concentration of this compound. Include a solvent control (e.g., DMSO) and an untreated control.

  • Harvest fungal mycelia at various time points (e.g., 1h, 4h, 24h) post-treatment by filtration. Flash-freeze the mycelia in liquid nitrogen and store at -80°C.

3. RNA Extraction and Sequencing:

  • Extract total RNA from the frozen mycelia using a suitable kit or protocol (e.g., TRIzol method followed by column purification).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

  • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

4. Bioinformatic Analysis:

  • Assess the quality of the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality reads using software like Trimmomatic.

  • Align the cleaned reads to the respective fungal reference genomes using a splice-aware aligner like HISAT2 or STAR.

  • Quantify gene expression levels using tools such as featureCounts or HTSeq.

  • Perform differential gene expression analysis using packages like DESeq2 or edgeR in R.

  • Conduct gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify affected biological processes and pathways.

Visualizing Fungal Response Pathways and Experimental Design

To better understand the potential cellular responses and the experimental approach, the following diagrams are provided.

Fungal_Stress_Response_to_this compound cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cytoplasm This compound This compound Membrane Cell Membrane This compound->Membrane Enters Cell ROS Reactive Oxygen Species (ROS) This compound->ROS Generates Enzyme_S_this compound Enzyme-S-Dichlone (Inactive) This compound->Enzyme_S_this compound Reacts with Detox_Pathway Detoxification (e.g., GSTs, ABC Transporters) This compound->Detox_Pathway Induces Cytoplasm Cytoplasm Membrane->Cytoplasm Enzyme_SH Enzyme-SH (Active) GSH Glutathione (GSH) Stress_Response Stress Response (e.g., HSPs, SODs, Catalases) ROS->Stress_Response Induces Enzyme_SH->Enzyme_S_this compound Metabolism Primary Metabolism (e.g., Respiration) Enzyme_S_this compound->Metabolism Inhibits GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidized by ROS

Caption: Generalized fungal stress response pathway to this compound exposure.

Comparative_Transcriptomics_Workflow cluster_experimental Experimental Phase cluster_bioinformatics Bioinformatic Analysis Fungal_Culture Fungal Cultures (e.g., A. niger, P. digitatum) Dichlone_Treatment This compound Treatment (Sub-lethal dose) Fungal_Culture->Dichlone_Treatment RNA_Extraction RNA Extraction Dichlone_Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC, Trimmomatic) Sequencing->QC Raw Reads Alignment Read Alignment (HISAT2/STAR) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Enrichment GO & Pathway Enrichment Analysis DEA->Enrichment Comparison Comparative Analysis (Across Species) DEA->Comparison

Caption: Experimental workflow for comparative transcriptomics of fungi.

Conclusion and Future Directions

The study of the comparative transcriptomic response of fungi to this compound is a significant gap in the current body of scientific literature. Understanding the diverse strategies that different fungal species employ to counteract the effects of this fungicide can provide invaluable insights into mechanisms of fungicide resistance, identify novel drug targets, and inform the development of more effective and sustainable disease control strategies. The hypothetical frameworks and protocols outlined in this guide are intended to stimulate and support future research in this critical area. Researchers are encouraged to undertake such studies to generate the much-needed experimental data that will allow for a robust and evidence-based comparison of fungal responses to this compound.

Dichlone Performance Against Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Dichlone, a quinone-based fungicide, in the context of evolving fungal resistance. While direct comparative data on this compound's performance against contemporary resistant fungal strains is limited in recent scientific literature, this document offers a thorough understanding of the resistance mechanisms affecting this class of fungicides. By examining the performance of representative Quinone outside Inhibitor (QoI) fungicides, we can infer the expected efficacy of this compound against similarly resistant pathogens.

Understanding Quinone Fungicides and Resistance

This compound belongs to the quinone class of fungicides, which primarily act by inhibiting mitochondrial respiration in fungi. Specifically, they are classified as Quinone outside Inhibitors (QoIs), targeting the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain. This inhibition blocks ATP production, leading to fungal cell death.

Fungal resistance to QoI fungicides has become a significant issue in agriculture and clinical settings. The primary mechanisms of resistance include:

  • Target Site Mutation (G143A): The most common and significant mechanism of resistance is a single point mutation in the cytochrome b gene (cytb). This mutation results in a substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at position 143. This seemingly minor change alters the binding site of QoI fungicides, drastically reducing their efficacy.

  • Alternative Oxidase (AOX) Pathway: Some fungi can bypass the blocked cytochrome bc1 complex by activating an alternative oxidase (AOX) pathway. This allows for continued, albeit less efficient, respiration and ATP production, conferring a degree of resistance to QoI fungicides.

Comparative Performance of Quinone Fungicides

Table 1: Comparative Efficacy (EC₅₀ in µg/mL) of QoI Fungicides against Sensitive and Resistant Strains of Alternaria solani

FungicideSensitive Strain EC₅₀ (µg/mL)Resistant Strain (with SDHI resistance mutation) EC₅₀ (µg/mL)Reference
Boscalid0.33>20[1]
Penthiopyrad0.38Sensitive[1]
Fluopyram0.31Sensitive[1]

Table 2: Comparative Efficacy (EC₅₀ in µg/mL) of Various Fungicides against Botrytis cinerea

FungicideEC₅₀ (µg/mL)Reference
Fludioxonil< 0.1[2]
Iprodione1-10 (concentration dependent)[2]
Pyrimethanil50[2]
Tebuconazole~10[2]
Fenpyrazamine0.9[2]
Boscalid>10[2]

Table 3: Comparative Efficacy (EC₅₀ in µg/mL) of Fungicides against Alternaria alternata

FungicideEC₅₀ (µg/mL)Reference
Fludioxonil0.35[3]
Prochloraz2.24[3]
Mancozeb14.66[3]

Experimental Protocols

To assess the performance of this compound or other fungicides against resistant fungal strains, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) and EC₅₀ Values

This protocol determines the lowest concentration of a fungicide that inhibits the visible growth of a microorganism.

a. Fungal Isolate Preparation:

  • Culture fungal isolates on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA), at 25°C for 7-14 days to induce sporulation.[4]

  • Prepare a spore suspension by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

  • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

b. Broth Microdilution Assay:

  • Prepare a serial dilution of this compound and other comparator fungicides in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth).

  • Inoculate each well with the fungal spore suspension.

  • Include a positive control (no fungicide) and a negative control (no fungus).

  • Incubate the plates at 25°C for 48-72 hours.

  • Determine the MIC by visually assessing the lowest fungicide concentration with no visible growth.

  • To determine the EC₅₀, measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the positive control and use regression analysis to determine the concentration that inhibits growth by 50%.[4]

Molecular Characterization of Resistance

This protocol identifies the presence of the G143A mutation in the cytb gene.

a. DNA Extraction:

  • Extract genomic DNA from fungal mycelium grown in liquid culture using a suitable DNA extraction kit.

b. PCR Amplification:

  • Amplify the section of the cytb gene containing the codon for amino acid 143 using specific primers.

c. DNA Sequencing or Allele-Specific PCR:

  • Sequence the PCR product to identify any mutations at codon 143.

  • Alternatively, use allele-specific PCR with primers designed to specifically amplify either the wild-type (G143) or the mutant (A143) allele for a more rapid screening of multiple isolates.

Visualizations

Signaling Pathway of QoI Fungicide Action and Resistance

QoI_Resistance_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_QoI_Action cluster_resistance UQH2 UQH₂ ComplexIII Cytochrome bc₁ Complex (Complex III) UQH2->ComplexIII e⁻ transfer AOX Alternative Oxidase (AOX) UQH2->AOX e⁻ transfer (Bypass) CytC Cytochrome c ComplexIII->CytC e⁻ transfer UQ UQ ComplexIII->UQ Q cycle ATP_Synthesis ATP Synthesis ComplexIII->ATP_Synthesis Drives CytC->ATP_Synthesis AOX->UQ Cell_Survival Fungal Cell Survival AOX->Cell_Survival Allows for This compound This compound (QoI) This compound->ComplexIII Inhibits G143A G143A Mutation in cytb gene G143A->ComplexIII Alters binding site AOX_Induction AOX Pathway Induction AOX_Induction->AOX Upregulates Cell_Death Fungal Cell Death ATP_Synthesis->Cell_Death Leads to (when inhibited)

Caption: Mechanism of QoI fungicide action and fungal resistance pathways.

Experimental Workflow for Assessing Fungicide Resistance

Fungicide_Resistance_Workflow start Start: Fungal Isolate Collection culture Pure Culture and Sporulation start->culture spore_suspension Prepare Spore Suspension culture->spore_suspension dna_extraction DNA Extraction culture->dna_extraction mic_ec50 Determine MIC and EC₅₀ (Broth Microdilution) spore_suspension->mic_ec50 data_analysis Data Analysis and Interpretation mic_ec50->data_analysis pcr PCR Amplification of cytb gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing sequencing->data_analysis report Generate Comparison Report data_analysis->report

Caption: Workflow for assessing fungicide resistance in fungal isolates.

References

Safety Operating Guide

Proper Disposal of Dichlone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Dichlone is paramount for laboratory safety and environmental protection. This guide provides detailed, procedural steps for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing risks and adhering to regulatory standards. This compound, a toxic and environmentally hazardous chemical, requires meticulous handling throughout its lifecycle, including its final disposal.

Key Safety and Hazard Information

This compound is classified as a hazardous substance with significant health and environmental risks. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1][2]

Step-by-Step Disposal Protocol for this compound Waste

Adherence to the following procedural steps is critical for the safe disposal of this compound-containing waste. This protocol is designed to prevent environmental contamination and ensure the safety of laboratory personnel.

Waste Identification and Segregation
  • Characterize the Waste: All waste streams containing this compound must be identified and treated as hazardous waste.[1]

  • Segregate Appropriately: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions. Store this compound waste in a designated, clearly labeled area away from incompatible substances.

Personal Protective Equipment (PPE)
  • Minimum PPE: Before handling this compound waste, ensure you are wearing appropriate personal protective equipment. This includes:

    • Chemical-resistant gloves

    • Safety goggles or a face shield

    • A lab coat

Waste Collection and Containerization
  • Use Designated Containers: Collect this compound waste in containers that are in good condition and compatible with the chemical. The original container is often a suitable choice.[3]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the name "this compound."[3]

  • Keep Containers Sealed: Ensure that waste containers are tightly sealed at all times, except when adding waste, to prevent spills and the release of vapors.[1][3]

Storage of this compound Waste
  • Secure Storage: Store sealed and labeled this compound waste containers in a designated, secure, and well-ventilated area.[1][4] The storage area should be away from heat sources and direct sunlight.

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks or spills from the primary waste container.

Disposal Procedure
  • Engage a Licensed Waste Disposal Company: The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[1] These companies are equipped to manage and dispose of hazardous chemicals in compliance with all regulations.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or in the sewer system.[1][5]

    • DO NOT dispose of this compound in regular trash.

    • DO NOT allow this compound to contaminate soil, ponds, or waterways.[1]

  • Documentation: Maintain a record of all this compound waste generated and disposed of, including quantities and dates of pickup by the waste disposal company.

Spill Management
  • Contain the Spill: In the event of a spill, immediately contain the area to prevent further spread.

  • Follow Emergency Procedures: Adhere to your laboratory's specific emergency procedures for chemical spills.

  • Collect Spillage: Carefully collect the spilled material and any contaminated absorbent materials.[1] Place the collected waste into a designated hazardous waste container and label it accordingly.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Report the Spill: Report the spill to the appropriate safety officer or department within your institution.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final disposal.

DichloneDisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal cluster_prohibited Prohibited Actions waste_generation This compound Waste Generation ppe Wear Appropriate PPE waste_generation->ppe Before Handling drain_disposal No Drain Disposal waste_generation->drain_disposal trash_disposal No Trash Disposal waste_generation->trash_disposal segregation Segregate as Hazardous Waste ppe->segregation containerization Collect in Labeled, Sealed Container segregation->containerization storage Store in Secure, Designated Area containerization->storage licensed_disposal Arrange Pickup by Licensed Waste Disposal Co. storage->licensed_disposal For Disposal documentation Maintain Disposal Records licensed_disposal->documentation final_disposal Compliant Final Disposal (e.g., Incineration) licensed_disposal->final_disposal

References

Personal protective equipment for handling Dichlone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dichlone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Immediate First Aid

This compound is a toxic and irritating compound. Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[2] Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1] If skin irritation occurs, seek medical advice.[2]
Ingestion If swallowed, call a poison control center or doctor immediately.[2] Rinse mouth with water.[1]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE Category Specification Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]Protects eyes and face from splashes and airborne particles.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4]Prevents skin contact and absorption of the chemical.[4]
Body Protection A lab coat or chemical-resistant coveralls.[1][4] For significant exposure risk, a full chemical-resistant suit may be necessary.[5]Provides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator is necessary when working in poorly ventilated areas or when dust may be generated.[4] Work in a properly functioning chemical fume hood.[3]Protects the respiratory system from inhalation of harmful dust or vapors.[4]
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear.[4]Protects feet from spills.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[6]

    • Verify that a chemical fume hood is available and functioning correctly.[7]

    • Assemble all necessary PPE and ensure it is in good condition.[7]

    • Have an emergency spill kit readily accessible.

  • Handling :

    • Work exclusively in a well-ventilated area, preferably a chemical fume hood.[3]

    • Avoid the formation of dust and aerosols.[3]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the area where this compound is handled.[1][2]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean and decontaminate the work area.

    • Store this compound in a tightly closed container in a well-ventilated and secure area.[1]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[2][8]

  • Waste Collection :

    • Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Method :

    • Dispose of the waste through an approved hazardous waste disposal plant.[1][3]

    • Incineration in a rotary kiln at a temperature range of 820 to 1,600 °C is a recommended disposal method for organochlorine pesticides like this compound.[5]

  • Prohibitions :

    • Do not dispose of this compound down the drain or in the regular trash.[2][9]

    • Avoid release to the environment.[2][8] This material is very toxic to aquatic life with long-lasting effects.[2][8][10]

Quantitative Data Summary

Property Value Reference
Oral LD50 (Rat) 160 mg/kg[3]
Dermal LD50 (Rabbit) 500 mg/kg[3]
Melting Point 194-197 °C[3][8]
Boiling Point 275 °C @ 2 mmHg[8]
Water Solubility 0.1 ppm @ 25°C[8]

Experimental Workflow Visualization

Dichlone_Handling_Workflow start Start: Receive this compound prep 1. Preparation: - Review SDS - Verify Fume Hood - Don PPE - Prepare Spill Kit start->prep handling 2. Handling: - Work in Fume Hood - Avoid Dust Formation - No Eating/Drinking prep->handling post_handling 3. Post-Handling: - Wash Hands - Decontaminate Area - Store Properly handling->post_handling disposal 4. Waste Disposal: - Collect in Labeled Container - Dispose as Hazardous Waste - No Drain Disposal post_handling->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.